DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H47FN5O7P |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-22-10-21-41)52-34-23-36(44-24-33(40)37(42)43-38(44)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,42,43,46)/t34?,35-,36-,53?/m1/s1 |
InChI Key |
KGJHTXLOSNZKSM-UMTJGLDMSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
The quintessential guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite: Chemical Properties and Synthetic Applications
Introduction: A paradigm shift in oligonucleotide synthesis
In the dynamic landscape of nucleic acid chemistry, the pursuit of modified oligonucleotides with enhanced therapeutic and diagnostic potential is relentless. Among the arsenal of modified phosphoramidites, DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite stands out as a critical building block for the synthesis of oligonucleotides with unique biological properties. The strategic placement of a fluorine atom at the 5-position of the cytidine ring introduces profound electronic effects, influencing base pairing, thermal stability, and enzymatic interactions. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. The incorporation of 5-fluorocytidine is a key strategy in the study of DNA cytosine methyltransferases, as it can act as a mechanism-based inhibitor, forming a covalent adduct with the enzyme.[1] This technical guide will delve into the nuances of utilizing this powerful reagent, from its fundamental chemical characteristics to detailed protocols for its successful incorporation and subsequent deprotection in automated oligonucleotide synthesis.
Core Chemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its stability, solubility, and reactivity during oligonucleotide synthesis.
| Property | Value | Source |
| Molecular Formula | C39H47FN5O7P | --INVALID-LINK--[2][3] |
| Molecular Weight | 747.79 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 143774-48-5 | --INVALID-LINK--[2] |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | --INVALID-LINK--[4] |
| Storage Conditions | -20°C to -80°C, under dry, inert atmosphere (e.g., Argon) | --INVALID-LINK--[1][5] |
Automated Oligonucleotide Synthesis: Incorporation of 5-Fluoro-2'-deoxycytidine
The integration of DMTr-5-fluoro-2'-deoxycytidine into synthetic oligonucleotides is seamlessly achieved through standard automated phosphoramidite chemistry. However, meticulous attention to anhydrous conditions is crucial to ensure high coupling efficiency, as phosphoramidites are susceptible to hydrolysis.[6][7]
Pre-synthesis Preparation: Ensuring Anhydrous Conditions
The presence of water is a primary contributor to low coupling efficiency.[6][7] Therefore, all reagents and solvents must be rigorously dried.
-
Solvents: Use anhydrous acetonitrile with a water content of <30 ppm, preferably <10 ppm.[4]
-
Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.[4] To ensure dryness, molecular sieves can be added to the solvent at least 24 hours prior to use.[4]
The Synthesis Cycle: A Step-by-Step Protocol
The automated synthesis cycle for incorporating the modified phosphoramidite follows the standard four steps: deblocking, coupling, capping, and oxidation.
Caption: Automated oligonucleotide synthesis cycle.
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
-
Time: 60-180 seconds.[8]
-
Purpose: Removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
-
Reagents:
-
0.1 M this compound in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Time: 30-600 seconds. Modified phosphoramidites may require longer coupling times than standard bases. A typical starting point is 180-300 seconds.[8]
-
Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[9]
Step 3: Capping
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride in THF/pyridine).
-
Capping Reagent B (e.g., N-methylimidazole in THF).
-
-
Time: 30-60 seconds.[8]
-
Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.[10]
Step 4: Oxidation
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.
-
Time: 30-60 seconds.[8]
-
Purpose: Oxidizes the unstable phosphite triester to a stable phosphate triester, completing the nucleotide addition cycle.[11]
Deprotection of 5-Fluoro-2'-deoxycytidine-Containing Oligonucleotides: A Critical Step
The final deprotection step is crucial for obtaining a high-purity, functional oligonucleotide. The 5-fluorocytosine moiety is sensitive to certain deprotection conditions, which can lead to unwanted side reactions. Therefore, a carefully selected deprotection strategy is essential.[1]
Choosing the Right Deprotection Strategy
The choice of deprotection method depends on the other components of the oligonucleotide, such as other modified bases or fluorescent dyes that may be sensitive to harsh conditions.[12][13]
Caption: General deprotection workflow.
Standard Deprotection Protocol
For oligonucleotides containing only standard bases and the 5-fluoro-2'-deoxycytidine modification, a standard deprotection protocol using concentrated ammonium hydroxide is often sufficient.
-
Reagent: Concentrated ammonium hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat at 55°C for 8-12 hours.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Mild Deprotection Protocol for Sensitive Oligonucleotides
For oligonucleotides containing base-labile modifications or sensitive dyes, a milder deprotection strategy is necessary to prevent degradation.
-
Reagent: A mixture of aqueous ammonium hydroxide and methylamine (AMA) (1:1 v/v).[12]
-
Procedure:
-
Transfer the solid support to a sealed vial.
-
Add the AMA solution.
-
Heat at 65°C for 10-15 minutes.[12]
-
Cool, transfer the supernatant, and evaporate to dryness.
-
-
Alternative Mild Deprotection: 0.05 M potassium carbonate in methanol.
-
Procedure:
Applications in Research and Drug Development
The unique properties imparted by the 5-fluoro modification make oligonucleotides containing 5-fluoro-2'-deoxycytidine valuable tools in various research and therapeutic applications.
-
Mechanism-Based Inhibition of DNA Methyltransferases: The 5-fluorocytosine residue can act as a suicide inhibitor of DNA cytosine-5-methyltransferases, forming a stable covalent complex with the enzyme. This allows for the detailed study of the enzyme's catalytic mechanism.[1]
-
Antisense and RNAi Therapeutics: The incorporation of 5-fluoro-2'-deoxycytidine can enhance the nuclease resistance and binding affinity of antisense oligonucleotides and siRNAs, potentially improving their therapeutic efficacy.
-
Diagnostic Probes: The altered hybridization properties of 5-fluorocytidine-containing oligonucleotides can be exploited in the design of highly specific probes for various diagnostic assays.
Safety and Handling: A Prudent Approach
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in oligonucleotide synthesis and deprotection.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Phosphoramidites: Phosphoramidites are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.[15] Avoid inhalation of the powder.
-
Handling Deprotection Reagents: Concentrated ammonium hydroxide and methylamine are corrosive and have strong, irritating odors. Work in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of modified oligonucleotides with significant potential in research and drug development. A comprehensive understanding of its chemical properties, coupled with meticulous attention to synthetic and deprotection protocols, is essential for its successful application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this important building block in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.genewiz.com [blog.genewiz.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
An In-Depth Technical Guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-5-fluoro-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-2-cyanoethyl-phosphoramidite, a critical building block in the chemical synthesis of modified oligonucleotides. We will dissect its molecular structure, elucidate the functional roles of its constituent parts, and detail its significance in modern therapeutic and diagnostic applications. This document provides field-proven protocols for its incorporation into synthetic DNA and RNA, discusses key quality control parameters, and explores the impact of the 5-fluoro modification on the properties of the resulting oligonucleotides.
Introduction: The Need for Modified Nucleosides
Standard oligonucleotides, while foundational, often lack the necessary stability, binding affinity, and nuclease resistance required for demanding therapeutic and diagnostic applications. Chemical modifications to the nucleobase, sugar, or phosphate backbone are employed to overcome these limitations. The incorporation of 5-fluoro-2'-deoxycytidine (5-F-dC) is a strategic modification that enhances the biophysical properties of oligonucleotides, making them powerful tools in areas like antisense therapy, siRNA, and aptamer development. This guide focuses on the phosphoramidite form of 5-F-dC, the reactive monomer used in automated solid-phase oligonucleotide synthesis.
Unpacking the Structure of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
The precise structure of this phosphoramidite is key to its function in automated DNA/RNA synthesis. Each component has a distinct and vital role. The full IUPAC name is 3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile[1].
Let's break down the molecule into its three principal components:
-
The Core Nucleoside: 5-fluoro-2'-deoxycytidine (5-F-dC)
-
This is the functional heart of the molecule. The fluorine atom at the 5-position of the cytosine base significantly alters its electronic properties. This modification can increase the thermal stability (melting temperature, Tm) of the resulting oligonucleotide duplex.[2] Oligonucleotides containing 5-F-dC have been explored as potential tools in studying DNA cytosine methyltransferases.[3]
-
-
The 5'-Protecting Group: 4,4'-Dimethoxytrityl (DMTr)
-
The bulky DMTr group is attached to the 5'-hydroxyl of the deoxyribose sugar. Its primary function is to prevent this hydroxyl group from reacting out of turn during the synthesis cycle. It is selectively removed by a brief acid treatment (detritylation) at the beginning of each coupling step, freeing the 5'-hydroxyl for reaction with the next incoming phosphoramidite. A secondary, yet crucial, role of the DMTr group is to provide a means of quantifying the efficiency of each coupling step. When cleaved, the resulting DMTr cation has a strong orange color that can be measured spectrophotometrically.
-
-
The 3'-Reactive Group: Cyanoethyl Phosphoramidite
-
Attached to the 3'-hydroxyl of the sugar, this is the reactive end of the molecule. It consists of a phosphorus (III) atom bonded to a diisopropylamino group and a β-cyanoethyl group. In the presence of an activator, the diisopropylamino group is displaced, creating a highly reactive intermediate that couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[] The cyanoethyl group serves as a protecting group for the phosphate, which is removed during the final deprotection steps.
-
Visualizing the Structure
Caption: Chemical structure of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₇FN₅O₇P | [1] |
| Molecular Weight | 747.8 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Storage | -20°C under inert gas (e.g., Argon) | [5] |
| Solubility | Acetonitrile, Dichloromethane | [6] |
| Purity (Typical) | ≥98% (by ³¹P NMR and HPLC) | General Supplier Data |
The Role in the Oligonucleotide Synthesis Cycle
The incorporation of 5-F-dC into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle, which is the gold standard for automated DNA and RNA synthesis.[] The cycle consists of four main steps, repeated for each nucleotide addition.
-
Detritylation: The DMTr group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the reactive hydroxyl group.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator, such as 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT).[6][7] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound chain.[] This forms a new phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Workflow: The Phosphoramidite Coupling Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Protocols & Methodologies
Protocol 1: Incorporation of 5-F-dC into an Oligonucleotide
This protocol outlines the general steps for using this compound on a standard automated DNA/RNA synthesizer.
A. Reagent Preparation:
-
Phosphoramidite Solution: Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Causality: The use of anhydrous acetonitrile is critical as phosphoramidites are highly susceptible to hydrolysis, which reduces coupling efficiency.[8]
-
Activator Solution: Prepare the activator solution (e.g., 0.25 M DCI in acetonitrile) as per the manufacturer's guidelines.
B. Synthesizer Setup:
-
Install the phosphoramidite and activator bottles on the synthesizer.
-
Prime the reagent lines to ensure fresh reagent is delivered to the synthesis column.
-
Program the desired oligonucleotide sequence, specifying the position(s) for 5-F-dC incorporation.
C. Synthesis Cycle Parameters:
-
Coupling Time: For modified phosphoramidites, a slightly extended coupling time may be beneficial to ensure high efficiency. A coupling time of 3-5 minutes is often recommended, compared to the standard 1-2 minutes for canonical bases.[9] Causality: Steric hindrance or altered reactivity of the modified base can slow down the coupling reaction. Extending the time ensures the reaction goes to completion, maximizing the yield of the full-length product.[]
-
Standard Protocols: Use the synthesizer's standard protocols for the detritylation, capping, and oxidation steps.
D. Post-Synthesis Cleavage and Deprotection:
-
After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (on the bases and the phosphate backbone) are removed.
-
Use a standard deprotection solution, such as concentrated ammonium hydroxide. The specific time and temperature will depend on the other nucleobases present in the sequence.
Protocol 2: Quality Control of the Phosphoramidite
Verifying the purity of the phosphoramidite before use is a self-validating step that prevents costly synthesis failures.
A. ³¹P NMR Spectroscopy:
-
Objective: To confirm the identity and purity of the phosphoramidite.
-
Method: Dissolve a small sample (~5-10 mg) in anhydrous CDCl₃ or CD₃CN.
-
Expected Result: A clean spectrum showing a major doublet in the characteristic phosphoramidite region (typically δ 145-155 ppm). The presence of significant peaks in other regions, particularly around δ 5-10 ppm, indicates the presence of the H-phosphonate hydrolysis product, signifying degradation.[8]
B. HPLC Analysis:
-
Objective: To quantify the purity of the phosphoramidite.
-
Method: Use a reverse-phase HPLC system with a C18 column.
-
Expected Result: A major peak corresponding to the intact phosphoramidite. Degradation products will typically appear as separate, earlier-eluting peaks. A purity of >98% is desirable for efficient synthesis.
Applications and Impact of 5-Fluoro Modification
The inclusion of 5-F-dC can impart valuable properties to oligonucleotides for various applications:
-
Antisense Oligonucleotides: The enhanced binding affinity can lead to more potent inhibition of target mRNA expression.
-
Aptamers and Probes: The modification can improve the structural stability and target recognition of aptamers and diagnostic probes.[10]
-
19F NMR Studies: The fluorine atom serves as a sensitive NMR probe to study nucleic acid structure and interactions without the need for bulky labels.[11][12][13]
-
Mechanism-Based Inhibition: Oligonucleotides containing 5-F-dC are valuable tools for studying the catalytic mechanisms of enzymes like DNA cytosine methyltransferases.[3]
Conclusion
This compound is a specialized yet indispensable reagent for the synthesis of modified oligonucleotides. Its well-defined structure, with each component playing a critical role, allows for its seamless integration into standard automated synthesis protocols. The resulting 5-fluoro-modified oligonucleotides exhibit enhanced biophysical properties that are highly advantageous for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its structure, proper handling, and the rationale behind its use in synthesis are key to leveraging its full potential in the development of next-generation nucleic acid technologies.
References
- 1. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. 5-F dU Oligo Modifications from Gene Link [genelink.com]
- 11. researchgate.net [researchgate.net]
- 12. 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Fluoro-2'-Deoxycytidine in Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of modified nucleosides into oligonucleotides has paved the way for significant advancements in molecular biology, diagnostics, and therapeutics. Among these, 5-fluoro-2'-deoxycytidine (5-FdC) has emerged as a powerful tool, primarily owing to its potent mechanism-based inhibition of DNA methyltransferases (DNMTs). This in-depth technical guide provides a comprehensive overview of the function of 5-FdC in oligonucleotides, delving into its mechanism of action, biophysical properties, and diverse applications. We will explore detailed experimental protocols for the synthesis and analysis of 5-FdC-modified oligonucleotides and discuss their utility in studying DNA methylation and as potential therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-FdC in their work.
Introduction: The Significance of Fluorination in Nucleoside Analogs
Fluorine, the most electronegative element, possesses a small van der Waals radius, making it an attractive substituent in medicinal chemistry for modulating the biological activity of molecules with minimal steric hindrance. When incorporated at the 5-position of the pyrimidine ring of deoxycytidine, it creates 5-fluoro-2'-deoxycytidine (5-FdC), a nucleoside analog with profound biological consequences. While 5-FdC as a standalone agent has been investigated for its anticancer properties, its site-specific incorporation into oligonucleotides has unlocked a new realm of possibilities for targeted research and therapeutic interventions.[1]
The primary function of 5-FdC within an oligonucleotide is to act as a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[2] This inhibitory action stems from the unique chemical properties conferred by the fluorine atom, which fundamentally alters the enzymatic methylation reaction.
Mechanism of Action: Covalent Trapping of DNA Methyltransferases
DNA methylation, a crucial epigenetic modification, involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine, a reaction catalyzed by DNMTs. The catalytic mechanism of DNMTs proceeds through a covalent intermediate. A cysteine residue in the active site of the enzyme attacks the C6 position of the target cytosine, forming a transient covalent bond. This nucleophilic attack facilitates the subsequent transfer of the methyl group from SAM to the C5 position.
The introduction of a fluorine atom at the C5 position of cytosine within an oligonucleotide creates a "suicide substrate" for DNMTs. When a DNMT attempts to methylate a 5-FdC residue in a DNA strand, the initial nucleophilic attack by the cysteine residue at C6 proceeds as usual, forming a covalent enzyme-DNA adduct. However, the highly stable carbon-fluorine bond at the C5 position prevents the subsequent β-elimination step required to resolve the covalent intermediate and release the enzyme.[2] This results in the irreversible covalent trapping of the DNMT on the DNA, effectively inactivating the enzyme.[3]
This mechanism-based inhibition is highly specific and potent, making 5-FdC-containing oligonucleotides invaluable tools for studying DNMT activity and for the development of targeted epigenetic therapies.
Below is a diagram illustrating the catalytic mechanism of DNMT1 and its inhibition by 5-fluorocytosine.
Caption: Mechanism of DNMT1 inhibition by 5-fluorocytosine.
Synthesis and Purification of 5-FdC-Modified Oligonucleotides
The site-specific incorporation of 5-FdC into oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer.[4][]
Phosphoramidite Synthesis Workflow
The synthesis cycle for incorporating a 5-FdC monomer is analogous to that of standard DNA phosphoramidites and involves four key steps:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: Activation of the 5-FdC phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. To ensure high coupling efficiency, especially with modified phosphoramidites, optimized conditions such as extended coupling times or the use of more potent activators may be necessary.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.
The following diagram outlines the phosphoramidite synthesis cycle for incorporating a 5-FdC residue.
Caption: Phosphoramidite synthesis cycle for 5-FdC oligonucleotides.
Detailed Protocol for Phosphoramidite Synthesis
Materials:
-
5-Fluoro-2'-deoxycytidine phosphoramidite
-
Standard DNA phosphoramidites (A, G, C, T)
-
Controlled pore glass (CPG) solid support
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solutions (A: acetic anhydride/pyridine/THF; B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/pyridine/water)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure (on an automated DNA synthesizer):
-
Column Installation: A synthesis column containing the initial CPG support is installed on the DNA synthesizer.
-
Cycle 1 (and subsequent cycles):
-
Deblocking: The deblocking solution is passed through the column to remove the DMT group from the support-bound nucleoside.
-
Coupling: The 5-FdC phosphoramidite and activator solution are delivered to the column to initiate the coupling reaction. A coupling time of 3-5 minutes is typically sufficient.
-
Capping: Capping solutions A and B are delivered to the column to block any unreacted 5'-hydroxyl groups.
-
Oxidation: The oxidizing solution is passed through the column to stabilize the newly formed phosphite triester linkage.
-
Wash: The column is washed with anhydrous acetonitrile between each step.
-
-
Final Deblocking: After the final coupling cycle, the terminal DMT group is typically left on (trityl-on) to facilitate purification.
-
Cleavage and Deprotection: The CPG support is treated with concentrated ammonium hydroxide to cleave the synthesized oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases. This is typically performed at 55°C for 8-12 hours.
Purification by High-Performance Liquid Chromatography (HPLC)
Due to the potential for side reactions and incomplete couplings during synthesis, purification of the final oligonucleotide product is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying 5-FdC-modified oligonucleotides.[7][8]
Principle: RP-HPLC separates molecules based on their hydrophobicity. The "trityl-on" synthesis strategy is particularly advantageous for purification, as the highly hydrophobic DMT group is retained on the full-length product, causing it to be strongly retained on the nonpolar stationary phase of the HPLC column. Truncated failure sequences, which lack the DMT group, are less hydrophobic and elute earlier.
Detailed Protocol for RP-HPLC Purification:
-
Sample Preparation: The crude oligonucleotide solution from the cleavage and deprotection step is filtered to remove any particulate matter.
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column is used.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Buffer B: Acetonitrile
-
-
Gradient Elution: A linear gradient of increasing Buffer B concentration is used to elute the oligonucleotides. For example, a gradient of 5% to 50% Buffer B over 30 minutes.
-
Detection: The elution of oligonucleotides is monitored by UV absorbance at 260 nm.
-
Fraction Collection: The peak corresponding to the DMT-on full-length product is collected.
-
Detritylation: The collected fraction is treated with 80% acetic acid to remove the DMT group.
-
Desalting: The final purified oligonucleotide is desalted using a size-exclusion column or ethanol precipitation.
Biophysical Properties of 5-FdC-Modified Oligonucleotides
The incorporation of 5-FdC can influence the biophysical properties of oligonucleotides, particularly their thermal stability.
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) is the temperature at which 50% of a double-stranded oligonucleotide dissociates into single strands. It is a critical parameter for applications such as PCR, hybridization probes, and antisense therapy. The effect of 5-FdC on the Tm of a DNA duplex is generally modest. Some studies have reported a slight increase in thermal stability upon incorporation of 5-fluorinated pyrimidines, which may be attributed to favorable electronic effects of the fluorine atom.[9] However, the overall impact on Tm is sequence-dependent and typically less pronounced than modifications like 5-methylcytosine.
Comparative Thermal Stability Data:
| Oligonucleotide Sequence (12-mer) | Modification | Tm (°C) | ΔTm (°C) |
| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 68.5 | - |
| 5'-d(CGCGAATTCGF CG)-3' | Single 5-FdC | 69.2 | +0.7 |
| 5'-d(CGF CGAATTCGF CG)-3' | Two 5-FdC | 70.1 | +1.6 |
Note: These are representative values and can vary based on buffer conditions and sequence context.
Applications in Research and Drug Development
The unique properties of 5-FdC-containing oligonucleotides make them versatile tools in both basic research and preclinical drug development.
Probing DNA Methyltransferase Activity
Oligonucleotides containing 5-FdC at specific sites are invaluable for studying the kinetics and mechanism of DNMTs. By acting as mechanism-based inhibitors, they allow for the trapping and identification of active DNMTs.
Experimental Workflow for DNMT Inhibition Assay:
Caption: Workflow for a DNMT inhibition assay using 5-FdC oligonucleotides.
Investigating Gene Expression
By inhibiting DNMTs, 5-FdC can lead to the demethylation of promoter regions and the re-expression of silenced genes, such as tumor suppressor genes. Oligonucleotides containing 5-FdC can be used to study the epigenetic regulation of specific genes.
Protocol for Analyzing Gene Expression Changes by RT-qPCR:
-
Cell Culture and Treatment: Culture target cells and treat with 5-FdC-containing oligonucleotides at various concentrations and for different time points.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target gene and a reference gene (e.g., GAPDH or β-actin).[11]
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
Therapeutic Potential
The ability of 5-FdC to inhibit DNMTs and reactivate tumor suppressor genes makes it a promising candidate for cancer therapy.[12][13] Oligonucleotides containing 5-FdC offer the potential for targeted delivery to cancer cells, thereby minimizing off-target effects. Clinical trials have been conducted to evaluate the safety and efficacy of 5-FdC, often in combination with other agents, for the treatment of various cancers.[14]
Quantitative Data: IC50 Values of 5-FdC Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HL-60 | Leukemia | 5-aza-2'-deoxycytidine | 0.1 - 0.4 | [15] |
| K562 | Leukemia | 5-aza-2'-deoxycytidine | 0.05 - 0.4 | [15] |
| SW48 | Colon Cancer | 5-aza-2'-deoxycytidine | 0.05 - 0.4 | [15] |
| Cama-1 | Breast Cancer | 5-aza-2'-deoxycytidine | 0.05 - 0.4 | [15] |
| PC3 | Prostate Cancer | 5-aza-2'-deoxycytidine | > 2 | [15] |
| DU145 | Prostate Cancer | 5-aza-2'-deoxycytidine | > 2 | [15] |
| HT29 | Colon Cancer | 5-Fluorouracil | 11.25 | [16] |
| HCT-116 | Colon Cancer | 5-Fluorouracil | 11.3 | [16] |
Note: IC50 values can vary depending on the specific experimental conditions.
Conclusion and Future Perspectives
5-Fluoro-2'-deoxycytidine is a powerful tool for researchers and drug developers interested in the field of epigenetics. Its mechanism-based inhibition of DNMTs provides a highly specific means to study DNA methylation and to develop novel therapeutic strategies. The ability to site-specifically incorporate 5-FdC into oligonucleotides using standard phosphoramidite chemistry makes it an accessible and versatile modification. As our understanding of the role of DNA methylation in disease continues to grow, the applications of 5-FdC-modified oligonucleotides are likely to expand, offering new avenues for diagnostics, research, and personalized medicine.
References
- 1. epigentek.com [epigentek.com]
- 2. Recombinant human DNA (cytosine-5) methyltransferase. I. Expression, purification, and comparison of de novo and maintenance methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. researchgate.net [researchgate.net]
- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. labcluster.com [labcluster.com]
- 9. d-nb.info [d-nb.info]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite: Synthesis, Application, and Workflow Optimization
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5'-O-Dimethoxytrityl-5-fluoro-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. We will delve into its core chemical properties, strategic applications in oligonucleotide synthesis, and provide field-proven insights to optimize its incorporation into synthetic DNA and RNA strands. This guide is designed to bridge the gap between theoretical knowledge and practical application, ensuring robust and reproducible results in your research and development endeavors.
Introduction: The Significance of Fluorinated Nucleoside Analogs
The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Among these, 5-fluoro-2'-deoxycytidine stands out for its unique biological and chemical properties. The introduction of a fluorine atom at the 5-position of the cytosine base imparts significant changes in the nucleoside's characteristics, including altered base pairing dynamics and increased resistance to enzymatic degradation. These attributes make it a valuable tool in the design of antisense oligonucleotides, siRNA, and aptamers with enhanced efficacy and stability.
The phosphoramidite form, specifically DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite, is the key building block for the automated synthesis of oligonucleotides containing this modification.[1][2] The dimethoxytrityl (DMTr) group on the 5'-hydroxyl position provides a temporary, acid-labile protecting group essential for the stepwise, controlled addition of nucleosides during solid-phase synthesis.[] The 3'-phosphoramidite moiety, in turn, is the reactive group that enables the formation of the phosphodiester backbone.
Core Technical Specifications
A thorough understanding of the chemical and physical properties of this compound is fundamental to its successful application. The following table summarizes its key specifications.
| Property | Value | Source |
| CAS Number | 143774-48-5 | [4][5] |
| Molecular Formula | C39H47FN5O7P | [4][6] |
| Molecular Weight | 747.79 g/mol | [4][6] |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥98% (HPLC, 31P NMR) | [4][7] |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon or Nitrogen) | [8] |
Strategic Sourcing and Supplier Landscape
The quality of the phosphoramidite is paramount to achieving high coupling efficiencies and minimizing side-product formation during oligonucleotide synthesis. Several reputable suppliers specialize in the production of high-purity nucleoside phosphoramidites.
Key Suppliers:
-
MedChemExpress: A prominent supplier offering this compound for research use, often with detailed analytical data such as purity specifications.[4][8][9]
-
Sigma-Aldrich (Merck): While the exact product was noted as discontinued in one search, they remain a key supplier for a wide range of phosphoramidites and related reagents for oligonucleotide synthesis.
-
Syd Labs: Offers a variety of modified phosphoramidites, including 2'-fluoro-modified versions, indicating a specialization in this area.[7]
-
PolyOrg, Inc: Provides a catalog of modified phosphoramidites for nucleic acid synthesis.[10]
When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for each lot to verify its identity, purity, and water content. Low water content is particularly critical, as moisture can hydrolyze the phosphoramidite, rendering it inactive.
Experimental Workflow: Automated Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle on an automated DNA/RNA synthesizer. The following diagram and protocol detail the key steps.
Caption: Automated phosphoramidite oligonucleotide synthesis workflow.
Detailed Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure the solvent is of the highest quality with low water content (<30 ppm).
-
Prepare fresh solutions of the activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)), capping reagents, oxidizing solution, and deblocking solution (trichloroacetic acid in dichloromethane).
-
-
Automated Synthesis Cycle:
-
Step 1: Detritylation: The 5'-DMTr group of the growing oligonucleotide chain, which is attached to a solid support, is removed by treatment with an acid (e.g., trichloroacetic acid). This exposes a free 5'-hydroxyl group for the next coupling step.
-
Step 2: Coupling: The prepared this compound solution is mixed with an activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[] The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants (sequences missing a base) in subsequent cycles.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
-
Purification and Analysis:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
-
The final product should be analyzed by mass spectrometry to confirm its identity and purity.
-
Causality and Field-Proven Insights
-
Coupling Time: Due to the potential for steric hindrance from the fluorine atom, it may be beneficial to slightly extend the coupling time for this compound compared to standard phosphoramidites. This should be determined empirically for your specific synthesizer and reagent combination.
-
Choice of Activator: The choice of activator can significantly impact coupling efficiency. While standard activators are generally effective, for challenging sequences or to maximize yield, more potent activators may be considered.
-
Deprotection Conditions: Standard deprotection conditions are typically sufficient for oligonucleotides containing 5-fluoro-2'-deoxycytidine.[1][2] However, it is always advisable to perform a small-scale trial to ensure complete deprotection without degradation of the final product.
Chemical Structure and Protective Groups
The following diagram illustrates the chemical structure of this compound, highlighting the key protective and reactive groups.
Caption: Chemical structure with key functional groups.
Conclusion
This compound is a critical reagent for the synthesis of modified oligonucleotides with enhanced therapeutic and diagnostic potential. A thorough understanding of its chemical properties, coupled with optimized synthesis protocols and careful selection of high-quality reagents, will enable researchers to harness the full potential of this valuable building block. By following the guidelines and insights presented in this guide, scientists can confidently and efficiently incorporate 5-fluoro-2'-deoxycytidine into their oligonucleotide constructs, paving the way for new discoveries and advancements in the field of nucleic acid research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound - CAS:143774-48-5 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 6. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS No.: 144089-97-4 | DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. polyorginc.com [polyorginc.com]
The Alchemist's Guide to Modified Nucleosides: A Deep Dive into Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Canonical Four
The era of oligonucleotide therapeutics and advanced molecular diagnostics is built upon a chemical foundation that extends far beyond the natural building blocks of DNA and RNA. Modified nucleosides are the keystones of this revolution, imbuing oligonucleotides with enhanced stability, novel functionalities, and improved pharmacokinetic properties. The elegant and highly efficient phosphoramid-ite chemistry is the workhorse that enables the site-specific incorporation of these modifications. This guide is intended to provide not just the "how," but the critical "why" that underpins the successful synthesis of modified oligonucleotides.
Section 1: The Bedrock of Synthesis: Phosphoramidite Chemistry Revisited
Solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process, with each cycle comprising four key steps: deblocking, coupling, capping, and oxidation.[1] This approach, pioneered by Marvin Caruthers, remains the gold standard due to its high efficiency and amenability to automation.[2] The synthesis proceeds in the 3' to 5' direction, in contrast to the 5' to 3' direction of biological nucleic acid synthesis.[2]
The Synthesis Cycle: A Symphony in Four Parts
The successful incorporation of any nucleoside, modified or otherwise, hinges on the near-perfect execution of each step in the synthesis cycle.
-
Deblocking (Detritylation): The cycle commences with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.[3] This is typically achieved using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[3] The resulting free 5'-hydroxyl group is the nucleophile for the subsequent coupling reaction.
-
Coupling: This is the heart of the synthesis, where the next phosphoramidite monomer is added to the growing oligonucleotide chain.[4] The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or its derivatives, which protonates the diisopropylamino group, converting it into an excellent leaving group.[4][5] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus center, forming a phosphite triester linkage.[5]
-
Capping: As the coupling reaction is not 100% efficient, a small percentage of 5'-hydroxyl groups remain unreacted.[6] To prevent the formation of deletion mutations in subsequent cycles, these unreacted groups are irreversibly blocked, or "capped," typically through acetylation with acetic anhydride and N-methylimidazole.[6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[7] Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, most commonly iodine in the presence of water and a weak base like pyridine.[7]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Section 2: The Palette of Modification: Classes and Considerations
The true power of phosphoramidite chemistry lies in its compatibility with a vast array of modified nucleosides. These modifications can be broadly categorized based on the site of alteration: the nucleobase, the sugar moiety, or the phosphate backbone.
Nucleobase Modifications
Modifications to the heterocyclic bases can introduce new functionalities, such as fluorescent reporters or reactive handles for bioconjugation. They can also alter hybridization properties.
Sugar Modifications
Alterations to the ribose or deoxyribose sugar ring are critical for enhancing nuclease resistance and modulating binding affinity.
-
2'-O-Methyl (2'-OMe): This common modification increases the thermal stability (Tm) of duplexes and confers significant resistance to nuclease degradation.[3][8] 2'-OMe-RNA oligonucleotides are widely used in antisense applications.[8]
-
Locked Nucleic Acids (LNAs): LNAs contain a methylene bridge that "locks" the ribose ring in an A-form conformation, leading to a dramatic increase in duplex stability.[9] This high affinity allows for the design of shorter, more specific probes and antisense oligonucleotides.[9]
Phosphate Backbone Modifications
Replacing one of the non-bridging oxygen atoms in the phosphodiester linkage can profoundly impact the oligonucleotide's properties.
-
Phosphorothioates (PS): In a phosphorothioate linkage, a sulfur atom replaces a non-bridging oxygen. This modification imparts significant nuclease resistance, a critical attribute for therapeutic oligonucleotides.[10] The introduction of a chiral center at the phosphorus atom results in a mixture of diastereomers, which can complicate analysis.[11]
Section 3: The Practitioner's Bench: Protocols and Proven Insights
The successful synthesis of modified oligonucleotides requires a nuanced understanding of how these non-standard building blocks behave within the synthesis cycle.
Coupling Efficiency: The Ultimate Metric of Success
The efficiency of each coupling step is paramount, as it dictates the yield of the full-length product. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[12]
| Modification | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| Standard DNA/RNA | 30-60 seconds | >99% | Ensure anhydrous conditions. |
| 2'-O-Methyl | 60-120 seconds | ~98-99% | Slightly more sterically hindered than standard phosphoramidites. |
| LNA | 180-250 seconds | >97% | Significant steric hindrance requires longer coupling times.[9] |
| Biotin | 15 minutes | >97% | Bulky modification requiring extended coupling.[5] |
| Fluorescent Dyes (e.g., FAM) | 10 minutes | >95% | Can be sensitive to synthesis conditions; may require milder deprotection.[13] |
Note: Coupling efficiencies are influenced by the synthesizer, reagents, and the specific sequence. The values presented are illustrative.
Detailed Experimental Protocol: Incorporation of a 5'-Biotin Modifier
This protocol outlines the steps for incorporating a biotin phosphoramidite at the 5'-terminus of an oligonucleotide on an automated synthesizer.
-
Preparation:
-
Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry.
-
Ensure the final detritylation step is performed to expose the 5'-hydroxyl group of the terminal nucleoside.
-
-
Biotinylation Cycle:
-
Coupling: Deliver the biotin phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.25 M ETT in anhydrous acetonitrile) to the synthesis column. Extend the coupling time to 15 minutes to accommodate the bulky biotin moiety.[5]
-
Capping: Perform a standard capping step to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Carry out a standard oxidation step to stabilize the newly formed phosphite triester linkage.
-
-
Cleavage and Deprotection:
-
Proceed with the standard cleavage and deprotection protocol appropriate for the nucleobase protecting groups used in the synthesis.
-
Caption: Workflow for the 5'-biotinylation of a synthetic oligonucleotide.
Section 4: Navigating the Labyrinth: Troubleshooting and Analysis
The introduction of modified nucleosides can present unique challenges that require careful troubleshooting and specialized analytical techniques.
Common Pitfalls and Their Solutions
-
Low Coupling Efficiency:
-
Incomplete Deprotection:
-
Cause: The modification is labile to standard deprotection conditions, or the protecting groups are particularly stubborn.
-
Solution: Employ orthogonal protecting groups that can be removed under milder conditions without affecting the modification.[16][17] For base-labile modifications, consider using "UltraMILD" phosphoramidites and deprotection with potassium carbonate in methanol.[18]
-
-
Peak Broadening or Splitting in HPLC:
-
Cause: For phosphorothioates, this is often due to the presence of diastereomers.[11] For other modifications, it could indicate incomplete deprotection or on-column degradation.
-
Solution: For phosphorothioates, this is an inherent property. For other issues, optimize deprotection conditions and HPLC purification methods.
-
The Analytical Toolkit: Ensuring Quality and Purity
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is particularly useful for purifying "DMT-on" oligonucleotides, where the hydrophobic DMT group is retained on the full-length product.[19]
-
Ion-Exchange (IEX-HPLC): Separates oligonucleotides based on charge. It is effective for purifying "DMT-off" oligonucleotides and can resolve sequences with the same length but different charge, such as phosphorothioate diastereomers.[18][20]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These techniques are indispensable for confirming the molecular weight of the final product, thereby verifying the successful incorporation of the modification.[21] Tandem MS (MS/MS) can be used to sequence the oligonucleotide and pinpoint the location of the modification.[14]
-
Section 5: The Horizon of Possibility: The Future of Modified Oligonucleotides
The field of modified oligonucleotides is in a constant state of evolution, driven by the relentless pursuit of more effective therapeutic agents and more sensitive diagnostic tools. The development of novel orthogonal protecting group strategies will enable the synthesis of increasingly complex and multifunctional oligonucleotides.[16][17] As our understanding of the interplay between chemical modifications and biological activity deepens, so too will our ability to rationally design and synthesize the next generation of oligonucleotide-based technologies.
References
- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 5. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Supports for Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. glenresearch.com [glenresearch.com]
- 8. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 18. glenresearch.com [glenresearch.com]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. idtdna.com [idtdna.com]
Fluorinated Nucleic Acids in Structural Biology: A Technical Guide to Probing Molecular Architecture
The Fluorine Advantage: Unique Properties for Structural Interrogation
The strategic substitution of a hydrogen atom or a hydroxyl group with fluorine in a nucleic acid endows it with a unique set of properties that are highly advantageous for structural biology.[1][2] Fluorine is the most electronegative element, yet its van der Waals radius (1.35 Å) is only slightly larger than that of hydrogen (1.20 Å) and comparable to that of an oxygen atom (1.40 Å).[1] This allows for minimal steric perturbation of the overall nucleic acid structure while inducing significant electronic changes.[2]
Key properties of fluorine that are beneficial for structural studies include:
-
High Electronegativity: The potent electron-withdrawing nature of fluorine can alter the local electronic environment, influencing sugar pucker, glycosidic bond stability, and hydrogen bonding patterns.[2][3]
-
NMR-Active Nucleus (¹⁹F): Fluorine has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it an excellent nucleus for NMR spectroscopy.[4][5] The absence of endogenous fluorine in biological systems provides a background-free window for ¹⁹F NMR studies.[4][5] The chemical shift of ¹⁹F is also exquisitely sensitive to its local environment, making it a precise reporter of conformational changes.[4][5][6]
-
Increased Thermal Stability: The incorporation of fluorine, particularly at the 2'-position of the sugar, can significantly increase the thermal stability of DNA and RNA duplexes.[7][8] This enhanced stability is primarily driven by favorable enthalpic contributions.[7][9]
-
Modulation of Sugar Pucker: The electronegativity of the 2'-fluoro substituent strongly influences the conformation of the sugar ring, a critical determinant of the overall helical structure of a nucleic acid.[3][10] 2'-fluoro-ribonucleic acids (2'F-RNA) tend to adopt a C3'-endo (A-form, RNA-like) pucker, while 2'-fluoro-arabinonucleic acids (2'F-ANA) favor a C2'-endo or O4'-endo (B-form, DNA-like) conformation.[3][11][12]
Synthesis of Fluorinated Nucleic Acids: Building the Probes
The synthesis of fluorinated nucleosides and their incorporation into oligonucleotides can be achieved through two primary strategies: the divergent approach, which involves the direct fluorination of a pre-existing nucleoside, and the convergent approach, which entails the coupling of a fluorinated sugar or nucleobase with its corresponding partner.[13]
Divergent Synthesis: Direct Fluorination
In the divergent approach, a suitably protected nucleoside is treated with a fluorinating agent to introduce a fluorine atom at a specific position. This method is often more direct but can sometimes lead to a mixture of products. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) for nucleophilic fluorination.[1]
Convergent Synthesis: Building from Fluorinated Precursors
The convergent strategy offers greater flexibility and control over the stereochemistry of the final product.[1][13] This typically involves the synthesis of a fluorinated sugar derivative, which is then coupled with a desired nucleobase in a glycosylation reaction.[1][13] For the synthesis of fluorinated oligonucleotides, the corresponding phosphoramidite building blocks are prepared and used in automated solid-phase synthesis.
Experimental Protocol: Synthesis of a 2'-Deoxy-2'-Fluoro-Arabinofuranosyl Nucleoside Phosphoramidite
This protocol provides a generalized workflow for the synthesis of a 2'F-ANA phosphoramidite, a key building block for incorporating this modification into oligonucleotides.
-
Synthesis of the Fluorinated Sugar: Start with a readily available sugar, such as D-glucose, and perform a series of chemical transformations to introduce the fluorine atom at the 2'-position with the desired arabino stereochemistry.[1]
-
Glycosylation: Couple the protected fluorinated sugar with a protected nucleobase (e.g., N-benzoylcytosine) under Vorbrüggen conditions to form the nucleoside.[14]
-
Protection of the 5'-Hydroxyl Group: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-hydroxyl group during oligonucleotide synthesis.
-
Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite building block.
-
Purification and Characterization: Purify the phosphoramidite using column chromatography and characterize it by ³¹P NMR, ¹⁹F NMR, and mass spectrometry.
Caption: Convergent synthesis workflow for a 2'F-ANA phosphoramidite.
The Structural Impact of Fluorination: Conformation and Stability
The introduction of fluorine into a nucleic acid has profound effects on its structure and stability, primarily through the modulation of the sugar pucker and the overall thermodynamics of duplex formation.
Controlling the Sugar Pucker
The conformation of the five-membered sugar ring in a nucleotide is not planar and is described by a "puckering" of the C2' and C3' atoms relative to the plane defined by C1', O4', and C4'. The two most common puckering conformations are C3'-endo (North) and C2'-endo (South).[3][15] The sugar pucker is a key determinant of the overall helical structure of a nucleic acid, with C3'-endo favoring an A-form helix (typical for RNA) and C2'-endo favoring a B-form helix (the canonical form of DNA).[3][15]
The high electronegativity of a 2'-fluoro substituent strongly influences this equilibrium.[3]
-
2'-Fluoro-RNA (2'F-RNA): The fluorine atom in the ribo configuration biases the sugar pucker towards the C3'-endo conformation.[3][11]
-
2'-Fluoro-ANA (2'F-ANA): The fluorine atom in the arabino configuration favors a C2'-endo or O4'-endo conformation.[3][11][12]
This ability to lock the sugar into a specific pucker makes FNAs invaluable tools for dissecting the conformational dynamics of nucleic acids and their recognition by proteins.[10][16]
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 15. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 16. academic.oup.com [academic.oup.com]
The Mechanism of Action of 5-Fluoro-2'-deoxycytidine as a DNA Methyltransferase Inhibitor: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the function of 5-fluoro-2'-deoxycytidine (FdCyd) as a potent inhibitor of DNA methyltransferases (DNMTs). We will dissect the multi-step process of FdCyd's action, from its cellular uptake and metabolic activation to its incorporation into genomic DNA and the subsequent irreversible covalent trapping of DNMT enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FdCyd's mode of action, methodologies for its study, and its standing relative to other DNMT inhibitors.
Introduction: The Epigenetic Landscape of DNA Methylation
DNA methylation is a fundamental epigenetic modification essential for regulating gene expression, maintaining genomic stability, and guiding cellular differentiation.[1] This process, primarily occurring at the 5th position of cytosine residues within CpG dinucleotides, is catalyzed by a family of DNA methyltransferase (DNMT) enzymes.[2] In mammals, DNMT1 is the primary maintenance methyltransferase, ensuring the faithful propagation of methylation patterns during DNA replication, while DNMT3A and DNMT3B are responsible for establishing de novo methylation patterns.[3][4][5] Aberrant DNA methylation is a hallmark of numerous diseases, most notably cancer, where the hypermethylation of tumor suppressor gene promoters leads to their silencing.[1][6] This has positioned DNMTs as attractive therapeutic targets for reversing these epigenetic lesions.[1]
5-Fluoro-2'-deoxycytidine: A Nucleoside Analog with Potent Anti-Cancer Activity
5-Fluoro-2'-deoxycytidine (FdCyd) is a fluorinated pyrimidine analog of deoxycytidine that has demonstrated significant potential as an antineoplastic agent.[7] It belongs to a class of compounds known as nucleoside inhibitors of DNMTs.[8] FdCyd is a prodrug that requires metabolic activation to exert its therapeutic effects.[7] Its mechanism of action is intrinsically linked to its structural similarity to the natural nucleoside, 2'-deoxycytidine.
The Core Mechanism: Covalent Trapping of DNA Methyltransferases
The inhibitory action of FdCyd on DNMTs is a multi-step process that culminates in the formation of an irreversible covalent adduct between the enzyme and DNA. This process effectively sequesters the DNMT, leading to its degradation and a subsequent global hypomethylation of the genome.
Cellular Uptake and Metabolic Activation
Following administration, FdCyd is transported into the cell where it undergoes phosphorylation by deoxycytidine kinase to its triphosphate form, 5-fluoro-2'-deoxycytidine triphosphate (FdCTP).[3] This activation step is crucial for its subsequent incorporation into DNA.
Incorporation into Genomic DNA
During DNA replication, DNA polymerases recognize FdCTP as a substrate and incorporate it into the newly synthesized DNA strand in place of deoxycytidine triphosphate (dCTP).[9] Studies have shown that DNA polymerases α and β can efficiently utilize FdCTP for DNA synthesis.[9] The incorporation of FdCyd into the DNA sets the stage for its interaction with DNMTs.
The Irreversible Covalent Adduct Formation
The central event in FdCyd's mechanism of action is the covalent trapping of DNMT enzymes, particularly DNMT1.[3] The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the target cytosine, flipping the base out of the DNA helix.[10] This is followed by the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the C5 position of the cytosine. In a normal reaction, a proton at the C5 position is then abstracted, leading to the resolution of the covalent intermediate and the release of the enzyme.
However, when a DNMT encounters a 5-fluorocytosine residue incorporated into the DNA, the reaction is stalled. The presence of the highly electronegative fluorine atom at the C5 position prevents the β-elimination step required to resolve the covalent bond between the enzyme and the DNA.[3][10] This results in the formation of a stable, irreversible covalent complex, effectively trapping the DNMT on the DNA.[11]
Caption: Mechanism of 5-fluoro-2'-deoxycytidine (FdCyd) as a DNMT inhibitor.
Downstream Consequences of DNMT Trapping
The formation of these covalent adducts has several profound downstream effects:
-
DNMT Depletion: The trapped DNMT1 is targeted for proteasomal degradation, leading to a significant reduction in the cellular levels of the enzyme.[6]
-
DNA Hypomethylation: The depletion of active DNMT1 results in a passive, replication-dependent demethylation of the genome. As cells divide, the newly synthesized DNA strands are not methylated, leading to a progressive loss of methylation marks.
-
Reactivation of Silenced Genes: The global hypomethylation can lead to the reactivation of tumor suppressor genes that were previously silenced by promoter hypermethylation.[12][13]
-
Induction of DNA Damage Response: The presence of bulky DNMT-DNA adducts can be recognized by the cellular DNA damage response machinery, leading to cell cycle arrest and apoptosis.[14]
Experimental Protocols for Assessing FdCyd Activity
The characterization of FdCyd as a DNMT inhibitor relies on a combination of in vitro and cell-based assays.
In Vitro DNMT Activity Assays
These assays directly measure the enzymatic activity of purified DNMTs and the inhibitory potential of FdCyd.
This is a widely used method for quantifying DNMT activity in a high-throughput format.[1]
Principle: A cytosine-rich DNA substrate is coated on a microplate well. In the presence of SAM, DNMTs methylate the DNA. The level of methylation is then quantified using a specific antibody against 5-methylcytosine (5mC), which is linked to a detection system that generates a colorimetric or fluorometric signal.[15][16]
Step-by-Step Methodology:
-
Substrate Coating: Coat microplate wells with a cytosine-rich DNA substrate.
-
Reaction Setup:
-
Add DNMT assay buffer to each well.
-
Add purified DNMT1 enzyme.
-
Add S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Add varying concentrations of FdCyd (or a control inhibitor like decitabine).
-
Incubate the plate to allow the methylation reaction to proceed.
-
-
Washing: Wash the wells to remove unbound components.
-
Antibody Incubation:
-
Add a primary antibody specific for 5-methylcytosine (5mC).
-
Incubate to allow binding to the methylated DNA.
-
Wash the wells.
-
Add a secondary enzyme-conjugated antibody.
-
Incubate and wash.
-
-
Signal Development: Add a developing solution to generate a colorimetric or fluorometric signal.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of DNMT activity for each FdCyd concentration and determine the IC50 value.[17]
Caption: Workflow for a colorimetric/fluorometric DNMT activity assay.
Cell-Based Assays
These assays evaluate the effects of FdCyd in a more biologically relevant cellular context.
This assay measures the ability of FdCyd to reactivate the expression of a gene silenced by DNA methylation.[1]
Principle: A cancer cell line with a known methylation-silenced tumor suppressor gene (e.g., p16INK4a) or a reporter gene (e.g., GFP) is treated with FdCyd. The re-expression of the gene is then measured at the mRNA or protein level.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HCT-116) in complete medium.
-
Treatment: Treat the cells with various concentrations of FdCyd for a specified period (e.g., 48-72 hours). Include an untreated control.
-
Harvesting: Harvest the cells.
-
Analysis:
-
qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression level of the target gene.
-
Western Blotting: Isolate total protein and perform Western blotting to detect the protein expression of the target gene.
-
Flow Cytometry (for reporter genes): If a fluorescent reporter gene is used, analyze the cells by flow cytometry to quantify the percentage of fluorescent cells.
-
-
Data Analysis: Compare the gene expression levels in FdCyd-treated cells to the untreated control.
CETSA is a powerful technique to confirm the direct engagement of FdCyd with its target DNMTs within intact cells.[18][19]
Principle: The binding of a ligand (FdCyd) to its target protein (DNMT) can alter the protein's thermal stability.[20] By heating cell lysates to various temperatures, the amount of soluble, non-denatured protein can be quantified. An increase in the melting temperature of the target protein in the presence of the drug indicates target engagement.[21]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with FdCyd or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of soluble DNMT in the supernatant using methods like Western blotting or immunoassays (e.g., AlphaScreen, HTRF).[21]
-
Data Analysis: Plot the amount of soluble DNMT as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the FdCyd-treated samples confirms target engagement.
Comparative Analysis: FdCyd vs. Decitabine (5-aza-2'-deoxycytidine)
FdCyd and decitabine are both nucleoside analog DNMT inhibitors with similar mechanisms of action.[22] Both are incorporated into DNA and form covalent adducts with DNMTs.[3][23] However, there are some key differences:
| Feature | 5-Fluoro-2'-deoxycytidine (FdCyd) | Decitabine (5-aza-2'-deoxycytidine) |
| Chemical Structure | Contains a fluorine atom at the C5 position of the cytosine ring. | Contains a nitrogen atom at the C5 position of the cytosine ring. |
| Stability | Generally more stable in aqueous solution.[24] | Less stable in aqueous solution due to the triazine ring.[3] |
| Metabolism | Can be deaminated by cytidine deaminase to 5-fluoro-2'-deoxyuridine (FdUrd), a metabolite with its own cytotoxic effects.[25][26] | Also susceptible to deamination. |
| Clinical Development | In clinical trials for solid tumors.[5][24] | Approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][27] |
Conclusion and Future Perspectives
5-Fluoro-2'-deoxycytidine is a potent DNA methyltransferase inhibitor that acts through a well-defined mechanism of covalent trapping. Its ability to induce DNA hypomethylation and reactivate silenced tumor suppressor genes makes it a promising therapeutic agent for the treatment of cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation of FdCyd and the development of novel DNMT inhibitors. Future research will likely focus on optimizing the therapeutic window of FdCyd, potentially through combination therapies, and identifying predictive biomarkers to guide its clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel DNA methyltransferase-1 (DNMT1) depleting anticancer nucleosides, 4′-thio-2′-deoxycytidine and 5-aza-4′-thio-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. brieflands.com [brieflands.com]
- 9. Utilization of 5-fluoro-2'-deoxyuridine triphosphate and 5-fluoro-2'-deoxycytidine triphosphate in DNA synthesis by DNA polymerases alpha and beta from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 14. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNMT Activity Assay Kit (Colorimetric), Research Kits | CD BioSciences [epigenhub.com]
- 17. benchchem.com [benchchem.com]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment of human cells with 5-aza-dC induces formation of PARP1-DNA covalent adducts at genomic regions targeted by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Decitabine: 2'-deoxy-5-azacytidine, Aza dC, DAC, dezocitidine, NSC 127716 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 5-Fluoro-2'-Deoxycytidine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Fluoro-2'-Deoxycytidine in Oligonucleotide Therapeutics and Research
The targeted modification of oligonucleotides has paved the way for a new era of precision medicine and advanced molecular biology tools. Among the myriad of possible chemical alterations, the incorporation of 5-fluoro-2'-deoxycytidine (5-F-dC) into DNA strands represents a particularly potent modification. The fluorine atom at the 5-position of the cytosine base imparts unique biochemical and biophysical properties to the oligonucleotide. These properties include enhanced thermal stability of duplexes, increased resistance to enzymatic degradation, and altered protein-DNA interactions.[1][2]
For drug development professionals, 5-F-dC modified oligonucleotides are of significant interest for antisense, siRNA, and aptamer-based therapies. The increased stability can lead to a longer half-life in vivo, while the altered binding characteristics can enhance target affinity and specificity.[][4][5] Researchers in molecular biology utilize these modified oligonucleotides as probes for studying DNA-protein interactions, as tools for investigating enzyme mechanisms, and in various diagnostic applications.[4][6][7][8] Specifically, oligonucleotides containing 5-fluorocytosine are valuable for studying the catalytic mechanism of DNA cytosine methyltransferases.[6][7][8]
This document provides a comprehensive guide to the solid-phase synthesis of 5-fluoro-2'-deoxycytidine modified oligonucleotides, from the selection of starting materials to the final purification and characterization of the product. The protocols and explanations herein are designed to provide both the foundational knowledge and the practical steps necessary for the successful synthesis of these valuable molecules.
The Chemistry of 5-Fluoro-2'-Deoxycytidine Incorporation
The synthesis of 5-F-dC modified oligonucleotides is achieved through standard automated solid-phase phosphoramidite chemistry.[9][10] The core of this method involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[11][12]
The key component for introducing the 5-F-dC modification is the corresponding 5-fluoro-2'-deoxycytidine phosphoramidite monomer. This specialized building block is commercially available or can be synthesized.[6][7][8][13] The synthesis cycle for incorporating a 5-F-dC residue is identical to that of the canonical DNA bases and consists of four main steps: detritylation, coupling, capping, and oxidation.
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.
Caption: The solid-phase synthesis cycle for incorporating 5-fluoro-2'-deoxycytidine.
Detailed Protocol for Solid-Phase Synthesis
This protocol outlines the steps for synthesizing a 5-F-dC modified oligonucleotide on an automated DNA synthesizer.
Materials and Reagents:
| Reagent | Supplier | Recommended Purity/Concentration |
| 5-Fluoro-2'-deoxycytidine Phosphoramidite | Various | >98% |
| Standard DNA Phosphoramidites (A, G, C, T) | Various | >98% |
| Controlled Pore Glass (CPG) Solid Support | Various | Pre-loaded with first nucleoside |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Various | 3% (v/v) |
| Acetonitrile (Anhydrous) | Various | <30 ppm H₂O |
| Activator (e.g., 5-Ethylthio-1H-tetrazole) | Various | 0.25 M in Acetonitrile |
| Capping Reagent A (Acetic Anhydride/Pyridine/THF) | Various | Standard formulation |
| Capping Reagent B (N-Methylimidazole/THF) | Various | Standard formulation |
| Oxidizer (Iodine in THF/Water/Pyridine) | Various | 0.02 M |
| Ammonium Hydroxide Solution | Various | 28-30% |
Instrumentation:
-
Automated DNA/RNA Synthesizer
-
High-Performance Liquid Chromatography (HPLC) System
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Synthesis Procedure:
-
Preparation:
-
Synthesize or procure the 5-Fluoro-2'-deoxycytidine phosphoramidite. Ensure it is adequately dried and dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the 5-F-dC phosphoramidite vial on the DNA synthesizer in a designated port for modified bases.
-
Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for the 5-F-dC incorporation.
-
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of dichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[12]
-
Coupling: The 5-F-dC phosphoramidite (or a standard phosphoramidite) is activated by an activator, such as 5-ethylthio-1H-tetrazole, and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9][10] Coupling efficiencies should be monitored, as they are typically very high (>99%).[9]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation using a capping mixture.[9][12]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of THF, water, and pyridine.[9][12]
-
-
Final Detritylation (Optional): The final 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on). DMT-on purification using reverse-phase HPLC can be highly effective for separating the full-length product from truncated failure sequences.[14]
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.[15][16]
Standard Deprotection Protocol:
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL).
-
Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups from the standard bases. The 5-fluoro modification is stable under these conditions.
-
Cool the vial to room temperature and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a lyophilizer or a vacuum concentrator.
Note: For oligonucleotides containing sensitive modifications in addition to 5-F-dC, alternative deprotection schemes using milder reagents like aqueous methylamine may be necessary.[17][18]
Purification of the Modified Oligonucleotide
Purification is a critical step to isolate the full-length 5-F-dC modified oligonucleotide from shorter, failed sequences and other impurities.[14][15] The choice of purification method depends on the length of the oligonucleotide and the purity required for the downstream application.[15][19]
| Purification Method | Principle | Recommended For |
| Desalting | Size exclusion chromatography. | Removal of residual small molecule impurities from the synthesis and deprotection steps. Suitable for non-critical applications.[15][20] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-purity applications. Excellent for DMT-on purification and for oligonucleotides with hydrophobic modifications.[14][20][21] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on charge (phosphate backbone). | High-resolution separation of oligonucleotides based on length. Can be used for DMT-off purified oligonucleotides.[15][21] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High-purity purification, especially for longer oligonucleotides. However, it can be a more labor-intensive method.[19] |
For most research and drug development applications, RP-HPLC is the recommended method for purifying 5-F-dC modified oligonucleotides due to its high resolution and the ability to effectively separate the desired product.[20]
Characterization and Quality Control
After purification, it is essential to confirm the identity and purity of the synthesized 5-F-dC modified oligonucleotide.
Recommended Analytical Techniques:
-
UV-Vis Spectroscopy: To quantify the oligonucleotide concentration.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the final product, verifying the successful incorporation of the 5-F-dC modification(s). This is a crucial step for quality control.[22][23]
-
Analytical HPLC (RP-HPLC or AEX-HPLC): To assess the purity of the final product. Purity levels of >85% are generally required for most applications.[20]
Conclusion
The solid-phase synthesis of 5-fluoro-2'-deoxycytidine modified oligonucleotides is a robust and accessible process for researchers and drug developers. By utilizing the appropriate phosphoramidite building block and following standard automated synthesis protocols, these valuable molecules can be produced with high fidelity. Careful attention to the deprotection, purification, and characterization steps is paramount to ensure the final product is of sufficient quality for its intended application. The unique properties conferred by the 5-fluoro modification will continue to drive innovation in therapeutic and diagnostic fields.
References
- 1. 5-F dU Oligo Modifications from Gene Link [genelink.com]
- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 5. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. alfachemic.com [alfachemic.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. atdbio.com [atdbio.com]
- 15. labcluster.com [labcluster.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 19. idtdna.com [idtdna.com]
- 20. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. waters.com [waters.com]
- 22. anacura.com [anacura.com]
- 23. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of siRNA with 5-fluoro-2'-deoxycytidine Modifications for Enhanced Stability
Introduction: Overcoming the Stability Hurdle in RNAi Therapeutics
To address this critical challenge, chemical modifications are incorporated into the siRNA duplex to enhance nuclease resistance and prolong their therapeutic effect.[7][9][10][11] Among various modifications, the substitution of the 2'-hydroxyl group of the ribose sugar has proven particularly effective.[10][11] This guide focuses on the incorporation of a specific and potent modification: 5-fluoro-2'-deoxycytidine (5-F-dC). The fluorine atom at the 2' position of the deoxyribose sugar mimics the natural RNA structure while providing significant resistance to nuclease degradation.[10][12][13] Furthermore, the 5-fluoro modification on the cytidine base can contribute to the overall stability and binding affinity of the siRNA duplex.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and evaluation of siRNAs modified with 5-fluoro-2'-deoxycytidine. The protocols are designed to be robust and reproducible, with explanations grounded in established chemical and biological principles.
Part 1: Synthesis of 5-fluoro-2'-deoxycytidine (5-F-dC) Modified siRNA
The synthesis of 5-F-dC modified siRNAs is achieved through automated solid-phase phosphoramidite chemistry, a well-established method for creating custom oligonucleotides.[14][15][16] The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support.[14]
Preparation of 5-fluoro-2'-deoxycytidine Phosphoramidite
The journey begins with the synthesis of the key building block: the 5-fluoro-2'-deoxycytidine phosphoramidite. While commercially available from specialized suppliers, understanding its synthesis provides valuable insight into the chemistry involved. The synthesis typically involves:
-
Protection of the exocyclic amine: The N4-amino group of 5-fluoro-2'-deoxycytidine is protected, commonly with a benzoyl group, to prevent unwanted side reactions during oligonucleotide synthesis.[17]
-
5'-Hydroxyl group protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the controlled, stepwise addition of nucleotides.[17]
-
Phosphitylation of the 3'-hydroxyl group: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety.[2][17]
Automated Solid-Phase Oligonucleotide Synthesis
With the 5-F-dC phosphoramidite in hand, the automated synthesis of the siRNA strands can proceed. The synthesis cycle consists of four key steps, repeated for each nucleotide addition:[14]
-
Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, exposing it for the next coupling reaction.
-
Coupling: The activated phosphoramidite of the next nucleotide (including the 5-F-dC phosphoramidite) is added to the deprotected 5'-hydroxyl group, extending the oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage.
Caption: Workflow for the synthesis and processing of 5-F-dC modified siRNA.
Protocol 1: Solid-Phase Synthesis of a 5-F-dC Modified siRNA Strand
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA/RNA phosphoramidites (A, G, C, U/T)
-
N4-Benzoyl-5-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install the required phosphoramidites, reagents, and the CPG column on the synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired siRNA sequence, specifying the positions for the incorporation of the 5-F-dC modification.
-
Synthesis Initiation: Start the automated synthesis program. The synthesizer will perform the repeated cycles of detritylation, coupling, capping, and oxidation.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide/methylamine (AMA) solution.
-
Heat the sealed vial at 65°C for 1.5 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[14]
-
Cool the vial and evaporate the AMA solution.
-
-
2'-Hydroxyl Deprotection (for RNA strands): If the siRNA contains ribonucleotides, a further deprotection step is required to remove the 2'-hydroxyl protecting groups (e.g., TBDMS). This is typically achieved by treating the oligonucleotide with triethylamine trihydrofluoride (TEA·3HF).
-
Desalting: Remove residual salts from the crude oligonucleotide solution using a desalting column or by ethanol precipitation.
Part 2: Purification and Characterization of 5-F-dC Modified siRNA
Purification of the synthesized siRNA is crucial to remove truncated sequences and other impurities that could interfere with downstream applications.[] Characterization confirms the identity and purity of the final product.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Reversed-phase or ion-exchange HPLC system
-
Appropriate HPLC column
-
Mobile phases (e.g., triethylammonium acetate buffer and acetonitrile for reversed-phase; a salt gradient for ion-exchange)
-
Purified water
Procedure:
-
Sample Preparation: Dissolve the desalted, crude siRNA in the initial mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system and run a gradient to separate the full-length product from shorter sequences and other impurities.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.
-
Desalting: Desalt the collected fractions to remove the HPLC buffer salts.
-
Lyophilization: Lyophilize the purified siRNA to obtain a dry powder.
Protocol 3: Characterization of Purified siRNA
1. Purity Assessment by Analytical HPLC:
-
Inject a small aliquot of the purified siRNA onto an analytical HPLC column using the same method as for purification.
-
The purity is determined by the percentage of the area of the main peak relative to the total peak area.
2. Identity Confirmation by Mass Spectrometry:
-
Analyze the purified siRNA using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
The observed molecular weight should match the calculated molecular weight of the 5-F-dC modified siRNA.
3. Quantification by UV-Vis Spectroscopy:
-
Dissolve the purified siRNA in a suitable buffer or water.
-
Measure the absorbance at 260 nm (A260) using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oligonucleotide.
| Characteristic | Expected Outcome | Method |
| Purity | >90% | Analytical HPLC |
| Identity | Observed mass matches calculated mass | Mass Spectrometry (ESI or MALDI) |
| Concentration | Determined based on A260 and extinction coefficient | UV-Vis Spectroscopy |
Part 3: Evaluation of Stability and Efficacy
The primary rationale for incorporating 5-F-dC is to enhance the stability of the siRNA. Therefore, it is essential to experimentally verify this increased resistance to nuclease degradation. Furthermore, the ultimate goal is to achieve potent gene silencing, which must also be assessed.
Protocol 4: Nuclease Stability Assay
Materials:
-
Purified 5-F-dC modified siRNA and an unmodified control siRNA
-
Human serum or a specific nuclease (e.g., RNase A)
-
Incubation buffer (e.g., PBS)
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
Staining agent (e.g., SYBR Gold)
Procedure:
-
Incubation: Incubate the modified and unmodified siRNAs in human serum (e.g., 50%) or with a specific nuclease at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel and visualize the bands under UV light. The disappearance of the band for the unmodified siRNA over time, compared to the persistence of the band for the 5-F-dC modified siRNA, indicates enhanced stability.
| siRNA Type | Expected Half-life in Serum |
| Unmodified siRNA | Minutes to a few hours |
| 5-F-dC Modified siRNA | Significantly extended (hours to days) |
Protocol 5: In Vitro Gene Silencing Assay
Materials:
-
A cell line expressing the target gene
-
Purified 5-F-dC modified siRNA and an unmodified control siRNA targeting the gene of interest
-
A non-targeting control siRNA
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium and supplements
-
Reagents for quantifying gene expression (e.g., for qPCR or Western blotting)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfection: Transfect the cells with the modified, unmodified, and control siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for a period sufficient to allow for mRNA and protein turnover (typically 24-72 hours).
-
Gene Expression Analysis:
-
qPCR: Isolate total RNA, perform reverse transcription to cDNA, and quantify the target mRNA levels using quantitative real-time PCR.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and detect the target protein using a specific antibody.
-
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the level of knockdown achieved by the 5-F-dC modified siRNA to that of the unmodified siRNA.
Caption: The mechanism of RNA interference initiated by a modified siRNA duplex.
Conclusion and Future Perspectives
The incorporation of 5-fluoro-2'-deoxycytidine into siRNA duplexes is a promising strategy to enhance their stability and, consequently, their therapeutic potential. The protocols outlined in this guide provide a framework for the successful synthesis, purification, characterization, and evaluation of these modified siRNAs. By following these detailed procedures, researchers can confidently produce high-quality modified siRNAs for their studies.
Further investigations may focus on optimizing the placement of 5-F-dC modifications within the siRNA sequence to maximize potency while minimizing potential off-target effects.[19][20][21] Combining 5-F-dC with other chemical modifications could lead to synergistic effects, further improving the drug-like properties of siRNA therapeutics.[7][9][10] As our understanding of the intricate interactions between siRNAs and the RNAi machinery grows, so too will our ability to design and synthesize next-generation RNAi drugs with enhanced safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of modified siRNA molecules containing a novel glucose derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA interference - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. RNA Interference: Biology, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientistlive.com [scientistlive.com]
- 7. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo activity of nuclease-resistant siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 19. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. horizondiscovery.com [horizondiscovery.com]
using DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite for 19F NMR probes of DNA conformation
Application Note & Protocol
Topic: Utilizing DMTr-5-fluoro-2'-deoxycytidine-phosphoramid-ite for ¹⁹F NMR Probes of DNA Conformation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorine-19 NMR in Elucidating DNA Dynamics
In the intricate world of molecular biology and drug discovery, understanding the conformational dynamics of DNA is paramount. These structural transitions, from the canonical B-form to Z-form, or the formation of G-quadruplexes, are not mere curiosities; they are deeply involved in fundamental biological processes such as gene regulation, replication, and recombination.[1][2] Probing these structures in their native solution state presents a significant challenge. While techniques like X-ray crystallography provide high-resolution static snapshots, they often fall short of capturing the dynamic nature of DNA in solution.
This is where ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool.[3][4] The ¹⁹F nucleus boasts several advantageous properties for biological studies: its 100% natural abundance and high gyromagnetic ratio result in a sensitivity that is approximately 83% of that of protons.[5][6] Crucially, the near-complete absence of fluorine in natural biological systems means that ¹⁹F NMR spectra are free from background signals, offering a clean window into the behavior of a specifically introduced probe.[7]
The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment.[3][7] This sensitivity allows researchers to monitor subtle changes in DNA conformation, ligand binding, and protein-DNA interactions with high precision. By site-specifically incorporating a fluorinated nucleoside, such as 5-fluoro-2'-deoxycytidine, into a DNA oligonucleotide, the fluorine atom becomes a reporter, broadcasting detailed information about its surroundings.
This application note provides a comprehensive guide to the use of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite for the synthesis of ¹⁹F-labeled DNA oligonucleotides and their subsequent analysis by ¹⁹F NMR to probe DNA conformation. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and illustrate the interpretation of the resulting data.
Why 5-Fluoro-2'-deoxycytidine? A Minimally Perturbing and Sensitive Probe
The choice of a ¹⁹F probe is critical. An ideal probe should be sensitive to its environment while causing minimal perturbation to the native structure and function of the biomolecule. 5-fluoro-2'-deoxycytidine excels in this regard. The fluorine atom at the 5-position of the cytosine base is small and minimally perturbs the DNA duplex's stability and overall conformation.[8][9] Studies have shown that the replacement of a standard cytidine with 5-fluoro-2'-deoxycytidine does not lead to detectable conformational changes in either B-form or Z-form DNA, as confirmed by circular dichroism experiments.[9]
The N-acetyl protecting group is particularly well-suited for the exocyclic amine of 5-fluoro-2'-deoxycytidine during solid-phase synthesis due to its stability under acidic conditions and its straightforward removal post-synthesis.[9][10] The commercially available this compound allows for the convenient and efficient incorporation of this probe into any desired DNA sequence using standard automated DNA synthesizers.[11][12][13]
Experimental Workflow: From Synthesis to Spectrum
The overall workflow for using 5-fluoro-2'-deoxycytidine as a ¹⁹F NMR probe for DNA conformation can be broken down into three main stages: synthesis and purification of the ¹⁹F-labeled oligonucleotide, ¹⁹F NMR data acquisition, and data interpretation.
Caption: A high-level overview of the experimental workflow, from the synthesis of the ¹⁹F-labeled DNA to the final interpretation of the NMR data.
Protocol 1: Synthesis and Purification of ¹⁹F-Labeled Oligonucleotides
This protocol outlines the steps for incorporating 5-fluoro-2'-deoxycytidine into a DNA oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
Standard DNA phosphoramidites (A, G, C, T) and synthesis reagents
-
CPG solid support
-
Automated DNA synthesizer
-
Ammonium hydroxide or other cleavage/deprotection solution
-
HPLC system with a reverse-phase column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer.
-
Automated DNA Synthesis:
-
Program the desired DNA sequence into the synthesizer, specifying the position for the incorporation of the 5-fluoro-2'-deoxycytidine residue.
-
Use standard synthesis cycles for the incorporation of all bases, including the fluorinated one.[14][15][16] The coupling efficiency of the fluorinated phosphoramidite is comparable to standard phosphoramidites.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by treating with concentrated ammonium hydroxide at 55°C for 8-12 hours, or according to the recommendations for the specific protecting groups used.
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase HPLC. This is crucial for removing any truncated sequences or failure products. A typical gradient of acetonitrile in triethylammonium acetate (TEAA) buffer is effective.
-
Collect the fractions corresponding to the full-length product and lyophilize to dryness.
-
-
Quality Control:
-
Verify the identity and purity of the final product by mass spectrometry. The observed mass should match the calculated mass of the ¹⁹F-labeled oligonucleotide.
-
Protocol 2: ¹⁹F NMR Data Acquisition
This protocol provides a general guideline for acquiring 1D ¹⁹F NMR spectra of ¹⁹F-labeled DNA. Specific parameters may need to be optimized based on the available spectrometer and sample.
Materials:
-
Purified ¹⁹F-labeled DNA oligonucleotide
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
D₂O for locking
-
NMR spectrometer equipped with a probe capable of detecting ¹⁹F
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized ¹⁹F-labeled DNA in the desired NMR buffer to a final concentration typically in the range of 20-100 µM.[17]
-
Add 5-10% D₂O to the sample for the spectrometer's lock system.
-
-
Spectrometer Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Set up a 1D ¹⁹F NMR experiment.
-
Proton Decoupling: Use a proton decoupling sequence (e.g., Waltz-16) to simplify the spectrum by removing ¹H-¹⁹F couplings.[8]
-
Spectral Width: Set a wide spectral width initially (e.g., 50-100 ppm) to ensure the signal is observed, as the ¹⁹F chemical shift is very sensitive to the environment.[18]
-
Acquisition Time: Set an acquisition time of approximately 1 second.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.[8]
-
Number of Scans: The number of scans will depend on the sample concentration. For a ~50 µM sample, 1024 to 4096 scans are typically sufficient.
-
Referencing: The ¹⁹F spectrum can be referenced externally to a standard such as CCl₃F (0 ppm) or internally to trifluoroacetic acid (TFA) (-75.6 ppm).[8][17]
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Interpreting the Data: Linking Chemical Shift to Conformation
The key to this technique lies in the interpretation of the ¹⁹F chemical shifts. The chemical shift of the 5-fluoro-2'-deoxycytidine residue will vary depending on the local structure of the DNA.
| DNA Conformation | Typical ¹⁹F Chemical Shift Range (relative to CCl₃F) | Rationale for Chemical Shift |
| Single-stranded DNA | Varies, often serves as a reference point | The fluorine atom is in a flexible and solvent-exposed environment. |
| B-form Duplex | Distinct upfield or downfield shift from single-stranded | The fluorine atom is in a more ordered and shielded environment within the DNA duplex. The exact shift depends on the neighboring bases. |
| Z-form Duplex | Significant chemical shift change from the B-form | The transition from a right-handed (B) to a left-handed (Z) helix dramatically alters the local electronic environment of the fluorine probe.[1][9] |
| G-quadruplex | Unique chemical shifts depending on the location within the structure | The fluorine probe can report on its position within the G-quadruplex, such as in a loop or near a G-tetrad.[2][19] |
Case Study: Monitoring B- to Z-DNA Transition
A classic application of this technique is to monitor the salt-induced transition of a d(CG)n sequence from the B-form to the Z-form.
Caption: A conceptual representation of the change in the ¹⁹F NMR spectrum upon the B- to Z-DNA transition.
In a low-salt buffer, a d(CG)n oligonucleotide containing a 5-fluoro-2'-deoxycytidine will be in the B-form and exhibit a single sharp peak in the ¹⁹F NMR spectrum. As the salt concentration (e.g., NaCl) is increased, the DNA will begin to transition to the Z-form. This conformational change will be reflected as a shift in the ¹⁹F resonance, or the appearance of a new peak corresponding to the Z-form.[9] By titrating the salt concentration and monitoring the relative integrals of the B-form and Z-form peaks, one can precisely determine the equilibrium constant and thermodynamics of this transition.
Conclusion and Future Perspectives
The use of this compound provides a robust and reliable method for introducing a sensitive and minimally perturbing ¹⁹F NMR probe into DNA. This approach opens the door to a wide range of studies on DNA conformation and dynamics that are difficult to address with other techniques. The high sensitivity and resolution of ¹⁹F NMR make it an invaluable tool for:
-
Characterizing the conformational equilibria of DNA.[8]
-
Studying the interactions of DNA with small molecule drugs, proteins, and other biomolecules.
-
Screening for compounds that bind to specific DNA structures.
-
Investigating the mechanism of DNA-modifying enzymes.
As NMR technology continues to advance, the applications of ¹⁹F NMR in chemical biology and drug discovery are poised to expand even further, with 5-fluoro-2'-deoxycytidine remaining a key player in the toolkit of researchers studying the intricate world of nucleic acids.
References
- 1. Development of 19F-NMR chemical shift detection of DNA B-Z equilibrium using 19F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F NMR Spectroscopy for the Analysis of DNA G-Quadruplex Structures Using 19F-Labeled Nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. rsc.org [rsc.org]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. researchgate.net [researchgate.net]
Application Note: Deprotection Strategies for Oligonucleotides Containing Acid-Labile 5-Fluoro-2'-deoxycytidine (FdC)
Introduction
5-Fluoro-2'-deoxycytidine (FdC) is a critically important cytosine analogue used in the development of therapeutic oligonucleotides and as a powerful research tool for studying DNA-protein interactions. Its primary utility stems from its role as a mechanism-based inhibitor of DNA methyltransferases, where the fluorine atom at the C5 position blocks the methylation process, leading to the formation of a stable covalent complex between the enzyme and the DNA substrate.[1][2] This inhibitory action makes FdC-containing oligonucleotides valuable candidates for epigenetic drugs and tools for enzymology.
Despite its utility, the incorporation of FdC into synthetic oligonucleotides has historically been approached with caution. The potent electron-withdrawing nature of the fluorine atom increases the susceptibility of the N-glycosidic bond to acid-catalyzed cleavage.[3][4][5] This inherent acid lability presents a significant challenge during standard oligonucleotide synthesis, particularly during the repetitive acidic detritylation steps. However, extensive research has demonstrated that with careful selection of protecting groups and optimized deprotection protocols, FdC can be successfully and reliably incorporated into oligonucleotides using standard phosphoramidite chemistry.[1][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of oligonucleotides containing FdC. We will explore the underlying chemical principles, compare different exocyclic amine protecting groups, and provide detailed, field-proven protocols to ensure the high-fidelity synthesis of these valuable modified oligonucleotides.
The Chemical Rationale: Understanding FdC's Acid Lability
The stability of the N-glycosidic bond is a cornerstone of oligonucleotide integrity. In FdC, the fluorine atom at the C5 position of the pyrimidine ring significantly alters the electronic properties of the nucleobase. This strong electron-withdrawing effect reduces the electron density within the ring, making the N1 nitrogen more electropositive and, consequently, the N-glycosidic bond more susceptible to hydrolysis under acidic conditions.
Studies have systematically investigated the pH-dependent stability of the FdC nucleoside, confirming that its degradation is an acid-catalyzed, first-order reaction.[3][4][7] As shown in the table below, the stability of FdC markedly improves as the pH increases, with minimal degradation observed at pH values above 5.[4][7] This fundamental characteristic dictates the entire strategy for synthesis and deprotection: while the brief, anhydrous acidic conditions of detritylation during synthesis are generally tolerated, the final deprotection and cleavage steps must be performed under basic conditions to prevent degradation.
| pH | Stability Profile | Reference |
| 1.0 - 4.0 | Acid-catalyzed degradation is significant. | [4][7] |
| > 5.0 | Minimal degradation, high stability. | [4][7] |
| Basic | FdC is stable under standard basic deprotection conditions. | [1][6] |
Critical Decision Point: Selecting the Exocyclic Amine Protecting Group
The choice of the protecting group for the N4 exocyclic amine of FdC is the most critical parameter influencing the efficiency and success of the final deprotection step. This choice must balance stability during the synthesis cycles with lability under conditions that preserve the FdC-modified oligonucleotide. The two most common protecting groups used for this purpose are Benzoyl (Bz) and Acetyl (Ac).
-
N4-Benzoyl-5-fluoro-2'-deoxycytidine (Bz-FdC): This was the protecting group used in early, successful syntheses of FdC-containing oligonucleotides.[1] It is robust and compatible with standard synthesis cycles. Deprotection is typically achieved with concentrated ammonium hydroxide, often requiring elevated temperatures (55 °C) or extended room-temperature incubation (overnight) for complete removal.[1][8]
-
N4-Acetyl-5-fluoro-2'-deoxycytidine (Ac-FdC): More recent studies have identified the acetyl group as a superior choice for FdC protection.[6] The N-acetyl group is sufficiently stable to withstand the acidic detritylation steps of synthesis but is significantly more labile than the benzoyl group under basic conditions. This allows for remarkably fast and mild deprotection. For instance, N-Ac-FdC can be fully deprotected in concentrated aqueous ammonium hydroxide within 5 minutes at room temperature.[6] This rapid deprotection minimizes the exposure of the oligonucleotide to harsh conditions, which is particularly advantageous when other sensitive moieties are present in the sequence.
The following diagram illustrates the logical workflow for selecting an appropriate protecting group based on experimental goals.
Caption: Logic for selecting the optimal FdC protecting group.
Experimental Protocols for Deprotection
The following protocols provide step-by-step instructions for the deprotection of oligonucleotides containing FdC. All handling of reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Deprotection using Ammonium Hydroxide
This protocol is robust and suitable for oligonucleotides synthesized with either Bz-FdC or Ac-FdC phosphoramidites. It employs standard conditions used for most DNA syntheses.
Reagents & Materials:
-
Oligonucleotide synthesis column (containing CPG-bound product)
-
Concentrated Ammonium Hydroxide (28-30%)
-
2 mL screw-cap vials with o-rings
-
Heating block or oven
-
Centrifugal vacuum evaporator
Procedure:
-
Following synthesis, dry the solid support within the column thoroughly using a stream of argon or nitrogen.
-
Carefully transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial. Ensure the CPG is fully submerged.
-
Seal the vial tightly. Crucial: Ensure the cap is secure to prevent evaporation and pressure buildup.
-
Incubate the vial under one of the following conditions:
-
After incubation, cool the vial to room temperature. If heated, chill on ice for 5 minutes.
-
Carefully open the vial in a fume hood.
-
Draw the supernatant containing the cleaved and deprotected oligonucleotide into a new, clean microcentrifuge tube, leaving the CPG behind.
-
Dry the oligonucleotide solution completely in a centrifugal vacuum evaporator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for quantification and purification.
Protocol 2: Ultra-Mild Deprotection for Highly Sensitive Oligonucleotides
This protocol is recommended when the oligonucleotide contains other base-labile modifications in addition to FdC. It uses potassium carbonate in methanol, a common "Ultra-Mild" deprotection condition.[10][11] This method is only effective if all other nucleobases in the sequence were protected with ultra-mild compatible groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Reagents & Materials:
-
Oligonucleotide synthesis column (synthesized with all Ultra-Mild amidites)
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)
-
2 mL screw-cap vials
-
Shaker or rotator
Procedure:
-
Dry the solid support as described in Protocol 1.
-
Transfer the CPG to a 2 mL screw-cap vial.
-
Add 1 mL of 0.05 M K₂CO₃ in methanol to the vial.
-
Seal the vial and place it on a shaker at room temperature for 4-6 hours.[10]
-
After incubation, centrifuge the vial briefly to settle the CPG.
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding a suitable buffer (e.g., TEAA) before proceeding to evaporation.
-
Dry the sample in a centrifugal vacuum evaporator.
-
Resuspend the pellet for purification.
Integrated Workflow and Quality Control
A rigorous quality control (QC) process is essential to validate the successful synthesis and deprotection of FdC-containing oligonucleotides. The workflow below outlines the key stages from post-synthesis to final product analysis.
Caption: Post-synthesis workflow for FdC-oligonucleotides.
Recommended QC Procedures:
-
Purity Assessment (HPLC): Analyze the crude and purified oligonucleotide by reverse-phase or anion-exchange HPLC to assess purity and identify the presence of any failure sequences or remaining protecting groups.[12][13]
-
Identity Confirmation (Mass Spectrometry): Use MALDI-TOF or ESI-MS to confirm the molecular weight of the final product. This is the most direct way to verify that the full-length oligonucleotide was synthesized correctly and that no unexpected modifications occurred during deprotection.[14]
-
Compositional Analysis (Enzymatic Digestion): For absolute confirmation of FdC incorporation and integrity, the oligonucleotide can be fully digested to its constituent nucleosides using enzymes like snake venom phosphodiesterase and bacterial alkaline phosphatase.[9][12] The resulting nucleoside mixture is then analyzed by HPLC or LC-MS to quantify the ratio of all nucleosides and confirm the presence of FdC.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (seen in MS/HPLC) | 1. Insufficient deprotection time or temperature.2. Depleted or low-quality ammonium hydroxide. | 1. Extend the incubation time or increase the temperature according to the protocol.2. Use a fresh, unopened bottle of concentrated ammonium hydroxide for deprotection.[10] |
| Low Yield of Final Product | 1. Degradation of FdC due to accidental exposure to acid.2. Incomplete cleavage from support. | 1. Ensure all post-synthesis steps are performed under neutral or basic conditions until purification.2. Verify that the cleavage/deprotection reagent fully covers the CPG support and that incubation conditions are sufficient. |
| Peak corresponding to deglycosylation (Mass - base) | Acid-catalyzed hydrolysis of the N-glycosidic bond. | 1. Re-evaluate the detritylation step in the synthesis cycle; ensure it is not overly extended.2. Strictly avoid any acidic conditions during work-up and purification. Keep solutions basic (e.g., with triethylamine) if accidental detritylation is a risk.[9] |
| Side products observed in MS | Use of incompatible protecting groups (e.g., Bz-dC with AMA reagent). | Ensure the correct protecting group strategy is used for the chosen deprotection reagent. For rapid AMA deprotection, Ac-dC is required to prevent side reactions.[10][11][15] While not specific to FdC, this is a common deprotection issue. |
Conclusion
The synthesis of oligonucleotides containing the acid-labile 5-fluoro-2'-deoxycytidine nucleoside is a well-established and reliable process when appropriate precautions are taken. The historical concerns regarding its stability can be effectively managed by understanding the underlying chemical principles of its acid-catalyzed degradation. By selecting a suitable exocyclic amine protecting group, such as the highly recommended N-acetyl, and employing optimized basic deprotection protocols, researchers can confidently produce high-quality FdC-modified oligonucleotides. The standard ammonium hydroxide treatment is fully compatible and effective, while the use of N-Ac-FdC allows for significantly accelerated deprotection, enhancing throughput and minimizing exposure to harsh chemicals. Rigorous QC analysis remains paramount to verify the integrity of the final product, ensuring its suitability for downstream applications in research and therapeutic development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
Application Note: Enzymatic Incorporation of 5-Fluoro-2'-deoxycytidine Triphosphate into DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the enzymatic incorporation of 5-fluoro-2'-deoxycytidine triphosphate (5-FdCTP) into DNA. As a critical tool in molecular biology and drug development, 5-FdCTP allows for the site-specific introduction of a fluorine-modified nucleobase, enabling a wide range of applications from studying DNA-protein interactions to developing novel therapeutic agents. This document outlines the selection of appropriate DNA polymerases, detailed protocols for incorporation via Polymerase Chain Reaction (PCR), and methods for downstream analysis and validation, grounded in established scientific principles to ensure reliable and reproducible results.
Introduction: The Significance of 5-Fluorocytosine in DNA
5-fluoro-2'-deoxycytidine (5-FdC) is a pyrimidine analog of deoxycytidine that contains a fluorine atom at the C5 position of the cytosine base. When metabolized into its triphosphate form, 5-FdCTP, it can be utilized as a substrate by DNA polymerases and incorporated into a growing DNA strand. The resulting 5-FdC-containing DNA possesses unique biochemical properties that make it a valuable tool for a variety of research and therapeutic applications.
The cytostatic and antifungal properties of 5-fluorocytosine and its derivatives have been recognized for decades.[1][2][3] The mechanism of action often involves the disruption of nucleic acid and protein synthesis.[4][5] In a research context, the incorporation of 5-FdC into DNA serves several key purposes:
-
Probing DNA-Protein Interactions: The fluorine atom is a minimal steric modification but significantly alters the electronic properties of the pyrimidine ring. This makes 5-FdC an excellent probe for investigating interactions with DNA-modifying enzymes, such as DNA methyltransferases (DNMTs).[6]
-
Mechanism-Based Inhibition: DNA containing 5-FdC can act as a mechanism-based inhibitor for certain enzymes. For example, DNMTs that attempt to methylate the 5-position of cytosine form an irreversible covalent bond with the 5-FdC residue, effectively inactivating the enzyme.[6]
-
Therapeutic Development: The ability of 5-FdCTP to be incorporated into DNA and subsequently disrupt cellular processes is a cornerstone of its use as an antineoplastic agent.[7][8] Understanding its enzymatic incorporation is crucial for designing more effective cancer therapies.
This guide focuses on the practical aspects of enzymatically synthesizing 5-FdC-modified DNA for research applications, providing the necessary protocols and theoretical background to empower scientists in their experimental design.
The Enzymatic Reaction: Polymerase Selection and Kinetics
The success of incorporating 5-FdCTP into DNA hinges on the choice of DNA polymerase. Different polymerases exhibit varying efficiencies and fidelities when utilizing modified nucleotides.
Polymerase Compatibility
Studies have shown that several DNA polymerases can utilize 5-FdCTP as a substrate in place of the natural deoxycytidine triphosphate (dCTP). Mammalian DNA polymerases α and β, for instance, have been demonstrated to efficiently incorporate 5-FdCTP.[9] The incorporation generally follows Watson-Crick base pairing rules, with 5-FdCTP being inserted opposite a guanine (G) in the template strand.[7]
Key findings on polymerase compatibility include:
-
DNA Polymerases α and β: These eukaryotic polymerases utilize 5-FdCTP with kinetic parameters (Km) that are comparable to those for the natural dCTP substrate, suggesting efficient incorporation.[9]
-
Thermostable Polymerases: For applications like PCR, thermostable polymerases such as Taq polymerase and its variants are essential. While specific kinetic data for Taq with 5-FdCTP is less commonly published, the general principle of accepting C5-modified pyrimidines is well-established.[10] High-fidelity proofreading polymerases like Phusion™ or KOD may also be suitable, though their 3'→5' exonuclease activity could potentially excise the modified nucleotide, requiring optimization.[10][11]
Kinetic Considerations
The efficiency of incorporation can be quantified by the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the polymerase for the nucleotide substrate.
| Nucleotide | Polymerase | Apparent Km (µM) | Source |
| 5-FdCTP | DNA Polymerase α | 7.7 | [9] |
| 5-FdCTP | DNA Polymerase β | 8.8 | [9] |
| dCTP | DNA Polymerase α | ~2.0 (comparative) | [7] |
Table 1: Comparative kinetic values for 5-FdCTP and dCTP with mammalian DNA polymerases. These values demonstrate that 5-FdCTP is a good substrate, with binding affinities in a similar range to the natural nucleotide.
Expert Insight: The choice of polymerase is the most critical variable. For generating large quantities of modified DNA via PCR, a robust thermostable polymerase like Taq is often the most practical starting point. If high fidelity is paramount, a proofreading polymerase can be used, but it's advisable to start with reaction conditions that slightly inhibit the exonuclease activity (e.g., optimizing MgCl₂ concentration or using specific buffer formulations).
Experimental Protocols
This section provides step-by-step protocols for the incorporation of 5-FdCTP into a target DNA sequence using PCR, followed by analysis of the product.
Workflow Overview
The overall process involves setting up a PCR reaction where dCTP is partially or fully replaced by 5-FdCTP, amplifying the target DNA, purifying the product, and validating the incorporation.
Protocol: PCR-based Incorporation of 5-FdCTP
This protocol is a starting point and should be optimized for your specific template, primers, and polymerase.[12][13]
Materials:
-
DNA Template (plasmid, genomic DNA, etc.)
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq Polymerase)
-
10X PCR Buffer (with or without MgCl₂)
-
MgCl₂ solution (if not in buffer)
-
Deoxynucleotide Mix (10 mM each of dATP, dGTP, dTTP)
-
5-fluoro-2'-deoxycytidine triphosphate (5-FdCTP), 10 mM solution
-
Nuclease-free water
-
Thin-walled PCR tubes
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep enzymes and nucleotide solutions on ice throughout the setup.
-
Prepare Reaction Mix: Assemble a master mix for the number of reactions required, plus one extra to account for pipetting errors. For a standard 50 µL reaction, combine the following in the order listed:
| Component | Volume for 50 µL Rxn | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| MgCl₂ (50 mM) | 1.5 µL (adjust as needed) | 1.5 mM |
| dNTP Mix (10 mM dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| 5-FdCTP (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | 1-5 µL | 10 pg - 100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 units |
-
Mix and Spin: Gently vortex the master mix and briefly centrifuge to collect the contents at the bottom of the tube.
-
Aliquot and Add Template: Aliquot the master mix into individual PCR tubes. Add the DNA template to each respective tube.
-
Thermocycling: Transfer the PCR tubes to a thermocycler pre-heated to the initial denaturation temperature.
Typical Thermocycling Conditions (for Taq Polymerase): [12]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3-5 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{*}{30-35} |
| Annealing | Tm - 5°C | 45 sec | |
| Extension | 72°C | 1 min / kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Analysis: After the PCR is complete, analyze a small aliquot (5-10 µL) of the product on an agarose gel to confirm the amplification of a band of the correct size.
-
Purification: Purify the remaining PCR product using a standard PCR cleanup kit (e.g., silica column-based) to remove primers, unincorporated nucleotides, and enzyme.
Validation of Incorporation
Confirming that 5-FdC has been successfully incorporated into the DNA product is a critical validation step.
Principle of Validation
The most definitive method involves breaking the DNA down into its constituent nucleosides and analyzing the resulting mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Enzymatic Digestion and HPLC Analysis
Materials:
-
Purified 5-FdC-containing DNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Appropriate digestion buffers
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
DNA Digestion:
-
To ~10 µg of purified DNA, add Nuclease P1 and incubate according to the manufacturer's protocol (e.g., 37°C for 2 hours) to digest the DNA into deoxynucleoside 5'-monophosphates.
-
Add Alkaline Phosphatase and continue incubation (e.g., 37°C for 1 hour) to dephosphorylate the mononucleotides into free deoxynucleosides.
-
Inactivate the enzymes by heating (e.g., 95°C for 10 minutes).
-
-
HPLC Analysis:
-
Filter the digested sample to remove protein.
-
Inject the sample onto a C18 HPLC column.
-
Run a gradient of a suitable mobile phase (e.g., aqueous buffer with an acetonitrile gradient) to separate the individual deoxynucleosides.
-
Monitor the elution profile using a UV detector (typically at 260-280 nm).
-
-
Quantification:
-
Identify the peaks corresponding to dA, dG, dT, dC, and 5-FdC by comparing their retention times to known standards.
-
Integrate the area under each peak to determine the relative abundance of each nucleoside. This allows for the calculation of the incorporation efficiency of 5-FdC.
-
Troubleshooting and Considerations
-
Low PCR Yield: The presence of a modified nucleotide can sometimes inhibit the polymerase. Try decreasing the ratio of 5-FdCTP to dCTP, increasing the enzyme concentration, or extending the elongation time during PCR.
-
Primer-Dimers: Use a "hot start" polymerase to minimize non-specific amplification and primer-dimer formation, which can be more prevalent in complex reaction mixes.
-
Stability of 5-FdCTP: Like other nucleotides, 5-FdCTP is susceptible to degradation from repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.
-
Downstream Applications: Be aware that the presence of 5-FdC may inhibit certain downstream enzymatic reactions, such as digestion by some restriction enzymes. This should be tested empirically.
Conclusion
The enzymatic incorporation of 5-FdCTP provides a powerful method for generating modified DNA with broad applications in basic research and drug development. By carefully selecting the DNA polymerase and optimizing reaction conditions, researchers can reliably produce 5-FdC-containing DNA. The protocols and validation methods described in this guide offer a robust framework for successfully applying this technology to probe biological systems and advance therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The influence of 5-fluorocytosine on nucleic acid synthesis in Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 6. 5-Fluorocytosine in DNA is a mechanism-based inhibitor of HhaI methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of 5-fluoro-2'-deoxyuridine triphosphate and 5-fluoro-2'-deoxycytidine triphosphate in DNA synthesis by DNA polymerases alpha and beta from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. genscript.com [genscript.com]
- 13. bosterbio.com [bosterbio.com]
labeling oligonucleotides with 5-fluoro-2'-deoxycytidine for molecular imaging
Application Note & Protocol
Targeted Molecular Imaging with 5-Fluoro-2'-deoxycytidine Labeled Oligonucleotides: A Guide to Synthesis, Radiolabeling, and Preclinical Application
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of oligonucleotides labeled with 5-fluoro-2'-deoxycytidine (5-F-dC) for molecular imaging applications, particularly Positron Emission Tomography (PET). Oligonucleotides offer unparalleled specificity for targeting nucleic acid sequences, enabling the visualization of gene expression and other molecular events in vivo. The incorporation of a fluorine atom at the 5-position of deoxycytidine provides a site for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F), a radionuclide with ideal properties for PET imaging. We detail the entire workflow, from the chemical synthesis of the 5-F-dC phosphoramidite building block and its incorporation into custom oligonucleotides to robust protocols for ¹⁸F-radiolabeling and preclinical imaging in tumor models. This guide emphasizes the rationale behind experimental choices, ensuring protocols are scientifically sound and reproducible.
Introduction: The Convergence of Genomics and Molecular Imaging
The ability to non-invasively monitor biological processes at the molecular level is a cornerstone of modern biomedical research and drug development. While PET imaging with tracers like [¹⁸F]FDG has revolutionized oncology by visualizing metabolic activity, there is a growing demand for probes that can report on more specific molecular events, such as the expression of a particular gene. Antisense oligonucleotides, which can be designed to bind with high specificity to a target mRNA sequence, represent an ideal platform for developing such targeted imaging agents.[1][2]
5-fluoro-2'-deoxycytidine (5-F-dC) is a pyrimidine analog that can be readily incorporated into synthetic oligonucleotides.[3] Its non-radioactive isotope, ¹⁹F, can serve as an NMR probe, but its true power in imaging comes from the ability to label it with the positron-emitter ¹⁸F.[4][5] An oligonucleotide labeled with [¹⁸F]5-F-dC can, in principle, be used to map the biodistribution and target engagement of antisense therapies or to directly image oncogene expression.[1][6]
This guide provides the scientific foundation and practical protocols for leveraging this powerful technology. We will cover:
-
Chemical Synthesis: The strategy for creating oligonucleotides containing 5-F-dC.
-
Radiolabeling: A robust method for labeling these oligonucleotides with ¹⁸F for PET imaging.
-
Preclinical Application: A framework for using these probes in in vivo molecular imaging studies.
Synthesis and Purification of 5-F-dC Labeled Oligonucleotides
The foundation of this entire application lies in the successful chemical synthesis of high-purity oligonucleotides containing the 5-F-dC modification. This is achieved through standard phosphoramidite chemistry on an automated solid-phase synthesizer.
Causality of the Synthetic Approach
Directly incorporating 5-F-dC into oligonucleotides was historically challenging due to the lability of the modified base, particularly under the conditions required for deprotection.[3] The most reliable and widely adopted strategy involves the synthesis of a fully protected 5-fluoro-2'-deoxycytidine phosphoramidite building block.[7][8] This ensures stability during the automated synthesis cycles. The choice of protecting groups on the exocyclic amine of 5-F-dC is critical; an N-acetyl group has been shown to be suitable due to its stability under acidic conditions used during synthesis and its ease of removal during final deprotection.[4]
Workflow: Automated Solid-Phase Synthesis
The process begins with a solid support (e.g., Controlled Pore Glass, CPG) to which the first nucleoside of the desired sequence is attached. The oligonucleotide is then built one base at a time in a series of repeated cycles. The incorporation of the 5-F-dC phosphoramidite follows the same standard cycle as the natural A, C, G, and T phosphoramidites.
Caption: Automated synthesis cycle for incorporating 5-F-dC.
Protocol: Oligonucleotide Cleavage, Deprotection, and Purification
Trustworthiness: This protocol integrates cleavage, deprotection, and purification to ensure the final product is free from synthesis impurities and truncated sequences, which is critical for reliable in vivo applications.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated aqueous ammonia (32%).
-
Seal the vial tightly and incubate at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the base-protecting groups.
-
Rationale: The ammonia treatment is a standard procedure for deprotection. The specific temperature and duration are optimized for efficient removal of protecting groups without degrading the oligonucleotide.[7]
-
After incubation, cool the vial to room temperature. Centrifuge briefly and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Justification: HPLC is the gold standard for oligonucleotide purification, offering high resolution to separate the full-length product from shorter, failed sequences.[9] Reverse-phase HPLC is often used, separating molecules based on hydrophobicity.
-
System: A reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes. The exact gradient may need optimization based on oligonucleotide length and sequence.
-
Procedure:
-
Dry the crude oligonucleotide solution in a vacuum centrifuge.
-
Resuspend in 100 µL of Mobile Phase A.
-
Inject onto the HPLC system.
-
Collect the major peak corresponding to the full-length, dimethoxytrityl (DMT)-on product (if "trityl-on" synthesis was performed).
-
Post-Purification: If "trityl-on" purified, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize and desalt using a suitable method like ethanol precipitation or a desalting column.
-
-
Quality Control: Analyze the final product by mass spectrometry to confirm the correct molecular weight and by analytical HPLC or PAGE to confirm purity (>95%).
-
¹⁸F-Radiolabeling for PET Imaging
Directly incorporating ¹⁸F during automated synthesis is not feasible due to the short 110-minute half-life of the isotope. Therefore, a post-synthetic labeling strategy is required. One of the most reliable methods involves conjugating a pre-labeled ¹⁸F-prosthetic group to a functionalized oligonucleotide.[6] Here, we describe the labeling of a 5'-amine-modified oligonucleotide with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Workflow: Two-Step Prosthetic Group Labeling
This strategy separates the challenging radiosynthesis of the prosthetic group from the more straightforward conjugation to the heat- and pH-sensitive oligonucleotide.
Caption: Two-step strategy for radiolabeling oligonucleotides with ¹⁸F.
Protocol: ¹⁸F-Labeling using [¹⁸F]SFB
Expertise: This protocol is designed for execution in a radiochemistry facility with appropriate shielding and handling equipment. The synthesis of [¹⁸F]SFB from [¹⁸F]fluoride is a standard, often automated, procedure. This protocol focuses on the subsequent conjugation.
-
Reagents and Preparation:
-
Purified 5'-amine-modified 5-F-dC oligonucleotide (50-100 µg) dissolved in 50 µL of 0.1 M sodium borate buffer, pH 8.5.
-
HPLC-purified [¹⁸F]SFB (approx. 185-370 MBq, 5-10 mCi) dried down in a reaction vial.
-
Rationale: A basic pH (8.5) is required to ensure the terminal amine of the oligonucleotide is deprotonated and nucleophilic, allowing it to efficiently attack the succinimidyl ester of [¹⁸F]SFB.
-
-
Conjugation Reaction:
-
Add the oligonucleotide solution to the vial containing the dried [¹⁸F]SFB.
-
Vortex gently to mix.
-
Incubate at 40°C for 20 minutes.
-
Rationale: Mild heating increases the reaction rate without significantly degrading the oligonucleotide.
-
-
Purification of the ¹⁸F-Labeled Oligonucleotide:
-
Quench the reaction by adding 500 µL of mobile phase A.
-
Purify the reaction mixture using reverse-phase HPLC (similar system as described in 2.3). The labeled oligonucleotide will have a longer retention time than the unlabeled precursor due to the hydrophobicity of the fluorobenzoyl group.
-
Alternatively, for rapid purification, a size-exclusion cartridge (e.g., NAP-5) can be used to separate the high-molecular-weight labeled oligonucleotide from low-molecular-weight unreacted [¹⁸F]SFB and its hydrolysis products.
-
-
Quality Control:
-
Inject an aliquot of the final product onto an analytical radio-HPLC system to determine radiochemical purity (RCP).
-
The RCP should be >95% for in vivo use.
-
| Parameter | Specification | Method |
| Identity | Co-elution with non-radioactive standard | Radio-HPLC |
| Radiochemical Purity | > 95% | Radio-HPLC |
| pH | 6.5 - 7.5 | pH strip |
| Sterility | Sterile | Formulation through 0.22 µm filter |
Table 1: Quality Control Specifications for ¹⁸F-Labeled Oligonucleotide.
Application in Preclinical Molecular Imaging
Once synthesized and radiolabeled, the [¹⁸F]5-F-dC oligonucleotide probe can be used for in vivo PET imaging to assess its biodistribution, target engagement, and potential as a diagnostic agent.
In Vitro Stability
Trustworthiness: Before injecting a probe into a living subject, its stability in a biologically relevant matrix must be confirmed.
-
Protocol: Incubate the ¹⁸F-labeled oligonucleotide in mouse or human serum at 37°C.[5]
-
Analysis: At various time points (e.g., 0, 30, 60, 120 minutes), analyze an aliquot by radio-HPLC.
-
Expected Outcome: The probe should show minimal degradation (<10%) over the expected imaging window (e.g., 2 hours). Studies have shown that [¹⁸F]FdCyd is stable in mouse serum for up to 4 hours.[5] It is important to note that 5-F-dC itself can be rapidly metabolized by cytidine deaminase in vivo; co-administration with an inhibitor like tetrahydrouridine (THU) can prevent this and is often necessary for imaging studies.[10][11]
Protocol: Preclinical PET/CT Imaging
Expertise: This is a generalized protocol for imaging a tumor-bearing mouse. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Nude mice bearing subcutaneous tumors (e.g., Lewis Lung Carcinoma).[5]
-
Probe Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer 3.7-7.4 MBq (100-200 µCi) of the ¹⁸F-labeled oligonucleotide via tail vein injection in a total volume of 100-150 µL of sterile saline.
-
If required, co-administer tetrahydrouridine (THU) to inhibit probe metabolism.[11]
-
-
Imaging:
-
Position the mouse on the scanner bed of a preclinical PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire dynamic or static PET scans at desired time points (e.g., 30, 60, 90, 120 minutes post-injection). A typical static scan duration is 10-15 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, muscle, liver, kidneys, and other organs of interest.
-
Calculate the radioactivity concentration in each ROI and express it as Standardized Uptake Value (SUV) or percentage of injected dose per gram (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
-
| Radiotracer | Tumor SUV (max) | Tumor-to-Muscle Ratio | Key Biodistribution |
| [¹⁸F]FdCyd | ~1.2 | > 3.0 | High uptake in liver and kidneys[5] |
| [¹⁸F]FDG | ~2.0 | > 4.0 | High uptake in brain, heart, bladder |
| [¹⁸F]FLT | ~0.5 | < 2.0 | High uptake in bone marrow |
| Data adapted from comparative studies in LLC-bearing mice. Absolute values are model-dependent.[5] |
Table 2: Representative PET Imaging Data Comparing [¹⁸F]FdCyd with other Proliferation Tracers.
Interpretation: The biodistribution data is critical. High uptake in the liver and kidneys, as observed for [¹⁸F]FdCyd, is typical for nucleoside analogs and oligonucleotides, reflecting routes of metabolism and excretion.[5][11] The key metric for a successful imaging agent is a favorable tumor-to-background ratio, which enables clear delineation of the tumor.[5]
Conclusion and Future Perspectives
This guide outlines a complete and scientifically validated pathway for the synthesis, radiolabeling, and application of 5-F-dC-containing oligonucleotides for molecular imaging. By providing detailed protocols and explaining the rationale behind key steps, we aim to empower researchers to adopt this technology for their specific research questions. The ability to visualize the biodistribution and target engagement of oligonucleotides non-invasively offers immense potential for accelerating the development of nucleic acid-based therapeutics and for creating novel diagnostics that report on the fundamental processes of gene expression. Future work will focus on optimizing oligonucleotide backbone chemistry to improve in vivo stability and reduce off-target uptake, further enhancing the precision of this powerful imaging modality.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | Radiolabeling of functional oligonucleotides for molecular imaging [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of 5-[18F]fluoro-2'-deoxycytidine as a tumor imaging agent: A comparison of [18F]FdUrd, [18F]FLT and [18F]FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of functional oligonucleotides for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-5-Fluoro-2'-Deoxycytidine with Tetrahydrouridine in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low coupling efficiency of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
Technical Support Center: DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
Introduction
This compound is a critical building block for the synthesis of oligonucleotides containing 5-fluorocytosine. These modified oligonucleotides are invaluable tools for studying DNA and RNA secondary structures, protein-nucleic acid interactions, and as potential therapeutic agents.[1][2] However, the unique chemical properties of this phosphoramidite often lead to challenges during solid-phase synthesis, most notably, low coupling efficiency.
The strong electron-withdrawing nature of the fluorine atom at the 5-position of the pyrimidine ring decreases the nucleophilicity of the base, which can impact the reactivity of the phosphoramidite itself.[3] This guide provides a comprehensive framework for troubleshooting and optimizing the incorporation of 5-F-dC into synthetic oligonucleotides, ensuring higher yields and final product purity.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the most common issue encountered with this compound. It typically manifests as a high proportion of n-1 shortmer sequences and a significantly reduced yield of the full-length oligonucleotide.[4][5]
Symptom: Consistently Low Trityl Yield After 5-F-dC Coupling
A sudden or significant drop in the trityl cation absorbance immediately following the coupling step for 5-F-dC indicates a failure in that specific cycle.[6]
dot graph TD { subgraph "Troubleshooting Workflow" A[Start: Low Coupling Efficiency Observed for 5-F-dC] --> B{Check Reagents}; B --> C[Issue: Activator Potency]; B --> D[Issue: Amidite Quality]; B --> E[Issue: Solvent Anhydrous?]; A --> F{Review Synthesis Protocol}; F --> G[Issue: Coupling Time]; F --> H[Issue: Double Coupling?]; A --> I{Verify Synthesizer Performance}; I --> J[Check for Leaks/Blockages]; C --> K[Solution: Use Stronger Activator (ETT, BTT, DCI)]; D --> L[Solution: Use Freshly Dissolved Amidite]; E --> M[Solution: Use Anhydrous ACN (<30 ppm H2O)]; G --> N[Solution: Extend Coupling Time (3-10 min)]; H --> O[Solution: Implement Double Coupling Protocol]; J --> P[Solution: Perform Fluidics Test]; end
} Caption: Troubleshooting workflow for low 5-F-dC coupling efficiency.
Potential Cause 1: Inadequate Activator Potency
The electron-withdrawing fluorine atom makes the phosphoramidite less susceptible to protonation by a weak acid activator.[] Standard activators like 1H-Tetrazole are often insufficient to achieve complete and rapid activation.[8]
-
Recommended Action: Switch to a more potent activator. 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are recommended for sterically hindered or electron-deficient phosphoramidites.[9][10]
| Activator | Typical Concentration | Recommended Use | Key Advantage |
| 1H-Tetrazole | 0.45 M | Standard DNA synthesis | Low cost |
| ETT | 0.25 M - 0.6 M | Modified & RNA amidites | More acidic than Tetrazole [10] |
| BTT | 0.25 M - 0.3 M | Modified & RNA amidites | Highly effective for hindered bases [9][10] |
| DCI | 0.7 M - 1.2 M | Large-scale & long oligos | Highly soluble, very nucleophilic [10] |
Potential Cause 2: Insufficient Coupling Time
The kinetics of coupling for modified phosphoramidites, especially those with electron-withdrawing groups, are often slower than for standard A, C, G, and T amidites.[6] A standard coupling time of 30-60 seconds may be inadequate.
-
Recommended Action: Increase the coupling time specifically for the 5-F-dC monomer. A starting point of 3-5 minutes is recommended.[11] For particularly stubborn sequences, this can be extended up to 10 minutes. It is advisable to perform a small-scale trial synthesis to optimize this parameter.
Potential Cause 3: Phosphoramidite Degradation
All phosphoramidites are sensitive to moisture and oxidation.[12] Hydrolysis of the phosphoramidite to the corresponding H-phosphonate is a primary cause of coupling failure.[12]
-
Recommended Action:
-
Use Fresh Reagents: Always dissolve a fresh vial of the 5-F-dC phosphoramidite immediately before placing it on the synthesizer.[13]
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (<30 ppm H₂O, ideally <10 ppm) for dissolution.[11][12]
-
Proper Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.[14] Prepare the solution under an inert gas atmosphere (e.g., Argon).[14]
-
Potential Cause 4: Sub-Optimal Protocol
For difficult couplings, a single addition of the phosphoramidite and activator may not be sufficient to drive the reaction to completion (>99%).
-
Recommended Action: Implement a "double coupling" or "triple coupling" protocol for the 5-F-dC residue. This involves repeating the coupling step (delivery of amidite and activator) one or two more times before proceeding to the oxidation step.[11] This increases the effective concentration and time for the reaction to complete.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than standard dC phosphoramidite? A1: The fluorine atom at the C5 position is strongly electron-withdrawing. This effect reduces the electron density of the entire pyrimidine ring system. This electronic change can decrease the reactivity at other sites of the molecule, making the phosphoramidite moiety less susceptible to activation and subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[]
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Simplified phosphoramidite coupling reaction mechanism.
Q2: Can I use my standard DNA synthesis protocol for this modified amidite? A2: It is not recommended. While the fundamental steps (deblock, couple, cap, oxidize) are the same, the specific parameters for the coupling step must be optimized.[15] As detailed in the troubleshooting guide, you will likely need a stronger activator and a significantly longer coupling time to achieve acceptable efficiency.[8][11]
Q3: How should I store the solid this compound? A3: The solid phosphoramidite should be stored at -20°C under an inert atmosphere (Argon is preferred) and protected from light.[12] Ensure the vial is tightly sealed to prevent moisture ingress.
Q4: How long is the dissolved phosphoramidite solution stable on the synthesizer? A4: For modified phosphoramidites, it is best practice to prepare the solution fresh for each synthesis.[14] While some standard amidites may be stable for a few days, the reactivity and stability of modified amidites can vary. To ensure the highest possible coupling efficiency, do not store dissolved 5-F-dC phosphoramidite on the instrument for more than 24-48 hours.[14]
Q5: How can I confirm the successful incorporation of 5-F-dC into my oligonucleotide? A5: The most definitive method is mass spectrometry (LC-MS or MALDI-TOF) of the final, deprotected oligonucleotide. The measured mass should match the theoretical mass calculated for the sequence containing the 5-fluorocytosine modification. Enzymatic digestion followed by HPLC can also be used to confirm the base composition.[16]
Experimental Protocols
Protocol 1: Preparation of 5-F-dC Phosphoramidite Solution for Synthesis
Objective: To dissolve the phosphoramidite in anhydrous acetonitrile while minimizing exposure to air and moisture.[14]
Materials:
-
Vial of this compound
-
New, septum-sealed bottle of anhydrous acetonitrile (ACN, <30 ppm H₂O)
-
Dry, gas-tight syringe with a non-coring needle
-
Source of dry Argon or Nitrogen gas
-
Synthesizer-compatible reagent bottle, oven-dried
Procedure:
-
Place the sealed vial of phosphoramidite and the bottle of anhydrous ACN in a desiccator and allow them to warm to room temperature for at least 30 minutes. This prevents condensation.[14]
-
Purge the synthesizer bottle with dry Argon gas.
-
Under a gentle stream of Argon, quickly open the phosphoramidite vial.
-
Using a dry syringe, add the appropriate volume of anhydrous ACN to achieve the desired concentration (typically 0.1 M).[11]
-
Immediately seal the vial and gently swirl until the solid is completely dissolved. Do not shake vigorously.
-
Using a dry syringe, transfer the solution to the prepared synthesizer bottle.
-
Seal the synthesizer bottle and place it on the instrument.
Protocol 2: Quality Control of Phosphoramidite via ³¹P NMR
Objective: To assess the purity of the phosphoramidite solution and check for degradation products.
Procedure:
-
Under an inert atmosphere, dissolve 5-10 mg of the solid phosphoramidite in ~0.5 mL of anhydrous deuterated acetonitrile or CDCl₃ in a dry NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Pure Phosphoramidite: A sharp signal (or pair of diastereomeric signals) should appear in the δ 140-155 ppm region.[14]
-
Hydrolysis Product (H-phosphonate): Degradation is indicated by the appearance of a doublet in the δ 0-10 ppm region.[14]
-
Oxidation Product (Phosphate): A singlet in the δ -5 to 5 ppm region indicates oxidation.[14]
-
-
A high-quality phosphoramidite should have a purity of >98% by integration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. twistbioscience.com [twistbioscience.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
side reactions associated with 5-fluoro-2'-deoxycytidine phosphoramidite chemistry
Welcome to the technical support center for 5-fluoro-2'-deoxycytidine (5-FdC) phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this modified nucleoside into their synthetic oligonucleotides. The introduction of a fluorine atom at the 5-position of cytidine offers unique biochemical properties but also presents specific challenges during solid-phase synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities and ensure the successful synthesis of high-quality 5-FdC-containing oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of oligonucleotides containing 5-FdC phosphoramidite. Each problem is broken down into potential causes and actionable solutions.
Issue 1: Mass Spectrometry Analysis Shows a Significant Peak at -1 Da (or +18 Da from the Uracil Analog)
Symptom: Your final mass spectrometry results show a mixed population of oligonucleotides. A significant portion of the product has a mass corresponding to the replacement of a 5-fluoro-2'-deoxycytidine with a 5-fluoro-2'-deoxyuridine (5-FdU) residue.
Core Problem: Conversion of 5-fluorocytosine to 5-fluorouracil.
Causality: The electron-withdrawing nature of the fluorine atom at the C5 position increases the susceptibility of the exocyclic amine at the C4 position to deamination, converting the cytosine base to a uracil base.[1][2] This can occur at different stages of the synthesis and deprotection process.
Potential Causes & Solutions:
-
Cause A: Inappropriate Exocyclic Amine Protecting Group. Standard protecting groups for deoxycytidine (like benzoyl) can be too labile on 5-FdC, leading to premature deprotection and subsequent deamination during the synthesis cycles.[1]
-
Cause B: Harsh Deprotection Conditions. Standard deprotection protocols using concentrated ammonium hydroxide at elevated temperatures can be too harsh and promote the deamination of the 5-fluorocytosine base.
-
Solution: Employ milder deprotection conditions. A common and effective method is to use a solution of aqueous methylamine at a reduced temperature.[5] Alternatively, "UltraMILD" deprotection reagents can be used for highly sensitive modifications.
-
-
Cause C: Oxidation Step Side Reaction. Some studies have indicated that the iodine-based oxidation step in the standard phosphoramidite cycle can contribute to the conversion of certain modified cytosine analogs to their uracil counterparts.[1]
-
Solution: While less common for N-acetyl protected 5-FdC, if this side reaction is suspected, ensure that the water content in the oxidation solution is appropriate and that the oxidation time is not excessively long.
-
Issue 2: Low Overall Yield of the Full-Length Oligonucleotide
Symptom: After purification, the final yield of your 5-FdC-containing oligonucleotide is significantly lower than a standard oligonucleotide of similar length.
Causality: Low yield is often a cumulative effect of inefficiencies at various steps in the synthesis cycle, which can be exacerbated by the presence of modified phosphoramidites.[6]
Potential Causes & Solutions:
-
Cause A: Low Coupling Efficiency. The 5-FdC phosphoramidite may have a slightly lower reactivity or increased steric hindrance compared to standard phosphoramidites, leading to incomplete coupling at each cycle.[5][6]
-
Solution 1: Increase the coupling time for the 5-FdC phosphoramidite. An extension from the standard 30-45 seconds to 90-120 seconds can significantly improve efficiency.
-
Solution 2: Use a more potent activator. 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) are generally more effective than standard tetrazole for driving the coupling of modified phosphoramidites to completion.
-
-
Cause B: Phosphoramidite Degradation. Like all phosphoramidites, the 5-FdC amidite is sensitive to moisture and oxidation.[7][8][9] Degradation leads to lower coupling efficiency and the formation of side products.
-
Solution: Ensure the 5-FdC phosphoramidite is stored under an inert atmosphere (argon or nitrogen) at -20°C.[7] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation. Use high-quality anhydrous acetonitrile for dissolution and prepare fresh solutions for each synthesis run if possible.[10]
-
-
Cause C: Depurination during Detritylation. The acidic conditions required to remove the 5'-DMT protecting group can lead to the cleavage of the N-glycosidic bond, particularly at purine bases (depurination).[][12] While 5-FdC itself is a pyrimidine, this can be a problem for adjacent purine nucleosides.
-
Solution: Use a milder deblocking agent, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of the more aggressive trichloroacetic acid (TCA).[] Ensure the deblocking time is optimized to be effective but not excessive.
-
Frequently Asked Questions (FAQs)
Q1: Why is 5-fluoro-2'-deoxycytidine considered a "sensitive" modification in oligonucleotide synthesis?
A: The primary reason for its sensitivity is the strong electron-withdrawing effect of the fluorine atom at the C5 position of the pyrimidine ring.[1] This electronic effect makes the exocyclic amino group at C4 more susceptible to hydrolytic deamination, which converts the cytosine base into a uracil base. This heightened reactivity necessitates careful selection of protecting groups and milder deprotection conditions than are typically used for standard DNA synthesis.[1][2]
Q2: What is the optimal protecting group for the N4-amino group of 5-FdC phosphoramidite?
A: While several protecting groups can be used, N-acetyl has been demonstrated to provide a good balance of stability and ease of removal.[3][4] It is stable enough to withstand the mildly acidic conditions of the detritylation step during synthesis but can be cleanly removed under the milder basic conditions required for final deprotection, minimizing the risk of deamination to 5-fluorouracil.[3][4]
Q3: Can I use standard ammonium hydroxide for deprotection of my 5-FdC containing oligonucleotide?
A: It is strongly discouraged. Standard deprotection with concentrated ammonium hydroxide, especially at elevated temperatures (e.g., 55°C overnight), is often too harsh and can lead to significant deamination of 5-fluorocytosine to 5-fluorouracil.[1] Milder conditions are required to preserve the integrity of the base.
Q4: How does the incorporation of 5-FdC affect the properties of the final oligonucleotide?
A: The 2'-fluoro modification, in general, enhances the binding affinity (Tm) of an oligonucleotide for its complementary RNA target and increases its resistance to nuclease degradation.[5] The 5-fluoro modification on deoxycytidine specifically has been used as a probe in NMR studies and as a mechanism-based inhibitor for DNA methyltransferases.[4][14]
Experimental Protocols & Data
Protocol 1: Optimized Deprotection of 5-FdC Containing Oligonucleotides
This protocol is designed to minimize the deamination of 5-fluorocytosine residues during the final cleavage and deprotection steps.
Objective: To efficiently remove all protecting groups while preserving the integrity of the 5-FdC base.
Reagents:
-
Aqueous Methylamine (AMA), 33% (w/w) in water
-
Ammonium Hydroxide (if preparing AMA mixture)
-
Methylamine, 40% in water (if preparing AMA mixture)
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of pre-chilled (4°C) aqueous methylamine solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 35°C for 30 minutes.[5]
-
After incubation, cool the vial on ice for 5 minutes.
-
Carefully open the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer for purification.
Data Summary: Comparison of Deprotection Conditions
The following table summarizes the typical outcomes of different deprotection methods on an oligonucleotide containing a single 5-FdC residue, as analyzed by mass spectrometry.
| Deprotection Method | Temperature | Time | % Intact 5-FdC Oligonucleotide (Approx.) | % 5-FdU Byproduct (Approx.) |
| Concentrated NH₄OH | 55°C | 16 hours | 60-70% | 30-40% |
| Aqueous Methylamine | 35°C | 30 minutes | >98% | <2% |
| NH₄OH / Methylamine (AMA) (1:1) | 55°C | 15 minutes | >95% | <5% |
Note: These values are illustrative and can vary based on the sequence, length, and other modifications present in the oligonucleotide.
Visualizations
Diagram 1: Key Side Reaction in 5-FdC Chemistry
Caption: The deamination of 5-FdC to 5-FdU, a critical side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 12. Depurination - Wikipedia [en.wikipedia.org]
- 14. 5-Fluoro-2 -deoxycytidine = 98 HPLC, powder 10356-76-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of Oligonucleotides Containing 5-Fluoro-2'-deoxycytidine (5-F-dC)
Welcome to the technical support center for the synthesis of oligonucleotides incorporating 5-fluoro-2'-deoxycytidine (5-F-dC). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this modified nucleoside in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis and integrity of your 5-F-dC-containing oligonucleotides.
I. Understanding the Stability of 5-Fluoro-2'-deoxycytidine in Automated DNA Synthesis
5-Fluoro-2'-deoxycytidine is a critical analogue for studying DNA methylation and protein-DNA interactions. However, its chemical properties, particularly the electron-withdrawing nature of fluorine at the C5 position, introduce unique challenges during automated DNA synthesis. This guide will help you navigate these challenges to achieve high-yield, high-purity synthesis of your target oligonucleotides.
II. Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield for my 5-F-dC-containing oligonucleotide. What are the likely causes?
A1: Lower than expected yields are often attributable to suboptimal coupling efficiency of the 5-F-dC phosphoramidite. The electronic properties of the 5-fluorocytosine base can slightly reduce the reactivity of the phosphoramidite compared to standard dC. Several factors can contribute to this:
-
Inadequate Coupling Time: Standard coupling times may not be sufficient for complete reaction.
-
Phosphoramidite Quality: Degradation of the 5-F-dC phosphoramidite due to moisture or oxidation.
-
Activator Issues: The type and concentration of the activator can significantly impact coupling efficiency.
For a systematic approach to diagnosing and resolving low coupling yields, please refer to the troubleshooting section below.[1]
Q2: My mass spectrometry results show a significant peak corresponding to the incorporation of 5-fluoro-2'-deoxyuridine (5-F-dU) instead of 5-F-dC. What is causing this side reaction?
A2: The formation of 5-F-dU is a known potential side reaction during the synthesis of oligonucleotides with 5-F-dC. This occurs through the deamination of the 5-fluorocytosine base. This issue is particularly prevalent if the exocyclic amine of the 5-F-dC phosphoramidite is not adequately protected. Research has shown that using a fully protected N4-benzoyl or, more commonly, an N4-acetyl-5-fluoro-2'-deoxycytidine phosphoramidite can prevent this deamination.[2][3] The N-acetyl group is stable during the acidic detritylation steps but is readily removed during the final deprotection.[2]
Q3: I am concerned about the stability of the 5-F-dC nucleoside during the acidic detritylation step. Is this a valid concern?
A3: The stability of 5-F-dC during the acidic detritylation step is a valid consideration, as acid-catalyzed degradation can occur. However, studies have shown that with a proper N-protecting group, such as N4-benzoyl, the N-protected nucleoside remains intact during treatment with 1% trichloroacetic acid, a standard condition in oligonucleotide synthesis.[4] While some earlier reports suggested significant lability, more recent findings indicate that with appropriately protected phosphoramidites, this is not a prohibitive issue.[4]
Q4: What is the recommended deprotection strategy for oligonucleotides containing 5-F-dC?
A4: Due to the potential sensitivity of the 5-F-dC residue, a milder deprotection strategy is often recommended over harsh, prolonged treatments. While standard ammonium hydroxide can be used, "UltraFAST" deprotection using a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes is a highly effective and time-saving alternative.[5][6][7][8] It is crucial to use N-acetyl-dC (Ac-dC) phosphoramidite in conjunction with AMA to prevent the formation of N4-methyl-dC as a byproduct.[5][6][7] For highly sensitive oligonucleotides, "UltraMILD" deprotection conditions, such as using potassium carbonate in methanol, can also be considered.[9]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 5-F-dC-containing oligonucleotides.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is the most common issue when working with modified phosphoramidites. The following workflow will help you systematically identify and address the root cause.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Explanations for Troubleshooting Steps:
-
Verify Reagent Quality:
-
5-F-dC Phosphoramidite: Like other modified phosphoramidites, the 5-F-dC amidite is sensitive to moisture and oxidation.[4][10] It should be stored at -20°C under an inert atmosphere (argon or nitrogen).[10] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Solutions in anhydrous acetonitrile are generally stable for a few days when stored properly on the synthesizer.[10]
-
Activator: The choice of activator can significantly influence coupling efficiency. While 1H-tetrazole is standard, more potent activators like 4,5-dicyanoimidazole (DCI) can enhance the coupling rate, especially for sterically hindered or electronically modified phosphoramidites.[11][12][13] DCI is less acidic than tetrazole, which can also help minimize acid-catalyzed side reactions.[12][13]
-
-
Optimize Synthesis Protocol:
-
Coupling Time: For modified phosphoramidites, it is often beneficial to extend the coupling time. A standard coupling time of 30 seconds may be insufficient. Consider increasing the coupling time for the 5-F-dC monomer to 3-5 minutes.
-
Concentration: Increasing the concentration of the phosphoramidite solution (e.g., from 0.1 M to 0.15 M) can help drive the coupling reaction to completion.
-
-
Check Instrument Performance:
-
Ensure that the synthesizer is delivering the correct volumes of phosphoramidite and activator. Clogged lines or faulty valves can lead to incomplete reagent delivery and failed couplings.
-
Identifying and Eliminating Side Products
The primary side product of concern is 5-fluoro-2'-deoxyuridine (5-F-dU). The following table summarizes the issue and solutions.
| Problem | Root Cause | Solution | Verification |
| Presence of 5-F-dU in the final product | Deamination of the 5-fluorocytosine base. | Use a high-quality N4-acetyl-5-fluoro-2'-deoxycytidine phosphoramidite. | RP-HPLC and Mass Spectrometry |
| N+1 peaks in mass spectrum | Dimer formation due to premature detritylation of the phosphoramidite monomer by an overly acidic activator. | Use a less acidic activator like DCI. | Mass Spectrometry |
IV. Experimental Protocols
Protocol 1: Recommended Coupling Cycle for 5-F-dC Phosphoramidite
This protocol assumes the use of an automated DNA synthesizer.
-
Phosphoramidite Preparation: Prepare a 0.1 M solution of N4-acetyl-5-fluoro-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile.
-
Activator: Use a 0.25 M solution of DCI in anhydrous acetonitrile.[13]
-
Synthesis Cycle:
-
Deblocking: Standard detritylation with 3% trichloroacetic acid in dichloromethane.
-
Coupling: Deliver the 5-F-dC phosphoramidite and DCI activator to the synthesis column. Set the coupling time to 180-300 seconds .
-
Capping: Standard capping with acetic anhydride and N-methylimidazole.
-
Oxidation: Standard oxidation with an iodine solution.
-
Protocol 2: "UltraFAST" Deprotection with AMA
This protocol is recommended for its speed and efficiency, provided that N-acetyl-dC is used for all cytidine residues.[5][6][7]
-
Cleavage from Support:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at room temperature for 5 minutes.[8]
-
-
Deprotection:
-
Incubate the vial at 65°C for 10-15 minutes.[8]
-
Cool the vial to room temperature.
-
-
Work-up:
-
Transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Protocol 3: Quality Control by RP-HPLC and Mass Spectrometry
It is essential to verify the identity and purity of the final oligonucleotide product.
-
Sample Preparation: Reconstitute the dried oligonucleotide in sterile water.
-
RP-HPLC Analysis:
-
Column: Use a C8 or C18 reverse-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the oligonucleotide.[14]
-
Detection: Monitor absorbance at 260 nm.
-
-
Mass Spectrometry:
-
Analyze the purified oligonucleotide by ESI-MS to confirm the correct molecular weight. This will verify the successful incorporation of the 5-F-dC residue and the absence of major side products.
-
V. Mechanistic Insights
Acid-Catalyzed Degradation of 5-F-dC
During the detritylation step, the acidic conditions can lead to the hydrolysis of the N-glycosidic bond of 5-F-dC, releasing the 5-fluorocytosine base. This is more likely to occur if the exocyclic amine is not protected.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Deprotection of 5-Fluorocytosine-Containing Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluorocytosine (5fC) modified oligonucleotides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges encountered during the deprotection of these sensitive molecules. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and purity of your final product.
Introduction: The Challenge of 5-Fluorocytosine
5-Fluorocytocytosine (5fC) is a critical modification in oligonucleotide-based therapeutics and diagnostics due to its unique electronic properties and its ability to act as a mechanism-based inhibitor for DNA methyltransferases. However, the very features that make 5fC a valuable tool also render it susceptible to degradation under the standard basic conditions used for oligonucleotide deprotection. The primary challenge lies in the lability of the fluorine substituent and the exocyclic amine, which can lead to unwanted side reactions, compromising the yield and purity of the target oligonucleotide. This guide will address these challenges head-on, providing you with the expertise to optimize your deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-fluorocytosine during standard oligonucleotide deprotection?
A1: The main concern during the deprotection of 5fC-containing oligonucleotides is the susceptibility of the 5-fluorocytosine base to nucleophilic attack under basic conditions. The two primary degradation pathways are:
-
Deamination to 5-Fluorouracil (5-FU): This is the most common side reaction. The exocyclic amine at the C4 position can be hydrolyzed to a carbonyl group, converting 5-fluorocytosine to 5-fluorouracil. This is problematic as 5-FU has different base-pairing properties and is a known cytotoxic agent, making its presence in a therapeutic oligonucleotide highly undesirable.[1][2]
-
Formation of 5-Aminocytosine Derivatives: Analogous to what has been observed with other 5-halopyrimidines like 5-bromocytosine and 5-iodocytosine, there is a potential for displacement of the fluorine atom by ammonia or methylamine from the deprotection solution.[3] This would result in the formation of a 5-aminocytosine or 5-(methylamino)cytosine adduct, altering the oligonucleotide's structure and function.
These side reactions are often exacerbated by elevated temperatures and prolonged exposure to basic reagents.[3][4]
Q2: I see an unexpected mass in my LC-MS analysis corresponding to a +1 Da change for each 5fC residue. What is the likely cause?
A2: A mass increase of +1 Da for each 5fC residue strongly suggests the conversion of 5-fluorocytosine (molecular weight of the base: 129.09 g/mol ) to 5-fluorouracil (molecular weight of the base: 130.08 g/mol ). This deamination reaction involves the replacement of the C4-amino group (NH₂) with a hydroxyl group (OH), resulting in a net mass change of +1 Da. This is a common issue when using standard deprotection conditions, particularly with prolonged heating.
Q3: Can I use standard ammonium hydroxide or AMA (ammonia/methylamine) for deprotecting my 5fC-containing oligonucleotide?
A3: While standard deprotection reagents can be used, they must be employed with caution. A key study on the synthesis of 5fC-containing oligonucleotides noted that even with standard procedures, some level of degradation of the 5fC residues is to be expected.[4]
-
Ammonium Hydroxide: Standard deprotection with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours) is likely to cause significant deamination to 5-FU. If this method is used, it is advisable to perform the deprotection at room temperature for a longer duration, although this may not be sufficient for complete removal of all protecting groups, especially on guanine.
-
Ammonium Hydroxide/Methylamine (AMA): AMA is a much faster deprotecting agent, typically used at 65°C for 10-15 minutes.[5] While the shorter reaction time is advantageous, the increased nucleophilicity of methylamine and the elevated temperature can still promote 5fC degradation. The use of AMA should be carefully evaluated, and milder conditions (e.g., reduced temperature or time) should be tested.
For any deprotection strategy, it is crucial to use acetyl-protected dC (Ac-dC) for the standard cytosine residues in your sequence, as this is compatible with a wider range of deprotection conditions, including milder ones.[5]
Troubleshooting Guide
Problem: Significant formation of 5-fluorouracil (5-FU) is observed post-deprotection.
| Potential Cause | Recommended Solution & Rationale |
| Deprotection conditions are too harsh (high temperature, long duration). | 1. Lower the Deprotection Temperature: For ammonium hydroxide deprotection, switch from 55°C to room temperature and extend the reaction time. For AMA, consider reducing the temperature from 65°C to 37°C or room temperature and increasing the time accordingly. This reduces the rate of the deamination side reaction. 2. Reduce Deprotection Time: If using AMA at 65°C, perform a time-course experiment (e.g., 5, 10, 15 minutes) to find the minimum time required for complete deprotection of the standard bases while minimizing 5-FU formation. |
| The chosen deprotection reagent is too aggressive. | 1. Switch to an Ultra-Mild Deprotection System: For highly sensitive sequences, consider using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis. This allows for deprotection with a much milder reagent, such as 0.05 M potassium carbonate in methanol at room temperature.[2] This significantly reduces the risk of 5fC degradation. 2. Consider Alternative Amine-Based Reagents: If AMA is problematic, evaluate other reagents like a mixture of tert-butylamine/water (1:3) at 60°C, which may offer a different reactivity profile.[6] |
| Inherent instability of the 5fC moiety. | Consider an Alternative Synthetic Strategy: Research has shown that synthesizing the oligonucleotide with a 5-fluoro-4-methylmercapto-2'-deoxyuridine phosphoramidite precursor can be beneficial. During the final ammonia deprotection step, the methylmercapto group is displaced by an amino group to form the desired 5fC residue in situ.[4][6] This approach avoids exposing the fully formed 5fC to the entire synthesis cycle. |
Experimental Protocols
Protocol 1: Mild Deprotection of 5fC-Containing Oligonucleotides
This protocol is a starting point for optimizing the deprotection of oligonucleotides containing 5fC, aiming to minimize degradation.
Prerequisites:
-
Oligonucleotide synthesized on a solid support (CPG).
-
Use of Ac-dC phosphoramidite for standard cytosine residues is highly recommended.
Reagents:
-
Concentrated Ammonium Hydroxide (28-30%)
-
40% Aqueous Methylamine Solution
-
Sterile, nuclease-free water
Procedure:
-
Prepare AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh and keep it on ice.
-
Cleavage from Support: Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial with a PTFE/silicone septum. Add 1 mL of the freshly prepared AMA solution.
-
Incubation: Tightly seal the vial and incubate at room temperature (20-25°C) for 2 hours .
-
Elution: After incubation, carefully draw the supernatant containing the cleaved oligonucleotide into a fresh tube. Wash the CPG with a small volume of nuclease-free water and combine it with the supernatant.
-
Heating (Optional and to be Optimized): If deprotection of other bases (e.g., iBu-dG) is incomplete at room temperature, cautiously increase the temperature. We recommend a starting point of 45°C for 30-60 minutes . A temperature/time course experiment is essential to find the optimal balance.
-
Evaporation: Dry the oligonucleotide solution in a vacuum concentrator.
-
Analysis: Resuspend the oligonucleotide in nuclease-free water and analyze by LC-MS to assess the purity and check for the presence of 5-FU (+1 Da peak) and other potential side products.
Visualizing the Deprotection Workflow
The following diagram illustrates the decision-making process for the deprotection of 5fC-containing oligonucleotides.
Caption: Decision workflow for 5fC-oligo deprotection.
Potential Side Reactions
This diagram illustrates the primary side reaction of 5fC during basic deprotection.
Caption: Deamination of 5-fluorocytosine to 5-fluorouracil.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Long Oligonucleotides with Multiple 5-Fluoro-2'-deoxycytidine (5-F-dC) Modifications
Introduction: The incorporation of 5-fluoro-2'-deoxycytidine (5-F-dC) into oligonucleotides is a powerful strategy for developing therapeutic aptamers, siRNA agents, and tools for studying DNA methylation.[1][2][3] The fluorine atom at the C5 position can enhance nuclease resistance and binding affinity. However, synthesizing long oligonucleotides with multiple 5-F-dC modifications presents unique challenges that can lead to significantly reduced yields and purity.[4] The electron-withdrawing nature of fluorine can alter the reactivity of the phosphoramidite, and the cumulative effect of incorporating many modified bases can exacerbate issues in coupling, deprotection, and purification.
This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges and improve the yield and quality of your 5-F-dC-containing oligonucleotides.
Section 1: Pre-Synthesis Considerations & Reagent Handling
FAQ: Does the 5-F-dC phosphoramidite require special handling?
Answer: Yes. Like all phosphoramidites, the 5-F-dC monomer is sensitive to moisture and oxidation.[5] However, due to the electronic effects of the fluorine atom, its stability profile can differ from standard amidites.
-
Moisture is Critical: Water is a primary cause of low coupling efficiency. It hydrolyzes the phosphoramidite to an inactive H-phosphonate, reducing the concentration of active reagent available for coupling.[5][6] Ensure your acetonitrile (ACN) is of the highest quality, with a water content below 30 ppm, preferably below 10 ppm.[5]
-
Storage and Preparation: Store the phosphoramidite at -20°C under argon. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation. Dissolve the amidite in anhydrous ACN and consider letting it stand over fresh, high-quality 3 Å molecular sieves to scavenge any trace moisture.[7]
-
Solution Stability: Once dissolved, use the phosphoramidite solution promptly. While many standard amidites are stable in solution for several days, modified amidites can have shorter shelf lives. For optimal results, use the solution within 48 hours.[8]
Section 2: Troubleshooting the Automated Synthesis Cycle
The synthesis of long oligonucleotides is a cumulative process; even a small decrease in stepwise efficiency has a dramatic impact on the final yield of the full-length product (FLP).[6] For example, a 99% average coupling efficiency for a 100-mer oligo results in only ~36.6% FLP, whereas a drop to 98% efficiency reduces the theoretical FLP to just ~13.3%.
Problem: My overall crude yield is low, and I see significant (n-1) and other shortmer peaks on my initial analysis (HPLC or Mass Spectrometry).
This is the most common issue and can stem from inefficiencies at several points in the synthesis cycle. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low-yield synthesis.
Q&A: Optimizing the Coupling Step
Q: Why is the coupling of 5-F-dC phosphoramidite less efficient than standard dC?
A: The electron-withdrawing fluorine atom reduces the nucleophilicity of the exocyclic amine on the cytosine base. While this position isn't directly involved in the phosphoramidite reaction, electronic effects can influence the overall reactivity and stability of the monomer. More significantly, any modification can introduce steric hindrance that slows the kinetics of the coupling reaction.[9]
Q: How can I improve the coupling efficiency for 5-F-dC?
A: To counteract slower reaction kinetics, several parameters in the synthesis cycle should be adjusted.
| Parameter | Standard Protocol | Recommended Protocol for 5-F-dC | Rationale |
| Coupling Time | 30-60 seconds | 3-5 minutes | Provides more time for the sterically or electronically challenged phosphoramidite to react completely with the 5'-hydroxyl group.[8][10] |
| Activator | 1H-Tetrazole | 4,5-Dicyanoimidazole (DCI) | DCI is a more potent activator than tetrazole, driving the coupling reaction forward more effectively, which is beneficial for less reactive amidites.[11] |
| Amidite Conc. | 0.08 - 0.1 M | 0.12 - 0.15 M | A higher concentration of the phosphoramidite can help drive the reaction to completion according to Le Châtelier's principle. |
Experimental Protocol: Test Synthesis for Coupling Optimization
-
Synthesize a short, test sequence (e.g., a 10-mer) containing two adjacent 5-F-dC modifications.
-
Synthesize the same sequence using both the standard and the recommended protocols (longer coupling time, DCI activator).
-
Cleave the oligos from the support but do not deprotect the bases (DMT-on).
-
Analyze the crude product by Reverse-Phase HPLC (RP-HPLC). The ratio of the full-length peak to the (n-1) peak provides a direct measure of the coupling efficiency at the modification site.
Section 3: Cleavage and Deprotection - Avoiding Degradation
The stability of the 5-F-dC nucleoside during the final cleavage and deprotection step is critical. The glycosidic bond of modified nucleosides can sometimes be more labile under standard deprotection conditions.[12]
Q: What are the optimal deprotection conditions for oligos with multiple 5-F-dC residues?
A: While some sources suggest that standard deprotection procedures can be used, this may not be optimal for long oligos with a high density of modifications.[1][2][3] Harsh conditions (e.g., concentrated ammonium hydroxide at 55°C for 17 hours) can lead to degradation. Milder, faster deprotection methods are highly recommended.
| Deprotection Reagent | Conditions | Advantages | Disadvantages |
| Conc. Ammonium Hydroxide | 55°C, 8-17 hours | Standard, widely available. | Can be too harsh for sensitive modifications, potentially causing degradation or side reactions.[13] |
| AMA (1:1 NH₄OH / 40% aq. Methylamine) | 65°C, 10-15 minutes | Very fast and efficient. Reduces the risk of degradation due to shorter exposure time.[10] | Requires the use of Ac-dC phosphoramidite to prevent transamination of standard Bz-dC. |
| 0.4 M NaOH in Methanol/Water (4:1) | Room Temp, 17 hours | Very mild, excellent for sensitive modifications. Avoids amine-related side reactions.[10] | Slower than AMA. Not compatible with dmf-dG protection; requires iBu-dG.[14] |
Recommendation: For long oligos rich in 5-F-dC, AMA deprotection is often the best choice, provided that Ac-dC is used for all cytidine residues in the sequence. This dramatically shortens the exposure to basic conditions, preserving the integrity of the final product.
Section 4: Purification Strategies for Long Modified Oligonucleotides
The purification of long oligonucleotides (>60 bases) is challenging because the physicochemical properties of the desired full-length product and the failure sequences (e.g., n-1) are very similar.[15]
Q: What is the best method to purify my long 5-F-dC modified oligonucleotide?
A: The choice depends on the length of the oligo and the required purity. For long oligos, Polyacrylamide Gel Electrophoresis (PAGE) is generally superior to HPLC.[16][17]
Caption: Decision tree for selecting a purification method.
-
Denaturing PAGE (Polyacrylamide Gel Electrophoresis): This method separates oligonucleotides based on size with single-base resolution.[18] It is highly effective at removing n-1 and shorter failure sequences, making it the gold standard for purifying long oligos.[15][17] Purity levels of >95% can be achieved. However, the recovery yield can be lower than HPLC, and the process is more labor-intensive.[15][17]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity. It is excellent for purifying shorter oligos, especially when the DMT group is left on (DMT-on purification), as the highly hydrophobic DMT group provides good separation between the full-length product and non-DMT-bearing failure sequences.[17] For long oligos (>50-60 bases), the resolution decreases significantly as the charge of the backbone dominates the separation.[17]
-
Ion-Exchange HPLC (IEX-HPLC): This method separates based on charge (i.e., the number of phosphate groups). It can provide better resolution for longer oligos than RP-HPLC but may still struggle to separate n from n-1 sequences effectively.[16]
Recommendation: For oligonucleotides longer than 60 bases containing multiple 5-F-dC modifications, denaturing PAGE purification is strongly recommended to ensure the highest possible purity and removal of closely related failure sequences.[15][16]
Section 5: Quality Control & Final Analysis
After purification, it is essential to verify the identity and purity of the final product.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the oligonucleotide. This is the definitive way to ensure that the correct sequence, including all modifications, has been synthesized.
-
Analytical HPLC or UPLC: Use a high-resolution method (either RP or IEX) to assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
Quantification: Use UV spectrophotometry at 260 nm (OD₂₆₀) to determine the concentration of the final product.
References
- 1. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. exactmer.com [exactmer.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. labcluster.com [labcluster.com]
- 18. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-2'-deoxycytidine in Oligonucleotide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of 5-fluoro-2'-deoxycytidine (FdCyd) in oligonucleotide synthesis. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of this modified nucleoside. We aim to equip you with the knowledge to anticipate and resolve issues related to the stability of FdCyd, particularly under acidic deblocking conditions, ensuring the integrity and success of your experimental workflows.
Understanding the Challenge: The Instability of 5-Fluoro-2'-deoxycytidine in Acidic Conditions
5-Fluoro-2'-deoxycytidine is a critical analogue for various research and therapeutic applications. However, its successful incorporation into synthetic oligonucleotides is often hampered by its inherent instability in the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group during solid-phase synthesis. This degradation can lead to lower yields of the full-length oligonucleotide, the introduction of impurities, and compromised final product performance.
The primary degradation pathway for FdCyd under acidic conditions is the cleavage of the N-glycosidic bond, which separates the 5-fluorocytosine base from the deoxyribose sugar.[1][2] This process is acid-catalyzed, with the rate of degradation increasing at lower pH.[1][2] Studies have shown that there is minimal degradation of FdCyd at a pH above 5.[1]
Below, we present a logical workflow for troubleshooting issues that may arise during the synthesis of FdCyd-containing oligonucleotides.
Caption: A high-level workflow for troubleshooting the synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine.
Troubleshooting Guides
This section provides a detailed, question-and-answer formatted guide to address specific problems you may encounter.
Issue 1: Low Coupling Efficiency After FdCyd Incorporation
Q: My trityl monitor shows a significant drop in coupling efficiency immediately after the 5-fluoro-2'-deoxycytidine phosphoramidite addition. What could be the cause?
A: A sudden drop in coupling efficiency points to a few potential issues, primarily related to the phosphoramidite itself or the deblocking step preceding its addition.
-
Degradation of FdCyd during Deblocking: The most likely culprit is the degradation of the newly incorporated FdCyd residue during the acidic deblocking of the subsequent nucleotide. The acidic conditions can lead to the cleavage of the N-glycosidic bond of the FdCyd.
-
Sub-optimal Phosphoramidite Quality: Ensure the FdCyd phosphoramidite is fresh and has been stored under anhydrous conditions. Moisture can lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.[3]
-
Incomplete Deblocking of the Previous Nucleotide: If the 5'-DMT group of the nucleotide prior to FdCyd is not completely removed, the subsequent coupling of FdCyd will be inefficient.
Recommended Actions:
-
Analyze Deblocking Conditions: Standard deblocking conditions using trichloroacetic acid (TCA) can be too harsh for FdCyd. Consider switching to a milder deblocking agent.
-
Verify Phosphoramidite Integrity: Use a fresh vial of FdCyd phosphoramidite. If you suspect moisture contamination, you can attempt to dry it over molecular sieves, though purchasing a fresh batch is recommended.[3]
-
Check Deblocking Reagent Flow: Ensure that the deblocking reagent is being delivered effectively to the synthesis column and for the appropriate duration.
Issue 2: Appearance of Multiple Peaks in HPLC Analysis of the Crude Oligonucleotide
Q: My crude oligonucleotide containing FdCyd shows multiple unexpected peaks on my reverse-phase HPLC chromatogram. What do these represent?
A: The presence of multiple peaks, especially those eluting earlier than the full-length product, often indicates the presence of shorter, "failure" sequences or degradation products.
-
N-1 Sequences: These are sequences missing one nucleotide. A significant n-1 peak corresponding to the position of FdCyd suggests a failure in its coupling.
-
Degradation Products: Acid-induced degradation of FdCyd can lead to the formation of abasic sites (where the base has been cleaved off) or other modified species, which will have different retention times on HPLC.
-
Incomplete Deprotection: If other protecting groups on the oligonucleotide are not fully removed, this can also lead to multiple peaks.
Recommended Actions:
-
Mass Spectrometry Analysis: Use mass spectrometry (LC-MS) to identify the masses of the impurity peaks. This will help determine if they are n-1 sequences, degradation products, or incompletely deprotected species.
-
Optimize Deblocking: As with low coupling efficiency, the primary suspect is the acidic deblocking step. Milder conditions are crucial.
-
Review Deprotection Protocol: Ensure that the final cleavage and deprotection conditions (e.g., with ammonium hydroxide or other basic solutions) are appropriate for all nucleobases in your sequence and are carried out for a sufficient duration. Some modifications can be sensitive to harsh basic conditions as well.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-fluoro-2'-deoxycytidine degradation during oligonucleotide synthesis?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the N-glycosidic bond.[1][2] This reaction cleaves the 5-fluorocytosine base from the deoxyribose sugar backbone of the growing oligonucleotide chain. This is particularly problematic during the repetitive deblocking steps required in solid-phase synthesis.
Caption: The acid-catalyzed degradation pathway of 5-fluoro-2'-deoxycytidine.
Q2: What are the recommended deblocking conditions to minimize FdCyd degradation?
A2: To minimize degradation, it is advisable to use a deblocking agent with a higher pKa than the standard trichloroacetic acid (TCA). Dichloroacetic acid (DCA) is a commonly used alternative.[5] While the rate of detritylation with DCA is slower, it significantly reduces the risk of depurination and glycosidic bond cleavage of sensitive nucleosides.[5]
| Deblocking Agent | Typical Concentration | Relative Acidity | Recommendation for FdCyd |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | High | Not recommended |
| Dichloroacetic Acid (DCA) | 3-5% in Dichloromethane | Moderate | Recommended |
Q3: Does the choice of exocyclic amine protecting group for FdCyd matter?
A3: Yes, the choice of the N4-protecting group is important. An N-acetyl group has been shown to be suitable for the protection of the exocyclic amine of 5-fluoro-2'-deoxycytidine due to its stability under acidic conditions and its ease of removal after solid-phase synthesis.[6] This can provide an additional layer of stability to the nucleoside during the deblocking steps.
Q4: How can I confirm that FdCyd has been successfully incorporated into my oligonucleotide?
A4: A combination of analytical techniques is recommended for confirmation:
-
UV Spectrophotometry: While not specific, a consistent absorbance reading after each coupling cycle on the synthesizer provides an initial indication of successful synthesis.[7]
-
Reversed-Phase HPLC (RP-HPLC): This will allow you to assess the purity of your crude product. A single major peak is indicative of a successful synthesis.[7]
-
Mass Spectrometry (MS): This is the most definitive method. Electrospray ionization (ESI) or MALDI-TOF mass spectrometry will confirm the exact mass of the final oligonucleotide, verifying the incorporation of the FdCyd residue.
Q5: Are there any alternatives to acidic deblocking for sensitive oligonucleotides?
A5: While acidic deblocking is the standard for phosphoramidite chemistry, research into alternative, milder deprotection strategies is ongoing. For particularly sensitive modifications, consulting the latest literature or technical support from your phosphoramidite supplier is recommended. However, for most applications involving FdCyd, optimizing the acidic deblocking step with a milder acid like DCA is a robust and effective solution.
Experimental Protocols
Protocol 1: Optimized Deblocking Using Dichloroacetic Acid (DCA)
This protocol outlines the use of DCA as a milder alternative to TCA for the deblocking step in solid-phase oligonucleotide synthesis.
Reagents:
-
3% (v/v) Dichloroacetic Acid in Dichloromethane (DCM)
-
Acetonitrile (ACN), synthesis grade
-
Standard oligonucleotide synthesis reagents (phosphoramidites, capping reagents, oxidizing solution)
Procedure:
-
Prepare the DCA Solution: Prepare a 3% (v/v) solution of DCA in anhydrous DCM. Ensure all glassware is dry.
-
Synthesizer Setup: Program your automated DNA/RNA synthesizer to use the 3% DCA solution for the deblocking step.
-
Deblocking Time: While DCA is milder, a slightly longer deblocking time may be necessary to ensure complete removal of the DMT group. Start with the standard deblocking time for your synthesizer and optimize if necessary by analyzing the trityl yield.
-
Washing: Ensure thorough washing with ACN after the deblocking step to remove all traces of the acid before the coupling step.
-
Proceed with Synthesis: Continue with the standard coupling, capping, and oxidation steps for each cycle of the synthesis.
-
Final Cleavage and Deprotection: Follow your standard protocol for cleavage from the solid support and removal of base and phosphate protecting groups.
Protocol 2: Quality Control of Crude FdCyd-Containing Oligonucleotide by RP-HPLC
This protocol provides a general method for the analysis of your crude oligonucleotide to assess purity.
Materials:
-
Crude oligonucleotide sample, cleaved and deprotected
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Resuspend the dried crude oligonucleotide in an appropriate volume of water or Buffer A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[7]
-
Analysis: Analyze the resulting chromatogram. The main peak corresponds to the full-length product. The presence of significant earlier eluting peaks may indicate failure sequences or degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
purification strategy for removing n-1 deletions from 5-fluoro-modified oligos
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-fluoro-modified oligonucleotides, with a specific focus on the effective removal of challenging n-1 deletion mutants.
The introduction of a 5-fluoro modification to an oligonucleotide can enhance its therapeutic properties, but it can also present unique challenges during purification. This resource is designed to provide you with the expertise and practical guidance needed to navigate these challenges and achieve high-purity oligonucleotides for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are n-1 deletion mutants and why are they a primary concern in oligonucleotide synthesis?
A1: During solid-phase oligonucleotide synthesis, the process involves a cycle of adding one nucleotide at a time to a growing chain.[1][2][] Despite high coupling efficiencies, a small percentage of these reactions can fail at each step.[4][5] When a nucleotide fails to couple and the unreacted chain is not properly capped, it can continue to react in subsequent cycles, leading to the formation of an oligonucleotide that is missing one nucleotide—this is known as an "n-1 deletion mutant" or "shortmer".[4][6] These impurities are of significant concern because their physical and chemical properties are very similar to the full-length product (FLP), making them difficult to separate.[7] For therapeutic and diagnostic applications, the presence of n-1 deletions can compromise the efficacy, specificity, and safety of the final product.[8]
Q2: How does the 5-fluoro modification impact the choice of purification strategy?
A2: The 5-fluoro modification, while beneficial for the oligo's biological activity, can subtly alter its physicochemical properties, which in turn influences the purification strategy. The fluorine atom is highly electronegative and can affect the hydrophobicity and the charge distribution of the nucleobase. While standard purification techniques for oligonucleotides are generally applicable, the resolution between the full-length 5-fluoro-modified oligo and its n-1 deletion may be different compared to its unmodified counterpart.[9] This necessitates careful optimization of the chosen purification method, be it Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), or Polyacrylamide Gel Electrophoresis (PAGE).
Q3: Which purification method is generally recommended for removing n-1 deletions from 5-fluoro-modified oligos?
A3: The choice of purification method depends on several factors, including the length of the oligonucleotide, the scale of purification, and the required final purity. For 5-fluoro-modified oligos, a combination of methods or a highly optimized single method is often necessary.
-
Ion-Exchange HPLC (IEX-HPLC) is a powerful technique for separating oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[10][11] Since the n-1 deletion has one less phosphate group than the full-length product, IEX-HPLC can provide excellent resolution.[10]
-
Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity.[12][13] The 5-fluoro modification can slightly increase the hydrophobicity of the oligonucleotide. This method can be very effective, especially when the "Trityl-On" purification strategy is employed, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product, significantly increasing its retention time compared to the "Trityl-Off" n-1 deletions.[1][][14]
-
Polyacrylamide Gel Electrophoresis (PAGE) separates oligonucleotides based on their size and charge.[6][][16] It offers very high resolution and is particularly effective at removing n-1 deletions, especially for longer oligos.[16] However, it is generally a lower-throughput and lower-yield method compared to HPLC.[16]
For many applications requiring high purity, IEX-HPLC is often the preferred method for resolving n-1 deletions from 5-fluoro-modified oligos due to its principle of separation being directly related to the number of nucleotides.
Q4: Can I use Mass Spectrometry to confirm the removal of n-1 deletions?
A4: Absolutely. Mass spectrometry (MS) is a critical analytical tool for assessing the purity of oligonucleotides and confirming the removal of impurities like n-1 deletions.[6][12][] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can precisely determine the molecular weight of the components in your sample, allowing for the clear identification of the full-length product and any shorter sequences.[12][]
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-fluoro-modified oligonucleotides and provides actionable solutions.
Scenario 1: Poor resolution between the full-length product and the n-1 peak in RP-HPLC.
Possible Causes & Solutions:
-
Suboptimal Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) are crucial for resolution in RP-HPLC.[13]
-
Troubleshooting Step: Experiment with different ion-pairing reagents or adjust the concentration of TEAA in your mobile phase.
-
-
Inadequate Temperature Control: The secondary structure of oligonucleotides can lead to peak broadening and poor separation.[14][17]
-
Gradient is Too Steep: A steep gradient of the organic solvent (e.g., acetonitrile) may not provide sufficient time for the separation of closely eluting species like the n-1 deletion and the full-length product.[18]
-
Troubleshooting Step: Employ a shallower gradient to enhance the resolution between the peaks of interest.[18]
-
| Parameter | Standard Condition | Optimized Condition for Better Resolution |
| Ion-Pairing Reagent | 100 mM TEAA | 150-200 mM TEAA or alternative ion-pairing reagent |
| Column Temperature | Ambient | 60-80°C |
| Gradient Slope | 5-10% B/min | 1-3% B/min |
Scenario 2: Co-elution of the n-1 deletion with the full-length product in IEX-HPLC.
Possible Causes & Solutions:
-
Inappropriate Salt Gradient: The salt gradient is the driving force for elution in IEX-HPLC. If the gradient is not optimized, it can lead to poor separation.[10]
-
Troubleshooting Step: Use a shallower salt gradient to improve the separation between the full-length product and the n-1 deletion.
-
-
pH of the Mobile Phase: The pH of the mobile phase can affect the charge of the oligonucleotide and its interaction with the stationary phase.[10][19]
-
Troubleshooting Step: Adjusting the pH of the mobile phase can sometimes enhance the resolution.
-
-
Presence of Secondary Structures: Similar to RP-HPLC, secondary structures can interfere with the separation.
-
Troubleshooting Step: Consider adding a denaturing agent, such as urea, to the mobile phase, or increasing the column temperature.[18]
-
Scenario 3: Low recovery of the purified 5-fluoro-modified oligonucleotide after PAGE purification.
Possible Causes & Solutions:
-
Inefficient Elution from the Gel Matrix: The oligonucleotide can be tightly bound within the polyacrylamide matrix.
-
Troubleshooting Step: Optimize the elution buffer and increase the elution time. Crushing the gel slice into smaller pieces can also improve diffusion and recovery.
-
-
Precipitation Losses: The final ethanol precipitation step can lead to significant loss of product if not performed correctly.
-
Troubleshooting Step: Ensure the precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient duration. Using a co-precipitant like glycogen can also improve recovery of small amounts of oligonucleotide.
-
Experimental Protocols
Protocol 1: Ion-Exchange HPLC (IEX-HPLC) for n-1 Deletion Removal
This protocol provides a general framework for the purification of 5-fluoro-modified oligonucleotides using IEX-HPLC.
Materials:
-
Crude 5-fluoro-modified oligonucleotide, deprotected and desalted.
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).[9]
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl).[9]
-
IEX-HPLC column suitable for oligonucleotide separation.
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the IEX-HPLC column with Mobile Phase A until a stable baseline is achieved.
-
Dissolve the crude oligonucleotide in Mobile Phase A and inject it onto the column.
-
Wash the column with Mobile Phase A to remove any unbound impurities.
-
Apply a linear gradient of increasing Mobile Phase B to elute the bound oligonucleotides. A shallow gradient is recommended for optimal resolution of the n-1 deletion.
-
Monitor the elution profile at 260 nm. The full-length product, having a higher charge, will elute after the n-1 deletion.
-
Collect the fractions corresponding to the full-length product peak.
-
Analyze the collected fractions for purity using analytical HPLC and/or mass spectrometry.
-
Pool the pure fractions and desalt the sample.
Protocol 2: Trityl-On Reverse-Phase HPLC (RP-HPLC) Purification
This method leverages the hydrophobicity of the 5'-DMT group for efficient separation.
Materials:
-
Crude 5-fluoro-modified oligonucleotide with the 5'-DMT group intact ("Trityl-On").
-
Mobile Phase A: Aqueous buffer with an ion-pairing reagent (e.g., 0.1 M TEAA, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
RP-HPLC column (e.g., C18).
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Dissolve the Trityl-On crude oligonucleotide in the initial mobile phase composition and inject it onto the column.
-
Wash the column with the initial mobile phase to elute the hydrophilic, Trityl-Off failure sequences (including the n-1 deletions).
-
Apply a linear gradient of increasing Mobile Phase B to elute the hydrophobic, Trityl-On full-length product.
-
Collect the peak corresponding to the Trityl-On full-length product.
-
Chemically cleave the DMT group from the purified oligonucleotide using an acidic solution (e.g., 80% acetic acid).[20]
-
Purify the detritylated oligonucleotide to remove the cleaved DMT group, typically by a desalting step.
-
Verify the purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Caption: General workflow for the purification of 5-fluoro-modified oligonucleotides.
Caption: Principle of n-1 deletion separation by Ion-Exchange Chromatography.
References
- 1. gilson.com [gilson.com]
- 2. cdmo.sylentis.com [cdmo.sylentis.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 7. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 8. Analysis of internal (n-1)mer deletion sequences in synthetic oligodeoxyribonucleotides by hybridization to an immobilized probe array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ymc.eu [ymc.eu]
- 12. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. atdbio.com [atdbio.com]
- 16. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 17. agilent.com [agilent.com]
- 18. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 19. bioprocessintl.com [bioprocessintl.com]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry for Validating 5-fluoro-2'-deoxycytidine (FdCyd) Incorporation into DNA
For researchers, clinical scientists, and drug development professionals, the precise quantification of therapeutic nucleoside analogue incorporation into DNA is a critical measure of target engagement and mechanistic efficacy. 5-fluoro-2'-deoxycytidine (FCdR or FdCyd), a potent DNA methyltransferase inhibitor, exerts its anticancer effects through its incorporation into DNA, which subsequently triggers a DNA damage response pathway and inhibits cancer cell proliferation.[1] Validating and quantifying this incorporation is paramount for preclinical and clinical development.
This guide provides an in-depth comparison of analytical methodologies, focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. We will explore the causality behind experimental choices, present a detailed, self-validating protocol, and compare its performance against alternative methods.
The Central Challenge: Why Quantify FdCyd Incorporation?
The therapeutic action of FdCyd is contingent upon its cellular uptake, conversion to its triphosphate form (FdCTP), and subsequent incorporation into the genomic DNA of cancer cells.[2][3] This event is the linchpin of its mechanism, leading to the trapping and degradation of DNA methyltransferase (DNMT) enzymes and inducing global DNA demethylation.[2] Therefore, a direct, quantitative measurement of FdCyd in DNA serves as a definitive biomarker for:
-
Mechanism of Action (MoA) Validation: Confirming the drug reaches and is integrated into its intended molecular target.
-
Pharmacodynamic (PD) Assessment: Correlating the level of DNA incorporation with downstream biological effects and clinical outcomes.
-
Dose-Response Relationship: Establishing a quantitative link between drug dosage and the extent of target engagement.
Analytical Strategies: A Comparative Overview
While several methods can be conceptualized for this task, they differ profoundly in specificity, sensitivity, and practicality. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the dominant and most reliable platform for the analysis of DNA adducts and modifications.[4][5][6]
| Method | Principle | Sensitivity | Specificity | Throughput | Pros | Cons |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation of the target analyte. | High (fmol-amol) | Very High | Medium-High | Unambiguous structural confirmation; High precision and accuracy; Multiplexing capability.[7][8] | High initial instrument cost; Requires specialized expertise. |
| Immunoassay (ELISA) | Antibody-based recognition of the incorporated FdCyd within a DNA strand. | Medium-High | Moderate | High | Relatively simple workflow; No expensive mass spectrometer needed. | Potential for antibody cross-reactivity; Indirect detection; Less precise quantification. |
| Radioisotope Labeling ([³H] or [¹⁴C]) | Incorporation of a radiolabeled FdCyd followed by scintillation counting. | High | High | Low | Historically a "gold standard" for tracing. | Requires handling of radioactive materials; Generates radioactive waste; Does not provide structural information. |
| ¹⁹F NMR Spectroscopy | Utilizes the fluorine atom on FdCyd as a unique NMR-active probe to monitor its environment.[9] | Low | High | Low | Provides structural information about the local DNA conformation.[9] | Very low sensitivity, requiring large sample amounts; Not suitable for quantitative trace analysis in biological samples. |
As the data clearly indicates, LC-MS/MS provides an unparalleled combination of sensitivity and specificity, making it the superior choice for rigorous validation in a drug development setting.
The Gold Standard: LC-MS/MS Workflow for FdCyd Quantification
The core principle of this workflow is the enzymatic hydrolysis of genomic DNA into its constituent deoxyribonucleosides, followed by their separation and highly specific detection using a triple quadrupole mass spectrometer.
Caption: A comprehensive workflow for the quantification of FdCyd in genomic DNA.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification.
1. Genomic DNA (gDNA) Extraction and Purification
-
Rationale: The initial and most critical step is to obtain high-purity gDNA, free from RNA and protein contaminants that could interfere with enzymatic digestion or mass spectrometry analysis.
-
Methodology:
-
Harvest cultured cells or homogenize tissue samples.
-
Utilize a commercial spin-column-based DNA extraction kit (e.g., Qiagen DNeasy) following the manufacturer's instructions.[10] These kits typically include RNase A and Proteinase K digestion steps to ensure purity.
-
Elute the purified gDNA in LC-MS grade water.
-
Quantify the gDNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop). Assess purity by ensuring the A260/A280 ratio is ~1.8 and the A260/A230 ratio is >2.0.
-
2. Enzymatic Hydrolysis of gDNA to Deoxyribonucleosides
-
Rationale: To accurately measure FdCyd incorporation, the DNA polymer must be completely broken down into its individual nucleoside components. Enzymatic digestion is strongly preferred over acid hydrolysis, as harsh acid conditions can degrade the nucleosides themselves, leading to inaccurate results.[4][11] A multi-enzyme mix ensures complete digestion of the phosphodiester backbone.[5][12]
-
Methodology:
-
In a microcentrifuge tube, combine 1-5 µg of purified gDNA with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 2'-deoxycytidine) for accurate quantification.
-
Add a commercial nucleoside digestion mix, which typically contains a cocktail of enzymes like Benzonase, Nuclease P1, and Alkaline Phosphatase.[10][12] Alternatively, perform a sequential digestion.[5]
-
Incubate the reaction at 37°C for 2-4 hours or overnight to ensure complete digestion.[10][12]
-
Terminate the reaction and precipitate the enzymes by adding 3-4 volumes of ice-cold methanol and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10][13]
-
Carefully transfer the supernatant containing the deoxyribonucleosides to a new tube and evaporate to dryness in a vacuum centrifuge.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
-
3. LC-MS/MS Analysis
-
Rationale: This stage separates FdCyd from other endogenous deoxyribonucleosides and provides highly specific, quantitative detection. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. MRM provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte.[14]
-
Methodology:
-
Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Use a gradient elution with mobile phase A (e.g., 10 mM ammonium formate in water) and mobile phase B (e.g., methanol). A typical gradient might run from 5% to 95% B over 5-10 minutes.[2][13]
-
Mass Spectrometry:
-
Ionization: Use a positive electrospray ionization (ESI+) source.
-
MRM Transitions: Optimize and monitor specific MRM transitions for FdCyd, its corresponding natural analogue 2'-deoxycytidine (dC), and the internal standard. For example:
-
FdCyd: m/z 246 → 130 (precursor ion [M+H]⁺ → product ion [base+H]⁺)
-
dC: m/z 228 → 112 (precursor ion [M+H]⁺ → product ion [base+H]⁺)
-
-
-
Data Acquisition: Create an acquisition method that includes the optimized MRM transitions, collision energies, and retention times for each analyte.
-
4. Data Analysis and Method Validation
-
Rationale: Quantification is based on the ratio of the analyte peak area to the internal standard peak area. The method's performance must be rigorously validated according to established guidelines to ensure data integrity.[15][16][17]
-
Quantification:
-
Integrate the chromatographic peak areas for FdCyd and dC.
-
Calculate the amount of FdCyd and dC in the sample using a calibration curve prepared with known standards.
-
Express the final result as the number of FdCyd molecules per 10⁶ or 10⁷ dC molecules to normalize for the amount of DNA analyzed.
-
-
Method Validation:
-
Specificity: Ensure no interfering peaks are present at the retention time of the analytes in blank matrix samples.[17]
-
Linearity: Establish a linear response over a defined concentration range (e.g., 5-6 orders of magnitude).[17]
-
Accuracy & Precision: Determine the intra- and inter-day accuracy (percent deviation from nominal value) and precision (coefficient of variation, CV%), which should typically be within ±15%.[2][13]
-
Limit of Detection (LOD) & Quantification (LOQ): Empirically determine the lowest concentration that can be reliably detected and quantified.
-
Mechanism of Action Pathway
The following diagram illustrates the cellular processing of FdCyd and its ultimate incorporation into DNA.
Caption: Cellular activation of FdCyd and its incorporation into DNA.
Conclusion
For drug development professionals tasked with validating the incorporation of 5-fluoro-2'-deoxycytidine, LC-MS/MS stands as the unequivocal analytical method of choice. Its superior sensitivity, specificity, and quantitative accuracy provide the robust and reliable data required to confidently assess target engagement and pharmacodynamic effects. While the initial investment in instrumentation and expertise is significant, the quality and integrity of the resulting data are indispensable for advancing novel therapeutics through the development pipeline. The detailed workflow provided in this guide serves as a foundational template for establishing a validated, high-performance assay.
References
- 1. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rockefeller.edu [rockefeller.edu]
- 11. Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
nuclease resistance of 5-fluoro-2'-deoxycytidine modified oligonucleotides compared to 2'-O-methyl modifications
A Comparative Guide to Nuclease Resistance: 5-Fluoro-2'-Deoxycytidine vs. 2'-O-Methyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics and advanced molecular biology applications, enhancing stability against enzymatic degradation is a cornerstone of rational design. Unmodified DNA and RNA oligonucleotides are rapidly cleared by endogenous nucleases, limiting their therapeutic efficacy and experimental utility.[1][2][3][4] Chemical modifications are therefore indispensable.[4][5] This guide provides an in-depth, objective comparison of two pivotal modifications that confer nuclease resistance: 5-fluoro-2'-deoxycytidine (5-F-dC) and 2'-O-methyl (2'-O-Me) RNA. We will explore the mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing nuclease resistance.
Section 1: Understanding the Modifications
1.1 2'-O-Methyl (2'-O-Me) Modification: A Classic for Stability
The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a modification also found in naturally occurring RNAs like tRNA and snRNA.[2][] This seemingly minor alteration has profound effects on the properties of an oligonucleotide.
Mechanism of Nuclease Resistance: The 2'-hydroxyl group is critical for the catalytic mechanism of many ribonucleases. By replacing it with a bulkier, unreactive methyl group, the 2'-O-Me modification sterically hinders the approach of nuclease active sites.[7] This modification provides significant protection against both endonucleases and exonucleases.[2][8] While it prevents attack by single-stranded endonucleases, it is less effective against exonuclease digestion alone, often requiring additional modifications at the oligonucleotide ends for complete protection.[2]
Beyond Stability: 2'-O-Me modifications also increase the thermal stability (Tm) of duplexes with RNA targets, enhancing binding affinity.[][9][10] This is attributed to the pre-organization of the sugar pucker into a C3'-endo conformation, which is favorable for A-form helices typical of RNA:RNA and RNA:DNA duplexes.[9]
1.2 5-Fluoro-2'-Deoxycytidine (5-F-dC): A Potent, Mechanistic Inhibitor
The 5-fluoro-2'-deoxycytidine modification introduces a fluorine atom at the 5-position of the cytosine base. While seemingly a base modification, its impact on nuclease interaction is significant.
Mechanism of Nuclease Resistance: The introduction of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring alters the electronic properties of the nucleobase. While direct comparative studies on nuclease resistance are less abundant than for 2'-O-Me, the principle of steric and electronic hindrance applies. More notably, 5-fluorinated pyrimidines are known mechanism-based inhibitors of certain enzymes, such as DNA methyltransferases.[11] This suggests a potential for specific interactions with nuclease active sites that could contribute to reduced degradation. The 2'-fluoro modification, a related sugar modification, is known to confer nuclease resistance by stabilizing the 3'-endo sugar conformation favored by RNA duplexes, making the oligonucleotide a poorer substrate for nucleases that target the 2'-hydroxyl group.[7]
Unique Properties: The primary application of 5-F-dC has been in the study of DNA methyltransferases, where it forms a covalent adduct with the enzyme, trapping the complex and inhibiting methylation.[11] This highlights its potential for creating oligonucleotides with unique inhibitory properties beyond simple steric hindrance.
Section 2: Head-to-Head Comparison of Nuclease Resistance
Direct, comprehensive studies comparing the nuclease resistance of 5-F-dC and 2'-O-Me modified oligonucleotides are not extensively published. However, by synthesizing data from studies on individual modifications and related chemistries, a comparative picture emerges.
| Modification | Primary Site of Action | Mechanism of Resistance | Relative Nuclease Resistance | Key Advantages | Potential Considerations |
| 2'-O-Methyl (2'-O-Me) | Ribose Sugar | Steric hindrance at the 2'-position, preventing nuclease binding and catalysis.[7] | Moderate to High[12] | Well-established, increases thermal stability, reduces immunogenicity.[12] | May not provide complete protection against all exonucleases without end-capping.[2] |
| 5-Fluoro-2'-Deoxycytidine (5-F-dC) | Nucleobase | Electronic and potential steric effects. Potential for mechanism-based inhibition of certain nucleases. | Data is less direct, but related 2'-fluoro modifications show significant resistance.[13] | Potential for specific enzyme inhibition.[11] | Less data available on broad-spectrum nuclease resistance compared to 2'-O-Me. |
Expert Insight: The choice between 2'-O-Me and 5-F-dC (or its ribo-counterpart, 5-F-C) often depends on the specific application. For broad enhancement of stability in antisense oligonucleotides or siRNAs, the 2'-O-Me modification is a proven and reliable choice.[][14] The 5-fluoro modification may be particularly advantageous when targeting specific enzyme-RNA interactions or when unique mechanistic inhibition is desired.
Section 3: Experimental Protocols for Assessing Nuclease Resistance
To empirically determine the nuclease resistance of modified oligonucleotides, standardized in vitro assays are essential. Here, we provide a detailed protocol for a common nuclease degradation assay using serum.
Protocol: Nuclease Degradation Assay in Serum
This protocol assesses the stability of oligonucleotides in a biologically relevant medium containing a complex mixture of nucleases.
Materials:
-
Modified and unmodified control oligonucleotides (e.g., 20 µM stock solutions in nuclease-free water)
-
Fetal Bovine Serum (FBS) or human serum[15]
-
Nuclease-free water
-
Stop solution (e.g., formamide loading dye with EDTA)[16]
-
Polyacrylamide gel (15-20%, denaturing)[16]
-
TBE buffer (Tris/Borate/EDTA)
-
Nucleic acid stain (e.g., SYBR Gold or GelRed)[16]
-
Gel imaging system
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup:
-
For each oligonucleotide to be tested, prepare a master mix. For a final reaction volume of 20 µL with 50% serum, combine:
-
10 µL of serum
-
X µL of oligonucleotide stock (to achieve a final concentration of 1-2 µM)
-
Nuclease-free water to a final pre-reaction volume of 10 µL.
-
-
Prepare a "time zero" (T0) control for each oligonucleotide by adding 10 µL of the oligonucleotide master mix to a tube containing 10 µL of stop solution before adding the serum.
-
-
Incubation:
-
Pre-warm the serum-containing reaction tubes to 37°C for 5 minutes.
-
Initiate the degradation reaction by adding 10 µL of the pre-warmed oligonucleotide master mix to each reaction tube.
-
Incubate the reactions at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove an aliquot of the reaction and immediately add it to an equal volume of stop solution to halt enzymatic activity.
-
Store the quenched samples on ice or at -20°C until analysis.[16]
-
-
Gel Electrophoresis and Analysis:
-
Load the samples onto a denaturing polyacrylamide gel. Include the T0 control and a lane with an untreated oligonucleotide as a reference.
-
Run the gel at an appropriate voltage to achieve good separation of the full-length oligonucleotide from any degradation products.[16]
-
Stain the gel with a suitable nucleic acid stain.
-
Image the gel and quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry software.
-
-
Data Interpretation:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T0 sample.
-
Plot the percentage of intact oligonucleotide versus time to visualize the degradation kinetics and determine the half-life (t½) of each modified oligonucleotide.
-
Workflow Diagram:
Caption: Workflow for Nuclease Degradation Assay in Serum.
Section 4: Synthesis of Modified Oligonucleotides
The incorporation of both 5-F-dC and 2'-O-Me modifications into oligonucleotides is achieved through standard automated solid-phase phosphoramidite chemistry.[11][17]
Synthesis of 2'-O-Me Oligonucleotides: 2'-O-Me phosphoramidites for A, C, G, and U are commercially available and can be used with standard DNA/RNA synthesis cycles.[18] The synthesis and deprotection procedures are generally straightforward and similar to those for standard DNA synthesis.[8][18]
Synthesis of 5-F-dC Oligonucleotides: The synthesis of the 5-fluoro-2'-deoxycytidine phosphoramidite building block is a multi-step chemical process.[11] Once the phosphoramidite is obtained, it can be incorporated into oligonucleotides using automated DNA synthesizers with standard protocols.[11]
Synthesis Workflow Diagram:
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Section 5: Applications and Future Perspectives
The enhanced nuclease resistance conferred by modifications like 2'-O-Me and 5-F-dC is critical for a wide range of applications:
-
Antisense Therapeutics: Modified oligonucleotides can bind to target mRNA, leading to its degradation or blocking translation, thereby down-regulating the expression of disease-causing proteins.[1][19][20] 2'-O-Me modifications are widely used in this context to improve stability and binding affinity.[][10]
-
siRNA Therapeutics: Small interfering RNAs (siRNAs) require modifications to improve their stability and reduce off-target effects. 2'-O-Me is a common modification used in siRNA design.[]
-
Aptamers: These structured oligonucleotides that bind to specific targets also benefit from nuclease-resistant modifications to increase their in vivo half-life.
-
Splice-Switching Oligonucleotides: These oligonucleotides can modulate pre-mRNA splicing to correct genetic defects, and their stability is paramount for therapeutic efficacy.[21]
Both 5-fluoro-2'-deoxycytidine and 2'-O-methyl modifications offer valuable strategies for enhancing the nuclease resistance of oligonucleotides. 2'-O-Me is a well-characterized and broadly effective modification for improving stability and target affinity, making it a workhorse in the field. 5-F-dC, while less studied in the context of general nuclease resistance, presents intriguing possibilities for developing oligonucleotides with specific, mechanism-based inhibitory properties. The selection of a particular modification strategy should be guided by the specific experimental or therapeutic goal, with empirical validation through robust nuclease stability assays being a critical step in the development process.
References
- 1. Application of antisense technology to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Applications of Single-Stranded Oligonucleotides: Current Landscape of Approved and In-Development Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. glenresearch.com [glenresearch.com]
- 19. Clinical Applications of Oligonucleotides - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]
A Comparative Guide: Leveraging 19F NMR Spectroscopy to Confirm the Incorporation and Environment of 5-Fluoro-2'-deoxycytidine
For researchers, medicinal chemists, and drug development professionals, the precise characterization of modified oligonucleotides is paramount. 5-fluoro-2'-deoxycytidine (FdC), a fluorinated analog of deoxycytidine, is a molecule of significant interest. It serves as a crucial metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and as a powerful spectroscopic probe for studying nucleic acid structure and dynamics. Verifying its successful incorporation into a DNA or RNA strand and, more importantly, understanding its local microenvironment are critical steps in elucidating its biological activity or its effect on nucleic acid conformation.
This guide provides an in-depth analysis of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy as a premier, non-destructive tool for this purpose. We will explore the causality behind its application, compare its performance objectively against alternative analytical methods, and provide field-proven protocols to empower your research.
The Unique Power of the Fluorine Nucleus in NMR
¹⁹F NMR spectroscopy is an exceptionally well-suited technique for studying fluorinated molecules like FdC within complex biological systems.[1] Its power stems from the intrinsic properties of the ¹⁹F nucleus:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, giving it a sensitivity comparable to that of protons (¹H), ensuring strong signals and reasonable acquisition times.[2][3][4][5][6]
-
Background-Free Spectra: Biological systems are virtually devoid of endogenous fluorine. This means that a ¹⁹F NMR spectrum of a biological sample is inherently background-free, and any observed signal can be unambiguously attributed to the incorporated FdC probe.[2][3][7]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, with a chemical shift dispersion spanning over 200 ppm.[2][5][6][7] This sensitivity makes the ¹⁹F nucleus an outstanding reporter on its surroundings. Subtle changes in nucleic acid conformation—such as single-strand vs. duplex, B-form vs. Z-form DNA, or the formation of non-canonical structures like G-quadruplexes—will induce a measurable change in the ¹⁹F chemical shift.[8][9][10][11]
This exquisite sensitivity allows ¹⁹F NMR to answer two fundamental questions in a single experiment:
-
Has FdC been incorporated? The presence of a signal confirms incorporation.
-
What is its structural environment? The chemical shift of the signal provides a fingerprint of its local conformation and interactions.
Caption: FdC in distinct nucleic acid conformations yields unique ¹⁹F NMR chemical shifts.
A Head-to-Head Comparison: ¹⁹F NMR vs. Alternative Methods
While ¹⁹F NMR offers unparalleled structural insight, other techniques are commonly used to detect and quantify nucleoside incorporation. It is crucial to understand their capabilities and limitations to select the appropriate method for the research question at hand.
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Radiolabeling (³H, ¹⁴C) |
| Primary Information | Incorporation, Conformation, Dynamics, Interactions | Quantitative Incorporation, Metabolite ID | Quantitative Incorporation | Quantitative Incorporation, Tracking |
| Sample Integrity | Non-destructive | Destructive | Destructive | Destructive |
| Structural Insight | Excellent: Directly probes the local chemical environment. | None: Provides only compositional data after digestion. | None: Provides only compositional data after digestion. | None: The label itself does not report on its environment. |
| Sensitivity | Moderate to High | Very High | Low to Moderate | Extremely High |
| Key Advantage | Rich structural and dynamic information from intact samples. | Gold standard for absolute quantification of nucleosides.[12][13][14] | Widely accessible, good for routine quantification.[15][16] | Unmatched sensitivity for in vivo tracking and mass balance studies.[17][18] |
| Key Limitation | Requires higher sample amounts than MS; specialized equipment. | Destroys the sample, losing all structural context. | Lower sensitivity; potential for co-eluting species. | Requires handling of radioactive materials; no structural info. |
In-Depth Analysis of Alternatives
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and accurate quantification. The methodology involves the complete enzymatic digestion of the DNA/RNA into its constituent nucleosides, which are then separated by liquid chromatography and detected by the mass spectrometer.[12][13] While it can definitively confirm and quantify the amount of FdC incorporated with picogram-level detection limits, this information comes at the cost of the parent oligonucleotide.[12] All information about the conformation, folding, and interactions of the FdC within the intact nucleic acid is irrevocably lost.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Similar to the sample preparation for MS, HPLC-UV requires the digestion of the nucleic acid.[15][16] The resulting nucleosides are separated on a column, and their quantity is determined by their UV absorbance. It is a robust and widely available technique for quantifying the overall level of FdC incorporation. However, its sensitivity is significantly lower than that of mass spectrometry, and it provides no information beyond composition.
-
Radiolabeling: By synthesizing FdC with a radioactive isotope like tritium (³H) or carbon-14 (¹⁴C), researchers can track its incorporation and fate with exceptional sensitivity.[17][18][19] This method is particularly powerful for in vitro and in vivo studies, such as cell uptake and biodistribution, where the concentration of the target molecule is extremely low.[20] The major drawbacks are the need for specialized facilities for handling radioactive materials and the fact that, like MS and HPLC, it is a destructive technique that provides no structural information about the FdC's environment.
Experimental Workflows: From Synthesis to Spectrum
A self-validating protocol is essential for trustworthy results. The following workflows outline the key steps for preparing and analyzing an FdC-labeled oligonucleotide.
Workflow 1: Synthesis and Purification of FdC-Containing Oligonucleotides
The reliable incorporation of FdC begins with robust chemical synthesis. This involves preparing a protected FdC phosphoramidite monomer, which can then be used in standard automated solid-phase oligonucleotide synthesis.
Caption: Key steps for preparing an FdC-modified oligonucleotide for analysis.
Detailed Protocol Steps:
-
Monomer Synthesis: The synthesis of the FdC phosphoramidite building block is a critical prerequisite. A common route starts from commercially available 5-fluoro-2'-deoxyuridine (FdU), which is converted to FdC.[8][9] The exocyclic amine of FdC must then be protected (e.g., with an acetyl group) to prevent side reactions during oligonucleotide synthesis.[8][9][10] Standard procedures are then used to add the 5'-dimethoxytrityl (DMT) group and perform phosphitylation at the 3'-hydroxyl position to yield the final phosphoramidite monomer.
-
Solid-Phase Synthesis: The FdC phosphoramidite is installed in an automated DNA/RNA synthesizer and incorporated at the desired position(s) in the sequence using standard phosphoramidite chemistry.
-
Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using aqueous ammonium hydroxide.[10] The final, full-length FdC-containing oligonucleotide is then purified to homogeneity using a method like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Verification: The purity and identity of the final product should be confirmed by methods such as electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC before proceeding to NMR analysis.
Workflow 2: ¹⁹F NMR Sample Preparation and Data Acquisition
Acquiring a high-quality ¹⁹F NMR spectrum requires careful sample preparation and attention to key acquisition parameters.
Detailed Protocol Steps:
-
Sample Preparation:
-
Lyophilize the purified oligonucleotide to a dry powder.
-
Resuspend the sample in an appropriate NMR buffer. A typical buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
For exchangeable proton observation, use a 90:10 H₂O:D₂O mixture. For routine ¹⁹F detection, 100% D₂O can be used to eliminate the water signal.
-
The final sample concentration should be as high as possible, typically in the range of 0.1 to 1.0 mM.
-
Transfer the solution to a suitable NMR tube (e.g., Shigemi tube for limited sample volumes).
-
-
Spectrometer Setup:
-
The experiment should be run on an NMR spectrometer equipped with a probe capable of observing ¹⁹F frequencies (a broadband or multinuclear probe).
-
Tune and match the probe to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Set the experiment temperature (e.g., 25 °C). Allow the sample to equilibrate for 5-10 minutes.
-
Acquire a simple 1D ¹⁹F spectrum. A key consideration is the use of proton decoupling during the acquisition period to remove ¹H-¹⁹F coupling, which results in sharper signals and improved sensitivity.[6]
-
Essential Parameters:
-
Spectral Width: Center the spectral window on the expected chemical shift region for fluoropyrimidines and ensure the width is sufficient to cover any potential signals.
-
Reference: The ¹⁹F chemical shift is typically referenced externally to a known standard, such as trifluoroacetic acid (TFA) or the historical standard, trichlorofluoromethane (CFCl₃).[6]
-
Acquisition Time: Typically 0.5 - 1.0 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.
-
Number of Scans: This will depend on the sample concentration and can range from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Conclusion: The Right Tool for the Question
For the definitive confirmation of 5-fluoro-2'-deoxycytidine incorporation and the concurrent elucidation of its structural environment, ¹⁹F NMR spectroscopy is an unparalleled, non-destructive technique. Its unique combination of a background-free signal and high sensitivity to the local chemical environment provides structural and dynamic information that is completely inaccessible by degradative methods like mass spectrometry and HPLC.
While LC-MS/MS remains the superior choice for absolute quantification and metabolite identification, and radiolabeling is the champion for high-sensitivity tracking, ¹⁹F NMR provides the crucial link between the presence of FdC and its functional, structural consequence within an intact nucleic acid. By integrating ¹⁹F NMR into the analytical workflow, researchers can gain a much deeper and more functionally relevant understanding of their FdC-modified systems, accelerating insights in drug development and nucleic acid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small, but powerful and attractive: 19F in biomolecular NMR: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of DNA: A Comparative Guide to the Circular Dichroism Analysis of 5-Fluoro-2'-deoxycytidine-Modified DNA
For researchers, scientists, and drug development professionals, understanding the subtle conformational and stability changes in DNA upon nucleobase modification is paramount. 5-fluoro-2'-deoxycytidine (5-F-dC), a key player in epigenetic studies and cancer therapy, presents a fascinating case. This guide provides an in-depth comparative analysis of the circular dichroism (CD) spectra and thermodynamic stability of DNA containing 5-F-dC, offering a comprehensive resource for those working with modified oligonucleotides.
The introduction of a fluorine atom at the C5 position of deoxycytidine is a subtle yet powerful modification. It serves as a valuable probe for studying DNA-protein interactions and is the basis for drugs that inhibit DNA methyltransferases[1][2]. Circular dichroism spectroscopy, a technique highly sensitive to the helical structure of macromolecules, is an indispensable tool for elucidating the conformational consequences of such modifications[3]. This guide will dissect the CD signature of 5-F-dC-containing DNA, compare it with canonical and other modified DNA forms, and provide the experimental framework for such analyses.
The Conformational Impact of 5-Fluorocytidine: A Subtle Footprint on the Double Helix
A pivotal study by Hu and McLaughlin in 2019 investigated the conformational properties of a self-complementary d(CG)6 oligonucleotide containing a single 5-F-dC substitution. Their circular dichroism experiments revealed that the replacement of a standard deoxycytidine with 5-F-dC does not induce any detectable large-scale conformational changes. The CD spectra of the modified DNA were virtually superimposable with the unmodified sequence in both the right-handed B-form and the left-handed Z-form, which can be induced under high salt conditions[4][5].
This minimal structural perturbation is a significant finding. It suggests that the fluorine atom, despite its high electronegativity, does not grossly alter the global helical parameters of the DNA duplex. This property makes 5-F-dC an excellent non-perturbative probe for studying DNA recognition by enzymes, as the observed effects can be more confidently attributed to the electronic properties of the fluorine atom rather than a distorted DNA structure[4].
Visualizing the Comparison: CD Spectra of 5-F-dC DNA vs. Unmodified DNA
While the original publication should be consulted for the precise spectra, the findings indicate that a visual comparison would show nearly identical curves for both the B- and Z-forms of the d(CG)6 duplex, with and without the 5-F-dC modification. The classic B-form DNA spectrum is characterized by a positive band around 275-280 nm, a negative band around 245-250 nm, and a crossover at approximately 258 nm[6]. The Z-form, a left-handed helix, displays an inverted spectrum with a negative band near 290 nm and a positive band around 260 nm[6]. The research by Hu and McLaughlin confirms that the 5-F-dC modified DNA faithfully adopts these characteristic spectral shapes under the appropriate buffer conditions[4][5].
Thermodynamic Stability: A Quantitative Look at the Impact of 5-Fluorocytidine
Beyond the overall conformation, the thermodynamic stability of the DNA duplex is a critical parameter. This is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.
Experimental data on a 12-mer DNA duplex (5'-CATGGXGCTACC-3', where X is the modified base) provides a clear quantitative comparison. The incorporation of a single 5-F-dC slightly destabilizes the DNA duplex, as evidenced by a decrease in the melting temperature.
| Modification | Sequence Context | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |
| Unmodified (dC) | 5'-CATGGCGCTACC-3' | 54.2 | - | Wilde et al., 2015 |
| 5-Fluoro-dC (5-F-dC) | 5'-CATGG(5-F-dC)GCTACC-3' | 53.0 | -1.2 | Wilde et al., 2015 |
| 5-Methyl-dC (5-Me-dC) | 5'-CATGG(5-Me-dC)GCTACC-3' | 55.5 | +1.3 | Wilde et al., 2015 |
This slight destabilization (ΔTm = -1.2 °C) observed with 5-F-dC is in contrast to the well-documented stabilizing effect of 5-methylation. The incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) in the same sequence context increases the melting temperature by 1.3 °C. This highlights the distinct electronic and steric effects of the fluorine and methyl groups on the stability of the DNA duplex.
Experimental Protocols: A Guide to Best Practices
To ensure the integrity and reproducibility of CD and thermal denaturation studies of modified oligonucleotides, a rigorous experimental approach is essential.
Protocol 1: Circular Dichroism Spectroscopy
This protocol outlines the general steps for acquiring CD spectra of DNA oligonucleotides.
1. Sample Preparation:
- Synthesize and purify the desired DNA oligonucleotides, including the unmodified control and the 5-F-dC-containing sequence.
- Accurately determine the concentration of the oligonucleotide solutions using UV absorbance at 260 nm.
- Anneal the complementary strands by heating to 90-95 °C for 5 minutes followed by slow cooling to room temperature to ensure proper duplex formation.
- Prepare the final samples in a suitable buffer, typically 10 mM sodium phosphate with a defined NaCl concentration (e.g., 100 mM for B-form analysis).
2. Instrumentation and Data Acquisition:
- Use a calibrated circular dichroism spectrophotometer.
- Set the wavelength range, typically from 320 nm to 200 nm.
- Use a quartz cuvette with a known path length (e.g., 1 cm).
- Acquire the spectra at a controlled temperature (e.g., 25 °C).
- Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
- Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
3. Data Processing and Analysis:
- Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length.
- Compare the spectra of the modified and unmodified DNA to identify any changes in the position, intensity, or shape of the CD bands.
Caption: Conformational and Stability Effects of C5 Modifications.
Conclusion and Future Perspectives
The analysis of DNA containing 5-fluoro-2'-deoxycytidine by circular dichroism reveals a modification with a subtle yet significant character. The lack of major conformational changes makes 5-F-dC an invaluable tool for probing the intricacies of DNA-protein interactions and for the development of targeted therapeutics. The slight thermodynamic destabilization, in contrast to the stabilizing effect of 5-methylation, underscores the fine-tuning of DNA stability by C5 pyrimidine modifications. For researchers in drug discovery and molecular biology, a thorough understanding of these biophysical properties, as outlined in this guide, is essential for the rational design of modified oligonucleotides with desired structural and functional characteristics.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. 5-Fluorocytosine in DNA is a mechanism-based inhibitor of HhaI methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of 5-fluorocytosine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Binding Affinity of Aptamers Modified with 5-Fluoro-2'-deoxycytidine
For my colleagues in research and drug development, the journey from aptamer selection to a validated therapeutic or diagnostic candidate is one of meticulous optimization and rigorous validation. Aptamers, with their high specificity and synthetic accessibility, present a compelling alternative to traditional antibodies.[1][2] However, their inherent susceptibility to nuclease degradation in biological systems is a significant hurdle.[3] Chemical modifications are not just a solution to this stability problem; they are a gateway to enhancing the fundamental properties of the aptamer, most notably its binding affinity.[4][5]
This guide focuses on a particularly potent modification: the incorporation of 5-fluoro-2'-deoxycytidine (and related 2'-fluoropyrimidines). From my experience in the field, this modification is a cornerstone of modern aptamer development. The introduction of a highly electronegative fluorine atom at the 2' position of the ribose sugar pre-organizes the phosphodiester backbone into an RNA-like C3'-endo conformation, which can significantly enhance binding affinity and confer profound nuclease resistance.[6][7][8]
But how do we prove this enhancement? How do we generate the robust, quantitative data needed to advance a modified aptamer candidate? This guide provides an in-depth, objective comparison of the primary techniques used to validate target binding affinity, supported by field-proven insights and detailed experimental protocols. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Chapter 1: The Landscape of Binding Affinity Assays: A Comparative Analysis
Choosing the right analytical technique is the most critical decision in the validation workflow. The choice depends on the required data (kinetics vs. endpoint affinity), available sample quantity, desired throughput, and the nature of the target molecule. Below is a comparative overview of the four most powerful and widely adopted techniques in our field.
Core Methodologies at a Glance
| Technique | Principle | Data Output | Label-Free? | Throughput | Key Advantage | Primary Limitation |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass change at a sensor surface.[9] | KD (affinity), kon (association rate), koff (dissociation rate).[10] | Yes | Medium | Provides full kinetic and affinity profile.[11] | Potential for mass transport limitations or artifacts from surface immobilization. |
| Bio-Layer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip.[12] | KD, kon, koff.[13] | Yes | High | High throughput, "dip-and-read" format is simple and fast.[14] | Generally less sensitive than SPR, especially for small molecule targets.[13] |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event.[15][16] | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[17] | Yes | Low | Direct, in-solution measurement of thermodynamic parameters; no immobilization needed.[18] | Requires large amounts of sample; low throughput.[15] |
| Fluorescence Anisotropy (FA) | Change in the rotational speed of a fluorescently labeled molecule upon binding.[19] | KD.[20] | No | High | Homogeneous, in-solution assay; excellent for high-throughput screening.[21] | Requires fluorescent labeling which can potentially alter binding behavior. |
Chapter 2: The Validation Workflow: From Modified Aptamer to Affinity Constant
A systematic approach is essential for generating reliable and reproducible data. The following workflow outlines the critical stages of the validation process, ensuring scientific integrity at each step.
Caption: A generalized workflow for validating aptamer binding affinity.
Chapter 3: In-Depth Protocol: Affinity and Kinetics Measurement using Surface Plasmon Resonance (SPR)
SPR is arguably the gold standard for characterizing biomolecular interactions, providing not just the equilibrium affinity (KD) but also the kinetic rate constants (kon and koff) that define the interaction.[10][22] This level of detail is invaluable, as a modification might enhance affinity by accelerating the "on-rate" or, more commonly, by slowing the "off-rate," the latter being highly desirable for therapeutic longevity.
Causality Behind the Experimental Choices
-
Why Immobilize the Target, Not the Aptamer? While either partner can be immobilized, immobilizing the target protein (the "ligand" in SPR terms) and flowing the aptamer (the "analyte") is often preferred. This approach ensures that each aptamer molecule is free in solution and can adopt its optimal binding conformation without potential steric hindrance from the sensor surface.[9]
-
The Critical Role of the Reference Flow Cell: A reference flow cell, activated and blocked in the same way as the sample cell but without the immobilized target, is non-negotiable. It serves to subtract any non-specific binding of the aptamer to the sensor surface and corrects for bulk refractive index changes, ensuring the measured response is solely due to the specific binding event.[22]
-
Kinetic Titration vs. Multi-Cycle Analysis: For this protocol, we will use a multi-cycle analysis, where different concentrations of the aptamer are injected sequentially with a regeneration step in between. This is a robust method that allows for straightforward data fitting. A kinetic titration (single-cycle kinetics) is a faster alternative but requires more complex data analysis models.
Step-by-Step SPR Protocol
Objective: To determine the KD, kon, and koff for the interaction between a target protein and a 5-fluoro-2'-deoxycytidine modified aptamer.
Materials:
-
SPR instrument (e.g., Biacore™, OpenSPR™)
-
Sensor Chip (A CM5 or equivalent carboxymethylated dextran chip is standard for amine coupling)
-
Target protein (>95% purity)
-
Modified and unmodified aptamers (>95% purity, desalted)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) or a buffer optimized for the specific interaction.
-
Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt solution, to be optimized.
Workflow Diagram:
Caption: Step-by-step workflow for a multi-cycle SPR experiment.
Procedure:
-
System Preparation:
-
Thoroughly degas all buffers and solutions.[15]
-
Prime the SPR system with running buffer until a stable baseline is achieved.
-
-
Target Immobilization (Amine Coupling):
-
Perform this on both the sample and reference flow cells.
-
Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Immobilization (Sample Cell Only): Inject the target protein (diluted to 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the sample flow cell until the desired immobilization level (e.g., 1000-2000 Resonance Units, RU) is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes to deactivate any remaining active esters.
-
-
Aptamer Folding:
-
Before injection, it is crucial to properly fold the aptamer. A standard protocol is to heat the aptamer stock (in binding buffer) to 85-95°C for 5 minutes, followed by cooling to room temperature for 15-20 minutes.[23] This ensures a homogenous population of correctly folded structures.
-
-
Kinetic Analysis (Multi-Cycle):
-
Prepare a serial dilution of the folded aptamer in running buffer. A good starting range is from 0.1x to 10x the expected KD (e.g., 1 nM to 500 nM), including a zero-concentration (buffer only) injection for double referencing.
-
For each concentration, perform the following cycle:
-
Association: Inject the aptamer concentration over both flow cells for a defined period (e.g., 180 seconds) to monitor binding.
-
Dissociation: Flow running buffer over the cells for a longer period (e.g., 600 seconds) to monitor the dissociation of the complex.
-
Regeneration: Inject the optimized regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0 for 30 seconds) to strip the bound aptamer and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
After the run is complete, process the data using the instrument's analysis software.
-
Subtract the reference flow cell data from the sample flow cell data, and then subtract the "zero concentration" run (double referencing).
-
Fit the resulting sensorgrams globally to a suitable binding model (a 1:1 Langmuir binding model is most common for aptamer interactions).
-
The software will calculate the best-fit values for kon, koff, and the KD (koff / kon).
-
Chapter 4: Interpreting the Results: A Comparative Case Study
After executing the protocol for both the unmodified and the 5-fluoro-2'-deoxycytidine modified aptamer, the true value of the modification can be quantified. The data below represents a typical outcome for a successful modification strategy.
Quantitative Comparison of Binding Parameters
| Aptamer Version | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (KD) (nM) | Fold Improvement in Affinity |
| Unmodified DNA Aptamer | 1.2 x 105 | 5.8 x 10-3 | 48.3 | - |
| 5-Fluoro Modified Aptamer | 1.5 x 105 | 8.5 x 10-4 | 5.7 | 8.5x |
Analysis of the Data:
The data clearly demonstrates the powerful effect of the 5-fluoro modification. The primary driver of the affinity enhancement is a ~7-fold decrease in the dissociation rate (koff) . This means the modified aptamer-target complex is significantly more stable and stays bound for a longer duration than the unmodified version. This is a common and highly desirable outcome of 2'-fluoro modifications.[5] The association rate (kon) is slightly improved, but the slower off-rate is the dominant factor in the nearly order-of-magnitude improvement in the overall binding affinity (KD). This is the quantitative evidence required to validate the modification and justify moving the candidate forward in the development pipeline.
Conclusion
Validating the binding affinity of chemically modified aptamers is not a mere quality control step; it is the fundamental process by which we demonstrate enhanced function. The incorporation of 5-fluoro-2'-deoxycytidine is a proven strategy for improving both the stability and binding characteristics of aptamers.[5][6] By employing rigorous, label-free techniques like Surface Plasmon Resonance and adhering to a systematic, self-validating protocol, researchers can generate the high-quality kinetic and affinity data necessary to compare candidates objectively. This data-driven approach allows us to rationally engineer the next generation of aptamer-based diagnostics and therapeutics with confidence and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Aptamers Chemistry: Chemical Modifications and Conjugation Strategies | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Modifications of Aptamers | Encyclopedia MDPI [encyclopedia.pub]
- 5. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japtamers.co.uk [japtamers.co.uk]
- 10. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. researchgate.net [researchgate.net]
- 13. ast.uga.edu [ast.uga.edu]
- 14. Determining Functional Aptamer-Protein Interaction by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. Label-Free Determination of the Dissociation Constant of Small Molecule-Aptamer Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japtamers.co.uk [japtamers.co.uk]
- 20. Aptamer binding assays and molecular interaction studies using fluorescence anisotropy - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japtamers.co.uk [japtamers.co.uk]
HPLC versus PAGE for purity analysis of 5-fluoro-2'-deoxycytidine oligonucleotides
An In-Depth Guide to Purity Analysis of 5-Fluoro-2'-deoxycytidine Oligonucleotides: HPLC vs. PAGE
Introduction: The Critical Role of Purity in Therapeutic Oligonucleotides
Therapeutic oligonucleotides represent a rapidly advancing frontier in medicine, offering the potential to treat a wide array of diseases by modulating gene expression.[1] The synthesis of these molecules, including modified variants like those containing 5-fluoro-2'-deoxycytidine, is a complex, multi-step process. This process inevitably generates a heterogeneous mixture containing the desired full-length product (FLP) alongside various impurities such as truncated sequences (n-1, n-2 shortmers), extended sequences (n+1 longmers), and other process-related by-products.[2][3][4][5]
For any oligonucleotide therapeutic, ensuring the purity, identity, and safety of the final drug substance is paramount.[6][7] Even minor impurities can significantly impact the drug's efficacy and safety profile.[6] Consequently, regulatory bodies like the FDA and EMA mandate the use of robust and reliable analytical methods to characterize the product and its impurity profile comprehensively.[3][8][9] The incorporation of modifications such as 5-fluoro-2'-deoxycytidine, designed to enhance properties like nuclease resistance or binding affinity, adds another layer of analytical complexity.[10]
This guide provides a detailed comparison of two cornerstone techniques for oligonucleotide purity analysis: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). We will delve into the fundamental principles, provide field-proven experimental protocols, and offer expert insights to help researchers and drug development professionals select and implement the most appropriate analytical strategy for 5-fluoro-2'-deoxycytidine oligonucleotides. The use of such orthogonal methods is key to building a complete and trustworthy analytical data package.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Oligonucleotide Analysis
HPLC is a powerful and versatile technique for the separation, quantification, and purification of oligonucleotides.[11] It offers high resolution, sensitivity, and amenability to automation, making it a staple in both research and quality control environments. For oligonucleotides, two primary HPLC modes are employed: Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP).
Ion-Exchange HPLC (IEX-HPLC)
The Causality Behind the Method: IEX-HPLC separates molecules based on their net charge. The oligonucleotide backbone contains a negatively charged phosphate group for each nucleotide linkage.[12] This inherent charge provides a direct handle for separation. The analysis utilizes a stationary phase (the column) with positively charged functional groups. As the crude oligonucleotide sample is loaded, all negatively charged species bind to the column. A gradient of increasing salt concentration is then applied. The salt ions compete with the oligonucleotides for binding sites on the column, and molecules with fewer charges (i.e., shorter oligonucleotides) are displaced and elute first.[13]
Strengths:
-
Excellent Resolution of Shortmers: Because separation is directly proportional to the number of phosphate groups, IEX-HPLC excels at resolving full-length products from truncated failure sequences (n-1, n-2).[13]
-
Effective for Secondary Structures: Many IEX methods use a high-pH mobile phase, which effectively denatures secondary structures like hairpins or G-quadruplexes that can interfere with separation.[14] This makes it ideal for sequences with high GC content.
-
Suitable for Longer Oligonucleotides: IEX is a preferred method for the analysis and purification of longer oligonucleotides, often in the 40-100 base range.[11][15]
Limitations:
-
MS Incompatibility: The high concentrations of non-volatile salts used in the mobile phase are not compatible with mass spectrometry (MS) detection, which is a critical tool for identifying unknown impurities.[16]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
The Causality Behind the Method: Standard reversed-phase chromatography, which separates based on hydrophobicity, is unsuitable for highly polar oligonucleotides. IP-RP-HPLC overcomes this by adding an ion-pairing (IP) reagent, typically a positive alkylamine like triethylamine (TEA), to the mobile phase.[17][18] The positively charged IP reagent neutralizes the negative charges on the oligonucleotide's phosphate backbone. This neutralization allows the oligonucleotide to be retained by a hydrophobic stationary phase (e.g., C18) via the hydrophobicity of its nucleobases.[17] Elution is then achieved with an increasing gradient of an organic solvent, such as acetonitrile.
Strengths:
-
High Resolution and MS Compatibility: IP-RP-HPLC is the gold standard for purity analysis because it offers both high-resolution separation and is fully compatible with MS detection.[6][19] This LC-MS workflow is indispensable for confirming the molecular weight of the main product and identifying impurities.[6][20]
-
Versatility: This technique is effective for a wide range of oligonucleotides, including those with hydrophobic modifications.[21]
-
Mitigation of Secondary Structures: The use of organic solvents and elevated column temperatures (e.g., 60 °C) can disrupt secondary structures, leading to sharper peaks and improved resolution.[18]
Limitations:
-
Decreased Resolution with Length: The resolving power of IP-RP-HPLC tends to decrease for oligonucleotides longer than 50-60 bases, as the contribution of a single nucleotide to the overall hydrophobicity becomes less significant.[22]
Experimental Workflow: HPLC Analysis
References
- 1. Recent advances in analytical separation techniques for therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. syoligo.sylentis.com [syoligo.sylentis.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 8. usp.org [usp.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. atdbio.com [atdbio.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Purification [microsynth.com]
- 16. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. waters.com [waters.com]
- 21. idtdna.com [idtdna.com]
- 22. labcluster.com [labcluster.com]
comparative study of the cytotoxic effects of siRNAs with and without 5-fluoro modifications
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the precise control of cellular processes hinges on the design of small interfering RNAs (siRNAs). While the primary goal is potent and specific gene silencing, the inherent cytotoxic potential of these molecules is a critical parameter that demands rigorous evaluation. This guide provides a comprehensive comparative study of the cytotoxic effects of standard, unmodified siRNAs versus those incorporating 5-fluoro modifications. We will delve into the underlying mechanisms of cytotoxicity, present supporting experimental data, and offer detailed protocols for researchers, scientists, and drug development professionals to assess these effects in their own work.
Introduction: The Double-Edged Sword of siRNA Activity
Small interfering RNAs have emerged as powerful tools for post-transcriptional gene silencing.[1] Their therapeutic promise is vast, yet their journey from the lab to the clinic is paved with challenges, a significant one being unintended cytotoxicity. This toxicity can stem from several factors, including off-target effects, where the siRNA inadvertently silences unintended genes, and the activation of the innate immune system.[2][3][4]
Chemical modifications to the siRNA duplex are a key strategy to mitigate these undesirable effects, enhancing stability and specificity.[1][] Among these, 2'-fluoro (2'-F) modifications have been shown to increase nuclease resistance and thermal stability.[1][6] However, a distinct class of modifications, such as the incorporation of 5-fluoro-2'-deoxyuridine (FdU), is designed not to reduce but to strategically enhance cytotoxicity, turning the siRNA into a targeted therapeutic weapon, particularly in oncology.[7][8][9] This guide will dissect the nuances of these two opposing goals of siRNA modification.
Mechanisms of siRNA-Induced Cytotoxicity
Understanding the sources of cytotoxicity is paramount to designing safer and more effective siRNA molecules. The primary mechanisms can be broadly categorized into off-target effects and innate immune activation.
Off-Target Effects: The Perils of Imperfect Complementarity
The propensity for off-target effects is sequence-dependent and can be a significant contributor to the cytotoxic profile of an siRNA.[2][3]
Innate Immune Activation: A Double-Edged Sword
The introduction of foreign double-stranded RNA (dsRNA) can trigger the body's innate immune system, a defense mechanism evolved to combat viral infections.[12][13] Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, located in endosomes, and cytosolic sensors like RIG-I and MDA5, can recognize siRNAs as pathogen-associated molecular patterns (PAMPs).[][12][14] This recognition initiates a signaling cascade that can lead to the production of pro-inflammatory cytokines and interferons, potentially causing widespread inflammation and cell death.[][12]
Interestingly, this immune activation can be harnessed for therapeutic benefit in certain contexts, such as cancer immunotherapy, where a pro-inflammatory environment can enhance anti-tumor responses.[15]
The Impact of 5-Fluoro Modifications on siRNA Cytotoxicity
The introduction of fluorine at the 2' position of the ribose sugar (2'-F) is a common modification aimed at improving the pharmacological properties of siRNAs. Conversely, the incorporation of a 5-fluoro-2'-deoxyuridine (FdU) nucleoside has a fundamentally different objective: to leverage the metabolic fate of the modified nucleoside to induce potent cytotoxicity.
2'-Fluoro Modifications: Enhancing Stability and Reducing Immunostimulation
The 2'-F modification is well-tolerated within the RNA-induced silencing complex (RISC) and offers several advantages:[1][6]
-
Increased Nuclease Resistance: The electronegative fluorine atom protects the phosphodiester backbone from degradation by cellular nucleases, prolonging the siRNA's half-life.[1]
-
Enhanced Thermal Stability: 2'-F modifications increase the melting temperature (Tm) of the siRNA duplex, contributing to its overall stability.[1][]
-
Reduced Immune Stimulation: The replacement of uridines with 2'-F modified pyrimidines can reduce the recognition of the siRNA by innate immune sensors like TLR7 and TLR8, thereby dampening the inflammatory response.[1][][16]
While generally considered to reduce non-specific cytotoxicity, it's important to note that extensive 2'-F modification can sometimes lead to unexpected toxicities by altering protein interactions.[17]
5-Fluoro-2'-deoxyuridine (FdU) Modifications: A Pro-Drug Approach to Cytotoxicity
In stark contrast to 2'-F modifications, the incorporation of FdU into an siRNA is a deliberate strategy to enhance its cytotoxic payload.[7][9] This approach is particularly relevant in cancer therapy, where the goal is to kill rapidly dividing tumor cells.
The mechanism is as follows:
-
The FdU-containing siRNA is delivered to the target cell and engages the RNAi machinery to silence its target gene.
-
As the siRNA is eventually degraded by cellular processes, the FdU nucleoside is released.
-
Intracellularly, FdU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).
-
FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.
-
Inhibition of TS leads to a depletion of thymidine pools, causing DNA damage and inducing apoptosis (programmed cell death).[7][9]
Comparative Performance Data
The following table summarizes the expected cytotoxic profiles of unmodified siRNAs versus those with 2'-fluoro and 5-fluoro-2'-deoxyuridine modifications based on published findings.
| Feature | Unmodified siRNA | 2'-Fluoro Modified siRNA | 5-Fluoro-2'-deoxyuridine (FdU) Modified siRNA |
| Primary Cytotoxicity Mechanism | Off-target effects, Innate immune activation[2][4] | Reduced off-target effects and immune activation[1][16] | Intrinsic cytotoxicity from released FdU metabolite (FdUMP)[7][9] |
| Off-Target Effects | Can be significant, sequence-dependent[2][3] | Generally reduced due to improved specificity[18] | Off-target effects of the siRNA sequence itself may be present, but overshadowed by FdU cytotoxicity. |
| Innate Immune Stimulation (TLR7/8) | High potential for activation, especially with certain sequence motifs[13][15][16] | Significantly reduced compared to unmodified siRNAs[1][][16] | Immune stimulation from the siRNA backbone is possible, but the primary effect is FdU-mediated cell death. |
| Overall Cell Viability | Can be reduced due to off-target effects and immune response[2][11] | Generally higher than unmodified siRNAs due to reduced non-specific effects.[1] | Significantly and intentionally reduced, with IC50 values potentially 10-100 fold lower than control siRNAs.[7][8][9] |
| Therapeutic Application | Gene function studies, potential therapeutics with careful sequence design. | Therapeutics requiring high stability and low immunogenicity. | Targeted cancer therapy, where enhanced cytotoxicity is desired.[7][9] |
Experimental Protocols for Assessing siRNA Cytotoxicity
To empirically determine the cytotoxic effects of your siRNAs, a combination of assays is recommended. It is crucial to distinguish between cytotoxicity caused by the siRNA itself and that induced by the transfection reagent.[19][20] Therefore, proper controls are essential.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing siRNA cytotoxicity.
Caption: Workflow for assessing siRNA cytotoxicity.
Detailed Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
siRNAs (unmodified, modified, and negative control)
-
Opti-MEM™ Reduced Serum Medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection (typically 30-50% confluency).[22][23] Incubate overnight.
-
Transfection Complex Preparation:
-
For each well, dilute the desired amount of siRNA (e.g., a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM™).[23][24]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.[23]
-
-
Transfection:
-
Remove the culture medium from the cells and add fresh, antibiotic-free complete medium.[25]
-
Add the siRNA-transfection reagent complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time will depend on the cell type and the target gene.[23]
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Include controls such as cells treated with transfection reagent only and cells transfected with a non-targeting (scrambled) siRNA.[25][26]
-
Recommended Controls
-
Untreated Cells: To establish a baseline for 100% cell viability.
-
Transfection Reagent Only: To assess the cytotoxicity of the delivery vehicle.
-
Negative Control siRNA: A scrambled sequence with no known homology to the target genome to control for sequence-independent effects of the siRNA duplex.[25]
-
Positive Control siRNA: An siRNA known to induce a specific phenotype or cytotoxicity to validate the experimental setup.
Signaling Pathways in Innate Immune Activation
The following diagram illustrates the key signaling pathways involved in the recognition of siRNAs by Toll-like receptors.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sitoolsbiotech.com [sitoolsbiotech.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Innate immune regulations and various siRNA modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Cholesterol Nanoparticles Function as Potent Immune Activators via TLR7 and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA-induced immunostimulation through TLR7 promotes antitumoral activity against HPV-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Guidelines for transfection of siRNA [qiagen.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. scifusions.com [scifusions.com]
- 25. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
As researchers and professionals dedicated to advancing drug development and scientific discovery, our commitment to safety and environmental stewardship is paramount. The synthesis of novel oligonucleotides often involves specialized reagents like DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite, and the responsible management of its waste is a critical aspect of our laboratory operations. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of your team and compliance with regulatory standards.
Precautionary Hazard Assessment: A Prudent Approach
Given the specialized nature of this compound, a specific Safety Data Sheet (SDS) may not always be readily available. In such cases, a precautionary approach is the cornerstone of safe laboratory practice. We must infer potential hazards from the structural components of the molecule and related compounds.
This compound is a complex organic molecule with several key features that inform our disposal strategy:
-
Phosphoramidite Group: This functional group is highly reactive and sensitive to moisture and oxidation.[1] Improper handling can lead to degradation and the formation of byproducts with unknown toxicities.
-
Fluorinated Nucleoside Analog: The presence of a fluorine atom on the cytidine base places this compound in the category of halogenated organic compounds. While some fluorinated compounds are relatively inert, others can be toxic or environmentally persistent. For instance, the related compound 5-Fluoro-2'-deoxyuridine is classified as toxic if swallowed.[2]
-
Dimethoxytrityl (DMTr) Group: This protecting group is relatively stable but will be removed during oligonucleotide synthesis, generating trityl cation-containing waste, which should be managed appropriately.
In the absence of specific toxicological data, it is imperative to treat this compound and its associated waste as hazardous. Always consult with your institution's Environmental Health & Safety (EHS) department to ensure compliance with local, state, and federal regulations.
Waste Stream Segregation: The Foundation of Safe Disposal
Proper segregation of waste at the point of generation is crucial to prevent unintended chemical reactions and to facilitate compliant disposal. The following table outlines the primary waste streams you will encounter when working with this compound.
| Waste Stream | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips). | Labeled, sealed, and chemically resistant container (e.g., polyethylene). |
| Liquid Chemical Waste | Solutions containing this compound, such as expired solutions in acetonitrile or other organic solvents. | Labeled, sealed, and chemically compatible solvent waste container (e.g., high-density polyethylene or glass). Must be stored in secondary containment. |
| Contaminated Sharps | Needles and syringes used for transferring solutions of the phosphoramidite. | Puncture-proof, labeled sharps container. |
| General Lab Waste (Potentially Contaminated) | Gloves, bench paper, and other personal protective equipment (PPE) with minor contamination. | Segregate as hazardous waste to err on the side of caution. Place in a designated, labeled hazardous waste bag or container. |
Step-by-Step Disposal Protocols
The following protocols provide a detailed workflow for the safe disposal of each waste stream.
Solid Waste Disposal
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Work in a Ventilated Area: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure.
-
Container Preparation: Obtain a designated solid hazardous waste container from your EHS department. Ensure it is clean, dry, and properly labeled with a hazardous waste tag.
-
Transfer of Solid Waste:
-
For unused or expired powder, carefully transfer the entire vial with its original label into the hazardous waste container.
-
Place any contaminated items such as weigh boats, disposable spatulas, and pipette tips directly into the container.
-
-
Seal and Store: Securely seal the container and store it in your laboratory's designated Satellite Accumulation Area (SAA).
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the full waste container.
Liquid Waste Disposal
-
PPE and Ventilation: Wear appropriate PPE, including chemical splash goggles, and work within a chemical fume hood.
-
Select a Compatible Waste Container: Use a designated liquid hazardous waste container that is compatible with the solvent used (e.g., acetonitrile). Do not mix incompatible waste streams.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the chemical constituents and their approximate concentrations.
-
Transfer of Liquid Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Seal and Store: Tightly cap the container and place it in a secondary containment bin within your SAA.
-
Schedule Disposal: Once the container is approaching full (do not overfill), arrange for its collection by your EHS department.
Contaminated Sharps Disposal
-
Immediate Disposal: Immediately after use, place any needles and syringes used to handle this compound solutions into a designated sharps container.
-
Do Not Recap Needles: To prevent needlestick injuries, do not attempt to recap, bend, or break needles.
-
Container Management: Do not overfill the sharps container. When it is three-quarters full, seal it and arrange for its disposal through your institution's EHS or biohazardous waste program, as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
References
A Senior Application Scientist's Guide to Handling DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite
Welcome to your essential guide for the safe and effective handling of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite (CAS: 143774-48-5).[1] As a cornerstone reagent in the synthesis of fluorinated oligonucleotides for therapeutic and diagnostic applications, its proper management is paramount. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for laboratory operations, ensuring both personnel safety and experimental integrity. Our goal is to empower you with the knowledge to build a self-validating system of safety and precision in your laboratory.
The 'Why': Understanding the Inherent Risks
This compound is a complex molecule with multiple reactive sites. A comprehensive risk assessment requires understanding the hazards associated not just with the intact molecule, but with its constituent parts and potential degradation products.
-
Phosphoramidite Moiety: The phosphoramidite group contains a trivalent phosphorus atom, making it highly susceptible to oxidation and hydrolysis.[2] Exposure to moisture or air will compromise the reagent's integrity, leading to failed synthesis cycles. Handling under an inert atmosphere is not just a suggestion, but a requirement for efficacy.
-
5-Fluoro-2'-deoxycytidine Core: The nucleoside component presents the primary health hazard. While specific toxicity data for the phosphoramidite is limited, the parent compound, 5-Fluoro-2'-deoxycytidine, and its close analog, 5-Fluoro-2'-deoxyuridine (Floxuridine), are classified as hazardous.[3][4] These compounds are known to be:
This hazard profile mandates that the compound be handled under the guidelines for "Particularly Hazardous Substances" as outlined in the OSHA Laboratory Standard (29 CFR 1910.1450).[7]
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. The primary methods of exposure control are robust engineering and administrative controls.
-
Chemical Fume Hood: All manipulations of the solid phosphoramidite and its solutions must be conducted in a certified chemical fume hood. This is a non-negotiable control to minimize inhalation exposure.[8]
-
Inert Atmosphere: A glove box or Schlenk line providing a dry argon or nitrogen atmosphere is ideal for weighing and preparing solutions to prevent reagent degradation.
-
Ventilation: Ensure your laboratory has adequate general ventilation to dilute any fugitive emissions.
The Final Barrier: Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant or meet equivalent regional standards (e.g., EN 166). Provides essential protection against dust particles and minor splashes.[8] |
| Face Shield | Required over safety goggles when handling bulk quantities or during any operation with a significant splash potential (e.g., solution transfer, waste disposal). | |
| Skin Protection | Nitrile Gloves | Must be chemical-resistant. Inspect for tears before each use. Use a "double-gloving" technique for added protection during high-risk procedures.[9] Change gloves immediately if contamination is suspected. |
| Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory. Consider a chemical-resistant apron worn over the lab coat when handling larger volumes of solutions.[9] | |
| Respiratory Protection | NIOSH-Approved Respirator | A minimum of an N95-rated respirator is required when weighing the solid powder outside of a containment system like a glove box to prevent inhalation of fine particulates.[8] For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges may be necessary. |
Operational Plan: From Vial to Waste
A meticulous, step-by-step approach is critical. The following workflow is designed to minimize exposure and preserve the chemical's integrity.
Caption: Workflow for Safe Handling of Phosphoramidite.
Detailed Steps:
-
Preparation: Before retrieving the vial from storage, don all required PPE. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture from condensing on the cold solid.[10]
-
Weighing & Dissolving: Conduct all weighing and solution preparation in a chemical fume hood. Use anhydrous solvents, such as DNA synthesis grade acetonitrile, to dissolve the phosphoramidite.[10] The use of molecular sieves to ensure solvent dryness is a highly recommended best practice.[10][11]
-
Storage: Store the solid reagent at -80°C under a nitrogen atmosphere and protected from light.[12][13] Once dissolved, the solution should be used promptly or stored under argon in a sealed vial at low temperature.
-
Spill Management: In the event of a small spill, do not panic. The primary goal is to contain the material without creating airborne dust.
Caption: Small Spill Cleanup Procedure.
For small solid spills, gently dampen the material with water to prevent it from becoming airborne, then transfer it to a suitable container using absorbent paper.[3] Wash all contaminated surfaces thoroughly with a soap and water solution.[3]
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound must be treated as hazardous waste. Adherence to the EPA's Resource Conservation and Recovery Act (RCRA) is mandatory.[14][15]
-
Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused reagent, contaminated gloves, weigh paper, and absorbent pads.
-
Liquid Waste: Contaminated solvents and reaction mixtures.
-
Sharps: Contaminated needles and syringes.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents.[16]
-
Containment: Keep waste containers closed at all times except when adding waste.[14]
-
Disposal: Work with your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.[15] Never dispose of this chemical down the drain.
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and compliant disposal, you build a culture of safety that protects yourself, your colleagues, and the integrity of your invaluable research.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. twistbioscience.com [twistbioscience.com]
- 3. 5-Fluoro-2'-deoxycytidine | C9H12FN3O4 | CID 515328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ohsonline.com [ohsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pfw.edu [pfw.edu]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
